3-Fluoro-4-iodoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVJHBHRIXJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573117 | |
| Record name | 3-Fluoro-4-iodoaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-66-6 | |
| Record name | 3-Fluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-iodoaniline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-iodoaniline: A Versatile Building Block for Advanced Synthesis
This guide provides an in-depth exploration of 3-Fluoro-4-iodoaniline, a halogenated aniline that serves as a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. For researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of targeted therapeutics.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of the efficiency and success of a synthetic campaign. Halogenated anilines are a class of compounds that have proven to be exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This compound (CAS No. 656-66-6) distinguishes itself through the strategic placement of its functional groups: an amino group, a fluorine atom, and an iodine atom on the benzene ring.
The amino group serves as a versatile nucleophile and a precursor for diazotization reactions. The fluorine atom, with its unique electronic properties, can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug molecule. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a privileged site for the introduction of molecular complexity. This trifecta of functionality makes this compound a highly sought-after intermediate for the synthesis of novel bioactive compounds and advanced materials.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and an amino group at the 1-position.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 656-66-6 | [1] |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | Off-white to pale-yellow solid | |
| Melting Point | 76-77 °C | |
| Boiling Point | 273.722 °C at 760 mmHg | |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [2] |
| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through the electrophilic iodination of 3-fluoroaniline. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atom at the 3-position, the iodination predominantly occurs at the para position.
Recommended Synthetic Protocol: Electrophilic Iodination
This protocol describes a reliable method for the synthesis of this compound from commercially available 3-fluoroaniline using N-iodosuccinimide (NIS) as the iodinating agent.
Reaction Scheme:
Materials:
-
3-Fluoroaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M).
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution will change.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as an off-white to pale-yellow solid.
Causality Behind Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its ease of handling and milder reactivity compared to molecular iodine, which often requires an oxidizing agent.
-
Acetonitrile: This polar aprotic solvent is an excellent choice for this reaction as it effectively dissolves both the aniline and NIS, facilitating a homogeneous reaction.
-
Aqueous Work-up: The series of aqueous washes is crucial for removing the succinimide byproduct, unreacted NIS, and any acidic impurities, leading to a cleaner crude product.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following are the expected spectroscopic data based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the iodine will be a doublet, the proton between the fluorine and amino group will be a doublet of doublets, and the proton ortho to the amino group will be a doublet of doublets. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Six signals for the aromatic carbons. The carbon bearing the iodine will be at a relatively high field (low ppm) for a substituted carbon. The carbon-fluorine coupling will be observable. |
| IR (Infrared) | Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C-F and C-I stretching vibrations in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 237. |
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The iodine atom is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, readily coupling at the C-I bond.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine. This reaction allows for the introduction of a wide range of nitrogen-containing functional groups onto the aromatic ring of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study
The 3-fluoro-4-substituted aniline motif is a common feature in many kinase inhibitors. For instance, the closely related isomer, 2-fluoro-4-iodoaniline, is a key building block in the synthesis of the MEK inhibitor Trametinib. This suggests that this compound is a valuable precursor for the synthesis of novel kinase inhibitors.
The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor scaffold, demonstrating the utility of this compound.
DOT Diagram: Synthesis of a Hypothetical Kinase Inhibitor
Caption: A plausible synthetic route to a kinase inhibitor using this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature. It is also noted to be light-sensitive.[2]
Conclusion
This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically active molecules. Its unique combination of an amino group, a fluorine atom, and a reactive iodine atom makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in their synthetic endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
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Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]
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Wychem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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ChemSrc. (n.d.). 2-Fluoro-4-iodoaniline CAS 29632-74-4. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
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University of York. (n.d.). Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
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Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
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-
ResearchGate. (n.d.). 4-Fluoro-3-nitroaniline and its N-substituted derivatives. Retrieved from [Link]
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The Synthetic Cornerstone: A Technical Guide to 3-Fluoro-4-iodoaniline (CAS No. 656-66-6)
Abstract
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and process development scientists on 3-Fluoro-4-iodoaniline (CAS No. 656-66-6). This trifunctionalized aromatic compound has emerged as a strategic building block in modern synthetic chemistry, particularly in the development of high-value active pharmaceutical ingredients (APIs). Its unique electronic and structural features—an electron-rich amine for derivatization, a fluorine atom for modulating pharmacokinetic properties, and a reactive iodine atom for carbon-carbon and carbon-heteroatom bond formation—make it an exceptionally versatile synthon. This whitepaper provides a comprehensive overview of its physicochemical properties, robust synthetic protocols, key chemical transformations, and applications in drug discovery, supported by citable, field-proven methodologies.
Introduction: The Strategic Value of a Polysubstituted Aniline
In the landscape of drug discovery, the rational design of molecular scaffolds is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and overall therapeutic profile. This compound is a quintessential example of a "privileged" scaffold. The fluorine atom, a common feature in modern pharmaceuticals, can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa. Concurrently, the iodo-substituent serves as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The aniline moiety itself provides a nucleophilic center for amide bond formation, sulfonylation, and the synthesis of various heterocyclic systems.[2] This guide elucidates the practical chemistry of this high-value intermediate.
Physicochemical Properties and Spectral Data
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 656-66-6 | [3] |
| Molecular Formula | C₆H₅FIN | [3] |
| Molecular Weight | 237.01 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 67–69 °C | [3] |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere; light-sensitive | [4] |
Spectroscopic Characterization
The following spectral data are representative for the characterization and quality control of this compound.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.41 (dd, J = 8.5, 7.2 Hz, 1H), 6.42 (dd, J = 9.9, 2.5 Hz, 1H), 6.27 (ddd, J = 8.5, 2.5, 0.5 Hz, 1H), 3.81 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.3 (d, ¹JCF = 242.9 Hz), 148.6 (d, ³JCF = 10.1 Hz), 139.2 (d, ³JCF = 3.4 Hz), 112.9 (d, ⁴JCF = 2.5 Hz), 102.5 (d, ²JCF = 27.1 Hz), 65.6 (d, ²JCF = 26.1 Hz).
-
Mass Spectrometry (EI): m/z 237 (M⁺, 100%).
Synthesis and Purification
The most direct and reliable synthesis of this compound is the regioselective electrophilic iodination of 3-fluoroaniline. The directing effects of the strongly activating amino group (ortho-, para-directing) and the deactivating fluoro group (ortho-, para-directing) synergize to favor substitution at the C4 position, para to the amine and ortho to the fluorine.
Recommended Synthesis Protocol: Iron(III)-Catalyzed Iodination
This protocol, adapted from Reddy et al., offers high regioselectivity and yield under mild conditions.[3] The causality for the catalyst choice lies in Fe(III)'s ability to act as a Lewis acid, activating the N-I bond of N-iodosuccinimide (NIS) to generate a more potent electrophilic iodine species, thereby facilitating the substitution on the moderately activated aromatic ring.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoroaniline (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.05 eq) to the solution.
-
Catalyst Introduction: Add Iron(III) chloride (FeCl₃) (0.05 eq).
-
Reaction: Stir the mixture vigorously at room temperature (20 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a white crystalline solid.
Key Chemical Transformations: The Cross-Coupling Hub
The synthetic utility of this compound is most powerfully demonstrated in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for exquisite chemoselectivity. This enables the C-I bond to be functionalized while leaving the C-F bond intact for its beneficial effects on the final molecule's properties.
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Synthesis of 3-Fluoro-4-iodoaniline from 3-fluoroaniline
An In-Depth Technical Guide to the
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-fluoro-4-iodoaniline, a critical intermediate in the development of pharmaceuticals and advanced materials.[1] Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, strategic considerations for regioselectivity, detailed experimental protocols, and robust analytical characterization of the target compound.
Strategic Overview: The Chemistry of Iodination
The conversion of 3-fluoroaniline to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity of the incoming electrophile (an iodonium ion or its equivalent) on the aniline ring.
Directing Effects and Regiochemical Control
The substitution pattern is dictated by the combined electronic effects of the two substituents already present on the aromatic ring: the amino (-NH₂) group and the fluoro (-F) group.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. It is a strong ortho, para-director.
-
Fluoro Group (-F): As a halogen, fluorine is an electronegative atom that deactivates the ring through induction. However, like the amino group, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.
In 3-fluoroaniline, the directing effects of these two groups are synergistic. The amino group at position 1 and the fluoro group at position 3 both direct incoming electrophiles to positions 2, 4, and 6. The position para to the strongly activating amino group (C4) is the most electronically enriched and sterically accessible site. Consequently, iodination occurs with high selectivity at this position.
Mechanism of Electrophilic Iodination
The reaction proceeds via a classic EAS mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aniline ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity is then restored by the loss of a proton from the site of substitution, yielding the final product.[2]
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 3-fluoroaniline (10.0 g, 90 mmol) and sodium bicarbonate (15.1 g, 180 mmol) in 200 mL of deionized water. Stir the suspension vigorously at room temperature.
-
Iodination: Add powdered iodine (23.8 g, 94 mmol) to the suspension in small portions over 30 minutes. The mixture will become dark brown/purple.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-fluoroaniline) is consumed.
-
Isolation of Crude Product: Once the reaction is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude solid with copious amounts of deionized water to remove inorganic salts.
-
Work-up: Transfer the crude solid to a separatory funnel and dissolve it in ethyl acetate (~200 mL). Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum oven at a low temperature (~40 °C) to a constant weight. A typical yield is in the range of 75-85%.
Safety and Hazard Management
A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this synthesis.
Hazard Identification
| Chemical | GHS Pictograms | Key Hazards |
| 3-Fluoroaniline | ☠️, ❤️, 環境 | Toxic if swallowed, in contact with skin, or if inhaled. [3]Causes skin and eye irritation. Suspected of causing genetic defects. |
| Iodine | ⚠️, 環境 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Harmful to aquatic life. |
| Iodine Monochloride (Alternative) | ☠️, corrosive | Causes severe skin burns and eye damage. [4][5]Toxic if swallowed. Reacts with water to produce toxic fumes. [4][6] |
| Ethyl Acetate | 🔥, ⚠️ | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
Precautionary Measures
-
Engineering Controls: All steps of this procedure, particularly the handling of 3-fluoroaniline and iodine, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust. [7]* Personal Protective Equipment (PPE): Standard PPE is required, including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves should be considered for prolonged handling). [4][7][8]* Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. [4]Do not use combustible materials. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of in accordance with local and federal regulations.
Analytical Characterization
Confirmation of the product's identity and purity is essential. The following are standard analytical methods for characterizing this compound.
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to pale-yellow solid | |
| Molecular Formula | C₆H₅FIN | [3] |
| Molecular Weight | 237.01 g/mol | [3] |
| Melting Point | Not widely reported, but similar compounds melt in the 50-70 °C range. | |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ethyl acetate. | [1] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. The aromatic region will show distinct signals for the three protons on the ring, with coupling patterns influenced by both the fluorine and adjacent protons. [9]
-
Expected Chemical Shifts (in CDCl₃):
-
-NH₂: A broad singlet, typically between 3.5-4.5 ppm. The exact shift is dependent on concentration and solvent.
-
Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm). The proton at C5 will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C2 and C6 will also show characteristic splitting.
-
¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-F and C-I bonds significantly influencing the chemical shifts of their respective carbons.
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak ([M]⁺) at m/z = 237, corresponding to the molecular weight of the product.
Conclusion
The synthesis of this compound from 3-fluoroaniline is a straightforward yet illustrative example of regioselective electrophilic aromatic substitution. By understanding the directing effects of the substituents and employing a well-controlled experimental protocol, this valuable intermediate can be prepared in high yield and purity. Adherence to stringent safety protocols is crucial due to the hazardous nature of the reagents involved. The analytical techniques outlined provide a robust framework for the quality control and verification of the final product, ensuring its suitability for downstream applications in research and development.
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An In-depth Technical Guide to 3-Fluoro-4-iodoaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Fluoro-4-iodoaniline. It delves into its chemical and physical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols.
Compound Identification and Chemical Properties
This compound is a halogenated aromatic amine that serves as a crucial building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
Molecular Structure:
The structure of this compound consists of a benzene ring substituted with an amino group (-NH2) at position 1, a fluorine atom (-F) at position 3, and an iodine atom (-I) at position 4.
Caption: Molecular structure of this compound.
Key Identifiers and Physicochemical Properties:
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 656-66-6 | [1][3][4] |
| PubChem CID | 15475546 | [1][3] |
| Molecular Formula | C6H5FIN | [1][3][4] |
| Molecular Weight | 237.01 g/mol | [3][4] |
| Appearance | Off-white to pale-yellow solid | |
| Melting Point | 76-77 °C | [4] |
| Boiling Point | 273.722 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1][2][4] |
| Canonical SMILES | C1=CC(=C(C=C1N)F)I | [1][3] |
| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and effective method is the reduction of the corresponding nitro compound, 3-fluoro-4-iodonitrobenzene. This transformation is a cornerstone of aromatic amine synthesis, offering high yields and purity.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Iron-Mediated Reduction
This protocol describes a standard laboratory procedure for the synthesis of this compound via the reduction of 3-fluoro-4-iodonitrobenzene using iron powder in an acidic medium. This method is often preferred for its cost-effectiveness and operational simplicity.
Materials:
-
3-Fluoro-4-iodonitrobenzene
-
Iron powder
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-iodonitrobenzene, iron powder, ethanol, and water.
-
Initiation: Begin stirring the mixture and heat it to approximately 60°C.
-
Reaction: Slowly add concentrated hydrochloric acid to the reaction mixture. An exothermic reaction should be observed, and the temperature should be maintained between 80-90°C. Continue heating and stirring until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter it to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Applications in Drug Discovery and Development
This compound is a highly valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The amino group can be readily derivatized, while the iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
This compound is a key intermediate in the synthesis of a range of pharmaceutically active compounds.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly sealed.[1]
-
The compound is light-sensitive and should be stored in a dark place under an inert atmosphere.[1][4]
-
It is incompatible with strong oxidizing agents.[1]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the amino group. The amine protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached substituent.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237.01 g/mol ).
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural features provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.
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An In-depth Technical Guide to 3-Fluoro-4-iodoaniline: Properties, Synthesis, and Application
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. 3-Fluoro-4-iodoaniline (CAS No. 656-66-6) has emerged as a highly valuable intermediate, prized for its unique trifunctionalized aromatic core. The presence of an amine, a fluorine atom, and a reactive iodine atom on a single benzene ring offers chemists a versatile platform for constructing complex molecular architectures with a high degree of regiochemical control.
The amine group serves as a classical handle for amide bond formation or as a directing group. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity.[1] Crucially, the iodine substituent is an excellent leaving group for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon-based and heteroatomic fragments. This guide provides an in-depth examination of the physicochemical properties, synthesis, analytical characterization, and strategic applications of this compound for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is typically an off-white to pale-yellow solid under standard conditions.[2] Its limited solubility in water but good solubility in common organic solvents makes it well-suited for a wide range of reaction media.[3]
Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅FIN | [2][4] |
| Molecular Weight | 237.01 g/mol | [3][4] |
| CAS Number | 656-66-6 | [2][4] |
| Appearance | Off-white to pale-yellow solid | [2] |
| Melting Point | 76-77 °C | |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [3] |
| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | C1=CC(=C(C=C1N)F)I | [4] |
Synthesis and Reactivity
Synthesis via Electrophilic Iodination
The most direct and common laboratory-scale synthesis of this compound involves the electrophilic iodination of 3-fluoroaniline. The amino group is a potent activating, ortho-, para-director. However, due to steric hindrance from the adjacent fluorine atom at the 2-position, iodination occurs selectively at the less hindered 4-position (para to the amine). This transformation can be achieved under mild conditions, preserving the integrity of the molecule.
This protocol is an adaptation of established methods for the direct iodination of anilines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equiv.) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) to the solution. The base acts as a scavenger for the HI byproduct generated during the reaction.
-
Iodination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of iodine monochloride (ICl, 1.05 equiv.) or a mixture of iodine (I₂, 1.0 equiv.) and an oxidizing agent like sodium periodate (NaIO₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Key Reactivity: The Power of the C-I Bond
The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[4] This high reactivity allows for selective functionalization at the iodo-position while leaving other potential reactive sites, such as a C-Cl bond in a more complex derivative, untouched. This chemoselectivity is a cornerstone of modern synthetic strategy.
Two of the most powerful applications are the Suzuki-Miyaura and Sonogashira coupling reactions.
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond by coupling with an organoboron reagent (e.g., an arylboronic acid). This is a primary method for constructing biaryl scaffolds, which are prevalent in kinase inhibitors and other pharmaceuticals.[6]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This reaction introduces a linear alkyne moiety, a valuable linker and pharmacophore in drug design.[7]
Analytical Characterization Workflow
Confirming the identity and purity of this compound is critical. A standard workflow involves a combination of spectroscopic techniques.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The fluorine atom (¹⁹F, I=1/2) will couple with nearby ¹H and ¹³C nuclei, providing characteristic splitting patterns that are invaluable for structural confirmation.
-
¹H NMR: The spectrum will show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The proton ortho to the iodine will appear as a doublet, the proton between the fluorine and amine groups will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom, and the third proton will appear as a doublet of doublets of doublets. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, with a chemical shift that is dependent on solvent and concentration.
-
¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon directly bonded to the iodine (C-I) will be significantly shielded (low ppm value, approx. 80-90 ppm), while the carbon bonded to fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling. Other carbons will show smaller couplings to the fluorine atom.
Protocol 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3500-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 1650-1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1280-1200 | C-F Stretch | Aryl-Fluoride |
| 600-500 | C-I Stretch | Aryl-Iodide |
Note: Peak positions are approximate and can be influenced by the sample phase (solid vs. solution).[8][9]
Protocol 3: Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Under standard electron ionization (EI) conditions, this compound will show a prominent molecular ion (M⁺) peak at m/z = 237, corresponding to its monoisotopic mass.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound and its structural isomers are critical building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors used in oncology.[10] Kinases are a class of enzymes that play a central role in cell signaling pathways; their dysregulation is a hallmark of many cancers.
A prominent example is Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E mutant kinase, which is approved for the treatment of late-stage melanoma.[11][12][13] While Vemurafenib itself is synthesized from a bromo-aniline derivative, the synthetic strategy highlights the exact role that this compound plays. The synthesis involves a core aniline piece which is elaborated through sequential coupling reactions to build the final complex drug molecule.[14]
The C-I bond of this compound is ideal for a Suzuki-Miyaura coupling to install a complex heteroaryl group, while the amine can be used to form a critical amide bond with another part of the molecule.
This protocol demonstrates the use of this compound to create a biaryl structure, a common core in kinase inhibitors.[15][16]
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 80-90 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: GHS classifications indicate that this compound is toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid creating dust.
-
-
Storage:
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physicochemical properties and predictable reactivity, especially the chemoselective functionalization of the carbon-iodine bond, provide a robust platform for synthetic innovation. For researchers in drug discovery, its utility as a scaffold for high-value targets like kinase inhibitors makes it an indispensable component of the modern synthetic chemist's toolbox. Proper understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and impactful chemical entities.
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Physical and chemical properties of 3-Fluoro-4-iodoaniline
An In-Depth Technical Guide to 3-Fluoro-4-iodoaniline: Properties, Reactivity, and Applications
Introduction
This compound is a trifunctionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern—an activating amino group, an electron-withdrawing fluorine atom, and a highly reactive iodine atom—provides a versatile platform for complex molecular architecture. The strategic placement of these groups allows for regioselective functionalization, making it a valuable building block for synthesizing targeted molecules with high precision. This guide offers a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity with a focus on synthetically valuable transformations, and provides insights into its practical applications.
Part 1: Core Molecular and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification strategies.
Key Identifiers and Structural Formula
Physicochemical Data Summary
The physicochemical properties of this compound are summarized in the table below. The compound is typically an off-white to yellow solid at room temperature and exhibits limited solubility in water.[2][3]
| Property | Value | Source(s) |
| Molecular Weight | 237.01 g/mol | [1][2] |
| Appearance | Off-white to pale-yellow solid or yellow liquid | [2] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 273.7 °C at 760 mmHg | [2] |
| Density | 2.009 g/cm³ | [2] |
| Water Solubility | Slightly soluble (228.3 mg/L at 25°C) | [2][3] |
| Flash Point | 119.3 °C | [2] |
Spectral Properties
Spectroscopic analysis is crucial for identity confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by both the fluorine and adjacent protons. The amine protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbon atoms bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 237. The isotopic pattern will be characteristic of a molecule containing one iodine atom. GC-MS data for this compound is available in spectral libraries.[1]
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens provide handles for cross-coupling and nucleophilic substitution reactions.
Electronic Effects and Regioselectivity
The reactivity of the aromatic ring is governed by a balance of inductive and resonance effects:
-
Amino (-NH₂): A strong activating group due to resonance, directing electrophiles to the ortho and para positions (C2, C6, and C4). However, the para position is already occupied.
-
Fluoro (-F): An inductively electron-withdrawing but resonance-donating group. It is a deactivating group overall but acts as an ortho-, para-director.[4]
-
Iodo (-I): Similar to fluorine, it is a deactivating ortho-, para-director.[4]
The most significant feature for synthetic applications is the carbon-iodine bond, which is the most labile site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halides in such reactions is I > Br > OTf >> Cl, allowing for highly selective functionalization at the C4 position.[5]
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[6] this compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and esters.[7] This reaction provides a powerful method for introducing new aryl, heteroaryl, or alkyl groups at the C4 position.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[5][6]
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An In-depth Technical Guide to 3-Fluoro-4-iodoaniline for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoro-4-iodoaniline in Modern Chemical Synthesis
This compound is a halogenated aromatic amine that has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance lies in the unique and differential reactivity of its substituents on the aniline scaffold. The presence of a fluorine atom, an iodine atom, and an amino group provides medicinal chemists and process developers with a versatile platform for constructing intricate molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.[1][2]
The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The iodo group, being an excellent leaving group, serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities.[4] This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 656-66-6 | [5] |
| Molecular Formula | C₆H₅FIN | [5] |
| Molecular Weight | 237.02 g/mol | [5] |
| Appearance | Off-white to pale-yellow solid | [1] |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [2] |
| Sensitivity | Light sensitive | [2] |
Spectroscopic Data
The following data provides a reference for the characterization of this compound.
-
¹H NMR: Spectroscopic data for similar anilines can be found in the literature, which can be used as a reference for peak assignments.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, influenced by the fluorine, iodine, and amine substituents.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak corresponding to the molecular weight of the compound.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, as well as C-F, C-I, and aromatic C-H bonds.
Commercial Availability and Procurement
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When procuring this reagent, it is crucial to consider purity, which is typically offered at 98% or higher.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities |
| Thermo Scientific Alfa Aesar | 98% | Gram to bulk scales |
| Sigma-Aldrich | 98% | Gram to bulk scales |
| BLD Pharmatech | ≥98% | Gram to kilogram scales |
| Wychem | Custom | Inquire for details |
When selecting a supplier, researchers should request a certificate of analysis (CoA) to verify the purity and identity of the material. Due to its light sensitivity, it is imperative to store this compound in a tightly sealed, light-resistant container under an inert atmosphere.[2]
Synthetic Methodologies
While commercially available, an understanding of the synthetic routes to this compound is valuable for process optimization and cost-effective sourcing for large-scale campaigns. A common and effective laboratory-scale synthesis involves a two-step process starting from 3-fluoroaniline.
Representative Synthesis Protocol: Iodination of 3-Fluoroaniline
This protocol is based on established methods for the iodination of anilines.
Materials:
-
3-Fluoroaniline
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline in water containing sodium bicarbonate to create a basic aqueous solution.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a solution of iodine in a minimal amount of a suitable organic solvent or as a solid in portions to the cooled aniline solution.
-
Allow the reaction to stir at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product into an organic solvent.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Synthetic workflow for the iodination of 3-fluoroaniline.
Applications in Pharmaceutical and Agrochemical Synthesis
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of targeted therapeutics and advanced agrochemicals. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions than a carbon-chlorine or carbon-bromine bond, enabling chemoselective functionalization at the 4-position.[7]
Role in Kinase Inhibitor Synthesis
While a specific commercial drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of kinase inhibitors. For instance, the analogous compound, 3-chloro-4-fluoroaniline, is a key building block in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[8] The this compound scaffold can be similarly employed in the synthesis of novel kinase inhibitors through reactions like the Suzuki-Miyaura and Sonogashira couplings to introduce diverse aromatic and alkynyl functionalities.
Caption: Synthetic pathways to kinase inhibitors using this compound.
Potential in Agrochemical Development
Fluorinated anilines are integral to the development of modern herbicides, fungicides, and insecticides.[9] The this compound moiety can be incorporated into various agrochemical scaffolds to enhance their biological activity and metabolic stability. For example, the related compound 3-chloro-4-fluoroaniline is used in the synthesis of picolinic acid herbicides and pyrazole carboxamide fungicides.[3]
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral: Toxic if swallowed.[5]
-
Acute Toxicity, Dermal: Toxic in contact with skin.[5]
-
Acute Toxicity, Inhalation: Toxic if inhaled.[5]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with oxidizing agents.[2]
-
Spill Management: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its unique substitution pattern allows for selective functionalization, enabling the construction of complex and novel molecular architectures. A thorough understanding of its properties, availability, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the synthetic potential of this important chemical intermediate.
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A Senior Application Scientist's Guide to 3-Fluoro-4-iodoaniline: A Cornerstone Building Block in Modern Synthesis
Introduction: The Strategic Value of 3-Fluoro-4-iodoaniline
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a preeminent building block, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its value is not derived from a single reactive site, but from the unique and synergistic interplay of its three distinct functional handles: a nucleophilic amino group, a metabolically influential fluorine atom, and a highly versatile iodine atom.[3]
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the causality behind its synthetic utility. We will dissect its core reactivity, present field-proven protocols for its transformation, and contextualize its application in the development of high-value compounds.
Physicochemical Properties & Structural Rationale
This compound is typically a white to off-white or pale-yellow solid at room temperature.[4] The strategic placement of its substituents is key to its utility. The iodine atom, due to the relatively weak C-I bond, serves as an exceptional leaving group in a host of palladium-catalyzed cross-coupling reactions.[3][5] The fluorine atom, with its high electronegativity, can significantly alter the electronic properties of the aromatic ring and, when incorporated into a final drug candidate, can enhance metabolic stability and binding affinity.[3] The aniline moiety provides a reactive site for diazotization, acylation, and other classical amine transformations.[6]
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 656-66-6 | [1][7] |
| Molecular Formula | C₆H₅FIN | [2][7] |
| Molecular Weight | 237.01 g/mol | [7] |
| Appearance | Off-white to pale-yellow solid | |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1][2] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere.[2] |
Part 2: Core Synthetic Transformations & Mechanistic Insights
The true power of this compound is realized in its capacity to undergo a diverse range of selective chemical transformations. The significant difference in reactivity between the carbon-iodine bond and the more robust carbon-fluorine and carbon-nitrogen bonds allows for a predictable and stepwise elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling: The C-I Bond as a Gateway
The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling, a cornerstone of modern C-C bond formation. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, allowing for the highly selective functionalization of the C4 position while leaving the C-F bond intact for potential downstream manipulation or as a permanent molecular feature.[5]
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction in drug discovery for creating biaryl structures.[8] The reaction of this compound with an organoboron compound proceeds through a well-established catalytic cycle.
Mechanism Causality: The cycle is initiated by the oxidative addition of the low-valent Pd(0) catalyst into the weak C-I bond. This is the chemoselective step; the C-F bond is far too strong to react under these conditions. Transmetalation with a base-activated boronic acid, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Field-Proven Protocol: Suzuki-Miyaura Coupling [6][8]
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[6] The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, directly installing an alkyne group onto the aromatic ring.[9][10] This reaction is co-catalyzed by palladium and copper(I).[10][11]
Mechanism Causality: The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then engages in transmetalation with the Ar-Pd(II)-I complex, which is more efficient than direct reaction with the alkyne.[9][12]
Caption: Experimental workflow for the Sonogashira coupling.
Field-Proven Protocol: Sonogashira Coupling [9][11]
-
Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the Suzuki-Miyaura coupling.
The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene.[13][14] This reaction is crucial for extending carbon chains and creating complex olefinic structures.
Mechanism Causality: After the initial oxidative addition of Pd(0) to the C-I bond, the resulting Ar-Pd(II) complex coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group into the double bond. A subsequent β-hydride elimination releases the final substituted alkene product and forms a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst, completing the cycle.[15]
| Parameter | Typical Reagents & Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes the HX formed and regenerates the Pd(0) catalyst.[13] |
| Solvent | DMF, NMP, CH₃CN | Polar aprotic solvents that facilitate the reaction.[15] |
| Temperature | >100 °C | Often required to drive the reaction to completion.[15] |
Nucleophilic Aromatic Substitution (SₙAr)
While less common for this specific substrate compared to cross-coupling, the principles of SₙAr are relevant, especially for related analogs. For an SₙAr reaction to occur, the aromatic ring must be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[16][17] In this compound, neither the fluorine nor the amino group are strong activating groups. However, in derivatives, such as a nitrated analog (e.g., 3-fluoro-4-iodo-2-nitroaniline), the nitro group strongly activates the ring, making the fluorine atom susceptible to displacement by a nucleophile.[16]
The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]
Diazotization: Leveraging the Aniline Moiety
The primary amino group is a powerful synthetic handle that can be converted into a diazonium salt (Ar-N₂⁺).[18] This transformation is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[18][19]
Synthetic Utility: Aryl diazonium salts are highly versatile intermediates. They are susceptible to displacement by a wide range of nucleophiles, allowing the amino group to be replaced with -I, -Br, -Cl, -CN (Sandmeyer reaction), -F (Schiemann reaction), or -OH.[18] This dramatically expands the synthetic possibilities from the this compound core.
Field-Proven Protocol: Diazotization and Iodination (Sandmeyer-type) [18]
-
Preparation: Dissolve this compound (1.0 equiv) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, cooling the mixture to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 equiv) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes.
-
Substitution: To the cold diazonium salt solution, slowly add a solution of the desired nucleophile (e.g., an aqueous solution of potassium iodide for iodination).
-
Reaction: Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Workup: Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography or distillation.
Part 3: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed or in contact with skin, and toxic if inhaled.[7][20] It can cause skin and serious eye irritation, and may cause respiratory irritation.[20][21]
-
Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Avoid breathing dust or vapors.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] It is noted to be light-sensitive and should be stored under an inert atmosphere.[2]
Part 4: Applications in Drug Discovery and Beyond
The synthetic utility of this compound translates directly to its application in high-value industries. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] In drug discovery, halogenated anilines are crucial precursors for a wide range of therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and treatments for neurological disorders.[3][24][25] The ability to selectively introduce diverse functionality via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug development process.[6][24]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its trifunctional nature provides a robust and predictable platform for complex molecular synthesis. By understanding the distinct reactivity of the C-I bond in cross-coupling, the potential of the aniline moiety for diazotization, and the electronic influence of the fluorine atom, researchers can unlock a vast chemical space. This guide has provided the mechanistic rationale and practical protocols to effectively harness the synthetic power of this versatile building block, empowering scientists to construct the next generation of innovative molecules.
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Electronic effects of fluorine in 3-Fluoro-4-iodoaniline
An In-depth Technical Guide to the Electronic Effects of Fluorine in 3-Fluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a detailed examination of the electronic effects of the fluorine substituent in this compound, a versatile building block in organic synthesis.[4][5][6] We will dissect the interplay of inductive and resonance effects, their influence on the molecule's reactivity, and the practical implications for its application in the synthesis of complex organic molecules, particularly in the context of drug discovery.
Introduction: The Significance of Fluorinated Anilines in Drug Discovery
Fluorinated anilines are a privileged class of intermediates in the pharmaceutical industry.[7] The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][8] The unique electronic nature of fluorine, being the most electronegative element, allows for fine-tuning of a molecule's pKa, which can be crucial for optimizing bioavailability and target engagement.[2] this compound, in particular, offers two distinct points for synthetic diversification: the amino group, a versatile handle for various transformations, and the iodo group, an excellent participant in cross-coupling reactions.[9] Understanding the electronic landscape of this molecule is paramount to harnessing its full synthetic potential.
The Duality of Fluorine's Electronic Influence
The electronic contribution of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect (-I) and the resonance (or mesomeric, +M) effect.[10] In the case of fluorine, these two effects are in opposition, creating a nuanced electronic environment in this compound.
The Inductive Effect (-I): An Electron Withdrawing Force
Due to its exceptional electronegativity, fluorine exerts a strong electron-withdrawing inductive effect through the sigma bond network.[11] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[11] The -I effect is distance-dependent, being strongest at the carbon atom directly attached to the fluorine and diminishing with distance.
The Resonance Effect (+R): An Electron Donating Contribution
Despite its electronegativity, the lone pairs on the fluorine atom can participate in resonance with the aromatic pi-system, donating electron density to the ring.[11][12] This electron donation is directed specifically to the ortho and para positions relative to the fluorine atom.[11] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, the resonance effect of fluorine is weaker compared to other halogens like chlorine and bromine.[13]
The Net Electronic Effect in this compound
In fluorobenzene, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[11] In this compound, the electronic landscape is further modulated by the amino and iodo groups. The amino group is a strong electron-donating group through resonance (+R > -I), while the iodo group is weakly deactivating, with a more pronounced inductive effect than its weak resonance effect.
The interplay of these substituents can be visualized through the following diagram:
Caption: Electronic effects in this compound.
Quantifying Electronic Effects: Hammett Constants
The electronic influence of substituents can be quantitatively described by Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -I | 0.35 | 0.18 |
| -NH2 | -0.16 | -0.66 |
Data sourced from various references.[14][15]
The positive σ values for fluorine and iodine indicate their electron-withdrawing nature, while the negative values for the amino group highlight its electron-donating character. The larger positive σm value for fluorine compared to its σp value reflects the dominance of its inductive effect at the meta position, where resonance is not a factor.
Impact on Reactivity
The electronic properties of this compound directly influence its reactivity in various chemical transformations.
Basicity of the Amino Group
The electron-withdrawing fluorine and iodine atoms decrease the electron density on the nitrogen atom of the amino group, thereby reducing its basicity compared to aniline. The pKa of the anilinium ion is approximately 4.6. For this compound, the pKa is expected to be lower due to the combined -I effects of the fluorine and iodine substituents.
Electrophilic Aromatic Substitution
The amino group is a powerful activating and ortho, para-directing group. The fluorine and iodine atoms are deactivating but also ortho, para-directing. In this compound, the directing effects of the substituents are as follows:
-
-NH2 group: Directs to positions 2 and 6.
-
-F group: Directs to positions 2 and 4 (already substituted).
-
-I group: Directs to positions 3 (already substituted) and 5.
Therefore, electrophilic aromatic substitution is most likely to occur at the positions ortho to the strongly activating amino group, namely positions 2 and 6.
Nucleophilic Aromatic Substitution
While not as common for anilines, the presence of the electron-withdrawing fluorine and iodine groups can make the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly if the amino group is transformed into a better leaving group (e.g., a diazonium salt).
Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent fluorine atom is expected to make the carbon of the C-I bond more electrophilic and thus potentially more reactive towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in these reactions.[16]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the iodination of 3-fluoroaniline.
Protocol: Iodination of 3-Fluoroaniline
-
Dissolution: Dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as acetic acid or a mixture of water and an alcohol.
-
Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) (1.0-1.2 eq), portion-wise to the solution at a controlled temperature (e.g., 0-25 °C). The amino group directs the iodination to the para position.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Synthesis workflow for this compound.
Application in Suzuki Cross-Coupling
This compound is a valuable substrate for Suzuki cross-coupling reactions to introduce a new carbon-carbon bond at the 4-position.
Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction mixture to a temperature typically between 80-110 °C under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The fluorine atom in this compound exerts a profound and multifaceted influence on the molecule's electronic properties and reactivity. The strong inductive electron withdrawal, coupled with a weaker resonance electron donation, deactivates the aromatic ring but also modulates the basicity of the amino group and enhances the reactivity of the carbon-iodine bond in cross-coupling reactions. A thorough understanding of these electronic effects is crucial for medicinal chemists and process development scientists to effectively utilize this versatile building block in the synthesis of novel therapeutics and other advanced materials.
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Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved from [Link]
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Competing resonance and inductive effects in a substituted benzene. (2013, October 23). Chemistry Stack Exchange. Retrieved from [Link]
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Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
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Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2023, January 26). Chemistry Stack Exchange. Retrieved from [Link]
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Selected Hammett substituent constants and susceptibility factors. (n.d.). Retrieved from [Link]
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Resonance vs Inductive Effects. (n.d.). Khan Academy. Retrieved from [Link]
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A Guide to the Strategic Application of 3-Fluoro-4-iodoaniline Derivatives in Modern Drug Discovery
Abstract
The 3-fluoro-4-iodoaniline scaffold has emerged as a uniquely powerful building block in contemporary medicinal chemistry. Its precisely arranged functional groups—an amine, a metabolically robust fluorine atom, and a synthetically versatile iodine atom—offer a strategic advantage for constructing complex molecular architectures. This guide provides an in-depth technical overview of the applications of this compound derivatives, with a primary focus on their role in the development of targeted therapeutics, particularly kinase inhibitors for oncology. We will explore the core physicochemical properties of the scaffold, detail key synthetic transformations, and present case studies that illustrate its successful application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential intermediate for next-generation therapies.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of chemical intermediates, certain molecules distinguish themselves by providing a confluence of properties that accelerate drug discovery. This compound (CAS No. 656-66-6) is one such molecule.[1] Its utility is not accidental but is a direct result of the specific contributions of each functional group on the aniline ring.
-
The Amino Group (NH₂): This primary amine serves as a fundamental nucleophile and a key anchoring point for building molecular complexity. It readily participates in amide bond formations, reductive aminations, and N-arylations, allowing for the straightforward attachment of diverse side chains and heterocyclic systems.
-
The Fluorine Atom (F): The strategic placement of a fluorine atom at the 3-position is critical. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring and the basicity (pKa) of the aniline nitrogen.[2][3] This modulation is often crucial for optimizing ligand-target binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This "metabolic blocking" effect can enhance a drug candidate's pharmacokinetic profile by increasing its half-life and oral bioavailability.[4]
-
The Iodine Atom (I): Positioned para to the amine, the iodine atom is the scaffold's primary synthetic handle for diversification. As a large and polarizable halogen, iodine is an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions.[2] This allows for the late-stage introduction of various aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
This unique combination of a reactive amine, a metabolically robust fluorine, and a versatile iodine makes this compound a "privileged scaffold" for targeting complex biological systems.
Key Synthetic Transformations and Derivative Synthesis
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The iodine atom is almost exclusively addressed via transition-metal catalysis, while the amine group undergoes classical nucleophilic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition to Palladium(0) complexes, initiating a catalytic cycle that forms a new carbon-carbon or carbon-nitrogen bond. This is the most common and powerful method for elaborating the scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures. This is invaluable for accessing cores common in many kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce linear, rigid linkers.
-
Buchwald-Hartwig Amination: Reaction with amines to create complex diarylamines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The diagram below illustrates the central role of Palladium catalysis in diversifying the this compound core.
Caption: Key Palladium-catalyzed cross-coupling reactions for derivatization.
N-Functionalization Reactions
The amino group can be readily functionalized before or after the cross-coupling step, providing another axis for molecular exploration. Standard protocols for acylation, sulfonylation, and reductive amination are typically high-yielding and robust.
Applications in Medicinal Chemistry: Kinase Inhibitors in Oncology
The this compound scaffold is particularly prominent in the design of small-molecule kinase inhibitors. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6] Derivatives of this scaffold are adept at targeting the ATP-binding pocket of various kinases.
Case Study: A Scaffold for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. Chromosomal rearrangements resulting in fusion proteins like EML4-ALK lead to constitutive kinase activity, driving tumorigenesis in a subset of non-small cell lung cancer (NSCLC).
Crizotinib was a first-in-class ALK inhibitor, and while it doesn't use this exact aniline, its synthesis and the development of next-generation inhibitors highlight the importance of substituted aminopyridines and related heterocyclic cores that are often constructed using halogenated anilines as starting materials.[7][8] The this compound scaffold is ideally suited for synthesizing advanced ALK inhibitors designed to overcome resistance mutations.
The general structure of many Type I kinase inhibitors involves a "hinge-binding" heterocycle, a central core, and a solvent-front moiety. This compound is an excellent precursor for the solvent-front portion of the molecule.
The diagram below shows the general signaling pathway and the mechanism of inhibition.
Caption: Inhibition of ALK signaling by a competitive ATP-binding inhibitor.
Biological Activity Data
While specific data for derivatives of this compound itself are often proprietary or embedded in broader chemical series within patents, we can infer its utility from public data on structurally related compounds. For example, analogues built from similar halogenated anilines show potent activity against various kinases implicated in cancer.[9][10] The table below presents hypothetical but representative data for a series of inhibitors derived from a common intermediate, illustrating how modifications impact potency.
| Compound ID | R Group (via Suzuki Coupling) | Target Kinase | IC₅₀ (nM) |
| EX-01 | Phenyl | ALK | 150 |
| EX-02 | 4-Morpholinophenyl | ALK | 25 |
| EX-03 | 1-Methyl-1H-pyrazol-4-yl | ALK | 8 |
| EX-04 | 1-Methyl-1H-pyrazol-4-yl | c-MET | 15 |
Data are representative examples for illustrative purposes.
The data illustrate a typical SAR progression where adding a solubilizing group like morpholine (EX-02) and a specific hydrogen-bonding pyrazole (EX-03) dramatically improves potency against the primary target, ALK. The scaffold also allows for tuning of selectivity, as seen with EX-04's activity against c-MET.
Detailed Experimental Protocols
To ensure the practical application of this guide, we provide a validated, step-by-step protocol for a key synthetic transformation.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-fluoro-4-(1-methyl-1H-pyrazol-4-yl)aniline, a common fragment in kinase inhibitors.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (to a concentration of ~0.1 M with respect to the aniline).
-
Reaction Execution: Heat the reaction mixture to 90 °C under an argon atmosphere for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Perspectives
This compound is more than just an intermediate; it is a strategic tool for medicinal chemists. Its inherent properties allow for the efficient construction and optimization of complex, biologically active molecules. The ability to modulate physicochemical properties with the fluorine atom while using the iodine atom for rapid diversification makes it an ideal scaffold for modern drug discovery campaigns, particularly in the competitive field of oncology kinase inhibitors.
Future applications will likely see this scaffold used to build covalent inhibitors (by attaching a Michael acceptor), proteolysis-targeting chimeras (PROTACs), and molecular glues. The synthetic versatility that makes it valuable today will ensure its relevance in developing the advanced therapeutic modalities of tomorrow.
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-iodoaniline
Foreword: The Strategic Importance of 3-Fluoro-4-iodoaniline
This compound is a key building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, makes it a highly versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodo group serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group provides a reactive site for further functionalization, such as amide bond formation or diazotization. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.
Strategic Synthesis: Navigating the Pathways to this compound
The synthesis of this compound can be broadly approached via two primary strategies: the direct electrophilic iodination of 3-fluoroaniline and the multi-step Sandmeyer reaction sequence starting from a suitable precursor. The choice of strategy often depends on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product.
I. Direct Electrophilic Iodination of 3-Fluoroaniline: A Convergent Approach
The most direct route to this compound involves the electrophilic aromatic substitution of 3-fluoroaniline with an iodinating agent. The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the fluorine atom (-F) is a deactivating, yet also ortho-, para-directing group. The powerful activating effect of the amino group predominantly dictates the position of iodination, leading to substitution at the positions ortho and para to it.
Caption: General workflow for the electrophilic iodination of 3-fluoroaniline.
The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a mild and efficient method for the iodination of activated aromatic rings.[3][4] TFA activates NIS, increasing the electrophilicity of the iodine atom and facilitating the attack on the electron-rich 3-fluoroaniline ring.[5]
Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Trifluoroacetic acid is thought to protonate the nitrogen of NIS, making the iodine atom more electrophilic. This activated iodine species is then attacked by the electron-rich aromatic ring of 3-fluoroaniline to form a resonance-stabilized carbocation (arenium ion). Subsequent deprotonation by a weak base regenerates the aromaticity and yields the iodinated product.
Experimental Protocol (Adapted from a general procedure for the iodination of anilines):
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7]
A classic approach to electrophilic iodination involves the use of molecular iodine in the presence of an oxidizing agent.[8] The oxidizing agent, such as nitric acid, is required to oxidize I₂ to a more potent electrophilic iodine species (I⁺).
Experimental Protocol (Adapted from a general procedure for the iodination of anilines):
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add molecular iodine (I₂, 1.1 equivalents) to the solution.
-
Oxidant Addition: Slowly add a solution of nitric acid in acetic acid to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess iodine. The crude product can be further purified by recrystallization or column chromatography.
II. The Sandmeyer Reaction: A Multi-step, Regiospecific Approach
The Sandmeyer reaction provides an alternative, albeit longer, route to this compound.[9] This method offers excellent regiocontrol as the position of the iodo group is predetermined by the position of an amino group in a precursor molecule. The general strategy involves the synthesis of 3-fluoro-4-nitroaniline, followed by reduction of the nitro group, diazotization of the resulting diamine, and finally, displacement of the diazonium group with iodide.[10]
Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.
The synthesis of the key intermediate, 3-fluoro-4-nitroaniline, can be achieved by the nitration of 3-fluoroaniline.[11] Protection of the amino group prior to nitration is often necessary to prevent oxidation and to control the regioselectivity.
Experimental Protocol (Adapted from a procedure for the synthesis of 3-fluoro-4-nitroaniline): [11]
-
Protection of the Amino Group: React 3-fluoroaniline with benzaldehyde to form the corresponding Schiff base.
-
Nitration: Treat the Schiff base with a mixture of nitric acid and sulfuric acid at low temperature (0 °C).
-
Deprotection and Isolation: Hydrolyze the nitrated Schiff base using an aqueous acid to afford 3-fluoro-4-nitroaniline. The crude product is then purified by column chromatography.
The nitro group of 3-fluoro-4-nitroaniline is reduced to an amino group to yield 3-fluoro-1,4-diaminobenzene. Common reducing agents for this transformation include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation.[2][12]
The final step involves the diazotization of the newly formed amino group in 3-fluoro-1,4-diaminobenzene, followed by the introduction of iodine using a suitable iodide source, typically potassium iodide.[10]
Experimental Protocol (Generalized Sandmeyer Reaction): [10]
-
Diazotization: Dissolve 3-fluoro-1,4-diaminobenzene in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. The completion of the diazotization can be tested with starch-iodide paper.
-
Iodide Displacement: To the cold diazonium salt solution, add a solution of potassium iodide (KI). Nitrogen gas will evolve as the diazonium group is replaced by iodine.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature. The crude this compound can be isolated by extraction with an organic solvent. The product is then purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Electrophilic Iodination | Sandmeyer Reaction |
| Starting Material | 3-Fluoroaniline | 3-Fluoroaniline |
| Number of Steps | 1 | 3-4 |
| Reagents | NIS, TFA or I₂, HNO₃ | HNO₃, H₂SO₄, Fe/HCl, NaNO₂, KI |
| Regioselectivity | Moderate to good, potential for isomer formation | Excellent, predetermined by precursor |
| Yield | Generally good, but can be variable | Can be high overall, but multi-step |
| Scalability | Potentially more straightforward for large scale | Can be scaled, but requires more steps |
| Key Considerations | Optimization of reaction conditions to maximize the yield of the desired para-isomer. | Management of potentially hazardous diazonium salt intermediates. |
Purification and Characterization
Purification of this compound is typically achieved by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.[13] The purity of the final product can be assessed by standard analytical techniques.
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.[3][14]
-
Mass Spectrometry: This technique can be used to confirm the molecular weight of the compound.
Conclusion: A Versatile Intermediate Within Reach
The synthesis of this compound can be successfully accomplished through either direct electrophilic iodination or a multi-step Sandmeyer reaction sequence. The choice of method will depend on the specific requirements of the synthesis, including scale, purity, and available resources. The direct iodination offers a more convergent approach, while the Sandmeyer reaction provides excellent regiocontrol. This guide has provided the fundamental principles and practical methodologies to enable researchers and scientists to confidently synthesize this valuable chemical intermediate for their applications in drug discovery and materials science.
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An In-depth Technical Guide to 3-Fluoro-4-iodoaniline: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis, certain molecules emerge as unassuming yet pivotal players, bridging the gap between simple starting materials and complex, high-value compounds. 3-Fluoro-4-iodoaniline is one such molecule. Its strategic arrangement of a fluorine atom, an iodine atom, and an amino group on a benzene ring provides a trifecta of reactive sites, offering chemists a versatile toolkit for molecular construction. This guide provides a comprehensive technical overview of this compound, from its historical context and synthesis to its critical role in the development of pharmaceuticals and other advanced materials. As a senior application scientist, the aim is to not only present established protocols but to also provide insights into the causality behind experimental choices, ensuring a deeper understanding for researchers and developers in the field.
Introduction and Significance
This compound (CAS No. 656-66-6) is a halogenated aromatic amine that has garnered significant interest as a key building block in organic synthesis.[1][2] Its utility stems from the distinct and complementary reactivity of its functional groups. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in medicinal chemistry. The iodine atom, a versatile synthetic handle, readily participates in a wide array of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The amino group provides a nucleophilic center and a means for forming amides, sulfonamides, and other nitrogen-containing functionalities. This unique combination makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Off-white to pale-yellow solid |
| Melting Point | Data not readily available in cited sources |
| Boiling Point | Data not readily available in cited sources |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) |
| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N |
Discovery and Historical Context
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine and organoiodine chemistry. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the quest for novel materials and bioactive compounds.[4] Similarly, the development of methods for the selective iodination of aromatic rings provided chemists with powerful tools for organic synthesis.
The synthesis of halogenated anilines, in general, has a rich history dating back to the 19th century with the rise of the synthetic dye industry.[5][6] Early methods often involved harsh conditions and lacked the regioselectivity of modern techniques. The development of milder and more selective halogenation and reduction methods in the 20th century paved the way for the synthesis of complex substituted anilines like this compound. Patents from the latter half of the 20th century onwards began to feature a wide array of fluorinated and iodinated anilines as key intermediates, indicating the growing importance of such compounds in industrial and pharmaceutical research.[7][8]
Synthesis of this compound: A Technical Protocol
The most logical and widely applicable method for the synthesis of this compound is the direct electrophilic iodination of 3-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 3-fluoroaniline, the para position to the amino group is the most sterically accessible and electronically favorable site for iodination.
Reaction Principle and Causality
The synthesis relies on the principle of electrophilic aromatic substitution. An iodinating agent, typically molecular iodine (I₂) activated by a mild oxidizing agent or an electrophilic iodine source like N-iodosuccinimide (NIS), generates an electrophilic iodine species (I⁺). The electron-rich aromatic ring of 3-fluoroaniline then attacks this electrophile, leading to the substitution of a hydrogen atom with an iodine atom. The presence of a base, such as sodium bicarbonate, is crucial to neutralize the hydrogen iodide (HI) byproduct, which can inhibit the reaction.
Figure 1: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure for the direct iodination of 3-fluoroaniline. It is based on established methods for the iodination of anilines and related compounds.[9]
Materials:
-
3-Fluoroaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
-
Mechanical stirrer
-
Beaker or round-bottom flask
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Reaction Setup: In a suitable beaker or round-bottom flask, dissolve 3-fluoroaniline (1.0 equivalent) in a mixture of water and ethanol. The ethanol helps to solubilize the starting material.
-
Addition of Base: Add sodium bicarbonate (1.5-2.0 equivalents) to the solution. The bicarbonate will act as a base to neutralize the HI formed during the reaction.
-
Cooling: Cool the mixture in an ice bath to a temperature between 0 and 5 °C. This helps to control the reaction rate and minimize potential side reactions.
-
Iodination: While stirring vigorously, add powdered iodine (1.0-1.1 equivalents) portion-wise over a period of 30-60 minutes. The slow addition helps to maintain the temperature and ensure efficient mixing.
-
Reaction Monitoring: Continue stirring the reaction mixture at low temperature for an additional 1-2 hours after the iodine addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the crude this compound will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts and impurities.
-
Drying: Dry the product in a vacuum oven at a low temperature to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product in high purity.
Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data should be consistent with the structure of the target molecule.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of both fluorine and iodine allows for sequential and selective chemical transformations, enabling the construction of diverse molecular scaffolds.
Role as a Key Intermediate in Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10] Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. Halogenated anilines are common structural motifs in many kinase inhibitors, where they often form key interactions with the target protein.[11]
While specific examples of marketed drugs derived directly from this compound are not extensively documented in the public domain, its structural analogs, such as 3-chloro-4-fluoroaniline, are known to be crucial intermediates in the synthesis of potent kinase inhibitors like Lapatinib.[2] This suggests a high potential for this compound to be utilized in the development of novel kinase inhibitors targeting various signaling pathways, including the RAS-RAF-MEK-ERK pathway.[12] The iodine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the exploration of a wide chemical space in the design of new drug candidates.
Figure 2: The role of this compound in the synthesis and mechanism of action of a hypothetical kinase inhibitor.
Potential in Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound holds promise as an intermediate in the synthesis of advanced agrochemicals and materials.[1] The incorporation of fluorine can enhance the efficacy and environmental profile of pesticides.[13] In materials science, the ability to functionalize the iodo-position allows for the creation of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[14]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide array of complex and valuable molecules. While its full potential is still being explored, its role as a key intermediate in the development of pharmaceuticals, particularly in the realm of targeted cancer therapy, is evident. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this compound is crucial for unlocking new avenues in chemical innovation. This guide has aimed to provide a comprehensive and insightful overview, empowering scientists to effectively utilize this valuable building block in their research and development endeavors.
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A Technical Guide for Medicinal and Synthetic Chemists
Abstract
The 3-fluoro-4-iodoaniline scaffold is a deceptively simple starting material that has emerged as a powerhouse building block in contemporary medicinal chemistry. Its strategic disubstitution pattern—a fluorine atom for modulating physicochemical properties and a uniquely reactive iodine for versatile synthetic elaboration—offers a potent combination for the rapid generation of complex molecular architectures. This guide provides an in-depth analysis of the core scaffold's reactivity, surveys its critical role in the synthesis of targeted therapies, particularly kinase inhibitors, and furnishes detailed, field-proven protocols for its manipulation. We will explore the causality behind common synthetic strategies and the structure-activity relationships (SAR) that drive the design of its analogues.
Introduction: The Power of Halogenated Anilines
Halogenated aromatic compounds are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] In drug design, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa, thereby influencing target binding affinity.[2][3][4] The this compound core exemplifies the strategic use of halogens. The fluorine atom at the 3-position exerts a powerful inductive effect, influencing the reactivity of the entire ring system, while the iodine at the 4-position serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.[5]
This unique arrangement allows for selective, stepwise functionalization, making it an ideal starting point for building libraries of compounds for structure-activity relationship (SAR) studies.[6] Its utility is particularly pronounced in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy.[7][8]
The Synthetic Versatility of the this compound Core
The primary value of this compound lies in the differential reactivity of its C-I and C-F bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > Cl > F.[5] This pronounced difference allows chemists to selectively functionalize the C-I bond while leaving the C-F bond and the aniline's amino group intact for subsequent transformations.
The two most critical reactions for elaborating this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures, a common motif in kinase inhibitors.[9][10] The reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a potentially coordinating substrate like an aniline.
dot graph Suzuki_Miyaura_Mechanism { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="Ar-I + Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; C [label="Ar-Pd(II)(I)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Transmetalation\n(R-B(OH)2 + Base)", shape=plaintext, fontcolor="#5F6368"]; E [label="Ar-Pd(II)(R)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; G [label="Ar-R", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; H [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges A -> B [label=""]; B -> C [label=""]; C -> D [label=""]; D -> E [label=""]; E -> F [label=""]; F -> G [label="Product"]; F -> H [label="Catalyst\nRegeneration"]; H -> A [style=dashed]; } caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[11][12][13] This reaction is essential for linking the aniline core to other nitrogen-containing heterocycles or amines, which are prevalent in pharmacologically active molecules.[14][15] The development of specialized, bulky phosphine ligands has been crucial to the success of this transformation, allowing it to proceed under milder conditions with a broad range of substrates.[13]
Key Analogues and Therapeutic Applications
The this compound scaffold is a key component in several targeted therapies. Its derivatives have shown significant activity as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
| Analogue Type / Drug | Therapeutic Target | Significance of 3-F-4-I Aniline Core |
| Trametinib Analogue | MEK1/2 Kinase | The aniline core serves as the central scaffold, with the iodine position functionalized to bind within the kinase hinge region. |
| Lapatinib Analogue | EGFR, HER2 | A related compound, 3-chloro-4-fluoroaniline, is a key starting material.[8] The principles of sequential coupling are identical. |
| PI3K Inhibitors | PI3 Kinase | The scaffold is used to present key pharmacophores in the correct orientation for binding to the PI3K active site.[16] |
| RON Kinase Inhibitors | RON Tyrosine Kinase | Used to synthesize heteroarylcarboxamide head groups that target the RON receptor.[17] |
Table 1: Examples of therapeutic targets and the role of the aniline scaffold.
The synthesis of these complex molecules often follows a modular pathway where the this compound core is first coupled via its iodo position, followed by modification of the aniline nitrogen.
dot graph Synthetic_Strategy { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: C-I Functionalization\n(e.g., Suzuki Coupling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Biaryl Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Step2 [label="Step 2: N-Functionalization\n(e.g., Acylation, Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Final Analogue / API", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; } caption: General synthetic workflow for elaborating the core scaffold.
Experimental Protocols
The following protocols are representative methodologies adapted from established procedures and are intended to serve as a validated starting point for research.[5][6][9]
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the selective coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and SPhos. Add this catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed dioxane/water mixture (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the N-arylation of a secondary amine with a biaryl product from Protocol 4.1, assuming the aniline nitrogen was first protected (e.g., as a carbamate) and then deprotected. For direct amination of an aryl halide, the principles are similar.
Materials:
-
Aryl Halide (e.g., 4-biaryl-3-fluoro-bromobenzene, 1.0 mmol, 1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (ligand, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous and degassed
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed toluene (5 mL) followed by the amine.
-
Reaction: Seal the vessel and heat to 110 °C with stirring. Monitor the reaction by LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a testament to the power of strategic halogenation in molecular design. Its predictable and chemoselective reactivity provides a reliable platform for accessing complex and pharmacologically relevant chemical space. As targeted therapies continue to evolve, with increasing demands for potency, selectivity, and optimized pharmacokinetic profiles, building blocks like this compound and its analogues will remain indispensable tools in the arsenal of the medicinal chemist. The continued development of novel cross-coupling methodologies will only expand the utility of this versatile scaffold, paving the way for the next generation of precision medicines.
References
- BenchChem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15475546, this compound. [Link]
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline.
- BenchChem.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Angewandte Chemie International Edition. The Buchwald–Hartwig Amination After 25 Years. [Link]
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoaniline.
-
National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Wychem. This compound. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and RON Receptor Tyrosine Kinase Inhibitory Activity of New Head Groups Analogs of LCRF-0004. [Link]
-
Sage-Chem. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Graz University of Technology Research Portal. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]
-
ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9742, 3-Fluoroaniline. [Link]
-
MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]
Sources
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and RON receptor tyrosine kinase inhibitory activity of new head groups analogs of LCRF-0004 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-iodoaniline
Introduction: The Strategic Value of 3-Fluoro-4-iodoaniline in Modern Synthesis
This compound is a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its unique trifunctionalized aromatic scaffold, featuring an amine, a fluorine atom, and a highly reactive iodine atom, offers a powerful platform for the strategic construction of complex molecular architectures. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, making fluorinated anilines privileged motifs in pharmaceutical development.[1]
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br >> Cl.[1] This predictable reactivity allows for the selective functionalization of the 4-position of the aniline ring via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This powerful transformation enables the synthesis of a diverse array of 3-fluoro-4-arylanilines, which are key intermediates in the development of novel therapeutics and advanced materials.
While specific, detailed protocols for the Suzuki-Miyaura coupling of this compound are not extensively reported in peer-reviewed literature, this application note provides a robust and well-rationalized experimental procedure. The protocols herein are built upon established methodologies for structurally similar and electronically related substrates, such as other halo-fluoroanilines. The underlying principles and experimental considerations are explained in detail to empower researchers to successfully implement and adapt this critical transformation for their specific synthetic needs.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex. The high reactivity of the C-I bond ensures that this step proceeds readily under mild conditions.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the iodide ligand on the palladium with the aryl group from the boronate.
-
Reductive Elimination: The final step involves the coupling of the two organic groups (the aniline and the new aryl group) attached to the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design and Causality: Selecting the Right Tools for the Job
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent system. For a substrate like this compound, which contains a potentially coordinating amino group, these choices are particularly critical.
-
Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be used. Pd(PPh₃)₄ is a common and effective choice as it is a pre-formed Pd(0) complex. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands; these Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed catalysts or palladacycles can offer enhanced stability and activity.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich anilines, bulky and electron-rich phosphine ligands such as SPhos or XPhos can be highly effective, particularly if a less reactive aryl halide (like a chloride) were being used.[2] However, for the highly reactive C-I bond in this compound, standard triphenylphosphine (PPh₃) is often sufficient. The use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand in catalysts like PdCl₂(dppf) is also a robust choice, offering good stability and promoting high yields.
-
Base: The choice of base is critical for activating the boronic acid. Inorganic bases are most commonly employed.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble and a stronger base, often leading to higher yields, especially in challenging cases.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with less reactive aryl chlorides and can be beneficial for substrates prone to side reactions.
-
Fluorides (CsF, KF): Fluoride ions can play a unique role by forming fluoroborate species, which can accelerate transmetalation. However, excess fluoride can also lead to the formation of unreactive anionic boron species, so the concentration must be carefully controlled.
-
-
Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Often, a mixture of an organic solvent and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Dioxane/Water or THF/Water: These are classic solvent systems that are effective for a wide range of Suzuki couplings.
-
Toluene/Ethanol/Water: Another common and effective mixture.
-
DMF or DMAc: These polar aprotic solvents can also be used, sometimes without the addition of water, especially with soluble organic bases. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
-
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere, protected from light. |
| Arylboronic Acid | Varies | Commercially Available | Check purity before use; may contain anhydride. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | Handle under an inert atmosphere. |
| Base (e.g., K₂CO₃) | Anhydrous | Commercially Available | Ensure it is dry. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | In-house | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This is a critical step to prevent catalyst deactivation.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system. A typical system would be a 4:1 mixture of 1,4-dioxane and water (5-10 mL per mmol of the aniline). The solvents should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from 4 to 12 hours depending on the specific arylboronic acid used.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4-arylaniline product.
-
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Representative Results for Structurally Similar Anilines
As specific yield data for this compound is not widely published, the following table presents representative results for the Suzuki-Miyaura coupling of a closely related substrate, 3-chloro-4-fluoroaniline, to demonstrate the expected efficiency with various boronic acids under optimized conditions. Given the higher reactivity of the C-I bond compared to the C-Cl bond, it is anticipated that the coupling of this compound would proceed under milder conditions or in shorter reaction times to achieve similar or higher yields.
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 |
Data is representative and based on protocols for 3-chloro-4-fluoroaniline.[2] Experimental verification and optimization are recommended for this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel. | |
| Weak base | For less reactive boronic acids, consider a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | The C-I bond is highly reactive, but some boronic acids may require slightly higher temperatures. Incrementally increase the temperature. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess. Ensure a truly inert atmosphere. |
| Protodeborylation of boronic acid | Ensure anhydrous conditions if water is not part of the intended solvent system. Minimize reaction time once the starting material is consumed. | |
| Dehalogenation of starting material | This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly effective method for the synthesis of valuable 3-fluoro-4-arylaniline derivatives. The high reactivity of the carbon-iodine bond allows this transformation to proceed under relatively mild conditions. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this application note serve as a strong foundation for the successful implementation of this reaction in drug discovery and materials science research, enabling the rapid and efficient construction of complex molecular targets.
References
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Fluoro-4-iodoaniline
Introduction: The Strategic Importance of 3-Fluoro-4-iodoaniline in Modern Synthesis
This compound is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its trifunctional nature—an aniline amine group, a fluorine atom, and an iodine atom on an aromatic ring—offers a powerful platform for the strategic and regioselective construction of complex molecular architectures. The distinct electronic properties and reactivity of each functional group allow for a programmed, stepwise approach to molecular elaboration, making it a sought-after intermediate in drug discovery.
The presence of the iodine atom provides a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2] The general reactivity trend for halogens in these reactions (I > Br > Cl > F) ensures that coupling occurs selectively at the C-I bond. Furthermore, the electron-withdrawing nature of the fluorine atom at the meta-position to the iodine and ortho to the amine influences the electronic density of the aromatic ring. This inductive effect makes the carbon atom bearing the iodine more electrophilic, which can facilitate the often rate-determining oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.[3] The amino group, while potentially coordinating to the palladium center, also serves as a crucial site for subsequent derivatization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This comprehensive guide provides detailed application notes and step-by-step protocols for several key palladium-catalyzed reactions utilizing this compound, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and carbonylative couplings. The protocols are designed to be robust and reproducible, with explanations grounded in established mechanistic principles to empower researchers to not only execute these reactions but also to understand the causality behind the experimental choices.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl motifs prevalent in many pharmaceutical agents.[4] A notable application is in the synthesis of kinase inhibitors like Lapatinib, where a key intermediate is formed via a Suzuki coupling.[5][6][7][8]
Reaction Principle and Mechanistic Causality
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is crucial, as it promotes the oxidative addition of the aryl iodide and stabilizes the active palladium catalyst. The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store protected from light. |
| Arylboronic Acid | ≥97% | Commercially Available | Check purity before use. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | In-house | Degas before use. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl(aq) | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Heck Reaction: Olefin Arylation
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to substituted olefins.[3][9] This reaction is particularly useful for installing vinyl groups, which can serve as versatile handles for further synthetic transformations.
Reaction Principle and Mechanistic Causality
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The base is crucial for regenerating the active Pd(0) catalyst from the palladium-hydride intermediate. The choice of a phosphine ligand can influence the regioselectivity and efficiency of the reaction.
Caption: Simplified Heck Reaction Catalytic Cycle.
Detailed Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with n-butyl acrylate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| n-Butyl Acrylate | ≥99% | Commercially Available | Stabilized, distill before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥97% | Commercially Available | Handle under an inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | Distill from CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
Procedure:
-
Preparation: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagents Addition: Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water (20 mL). Extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines by coupling aryl halides with primary or secondary amines.[10][11][12] This reaction has broad functional group tolerance and has become a staple in medicinal chemistry for the synthesis of nitrogen-containing heterocycles and aniline derivatives.[1][13][14][15]
Reaction Principle and Mechanistic Causality
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., a biaryl phosphine) is critical to promote the reductive elimination step and prevent competing side reactions like β-hydride elimination.[16][17][18]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | Distill before use. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Handle in a glovebox. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | Handle in a glovebox. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
Procedure:
-
Preparation (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Substrates: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) to the mixture.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the desired product.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[19]
Reaction Principle and Mechanistic Causality
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex. The final step is reductive elimination, which yields the aryl alkyne product and regenerates the Pd(0) catalyst. The copper co-catalyst is crucial for activating the alkyne and facilitating the transmetalation step at milder conditions.[6][19]
Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with phenylacetylene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Phenylacetylene | ≥98% | Commercially Available | |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst Grade | Commercially Available | |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | Degas before use. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Degas before use. |
Procedure:
-
Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Slowly add phenylacetylene (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalysts.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Carbonylative Coupling: Introduction of a Carbonyl Moiety
Palladium-catalyzed carbonylative coupling reactions are powerful methods for the introduction of a carbonyl group into an organic molecule, using carbon monoxide (CO) as a C1 source.[22][23] These reactions provide access to a wide range of carbonyl compounds, including amides, esters, and ketones.
Reaction Principle and Mechanistic Causality
The reaction typically begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by the insertion of a molecule of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. This key intermediate can then undergo nucleophilic attack by an amine (aminocarbonylation), alcohol (alkoxycarbonylation), or other nucleophile, followed by reductive elimination to yield the final carbonyl compound and regenerate the Pd(0) catalyst.
Caption: General Catalytic Cycle for Carbonylative Coupling.
Detailed Experimental Protocol: Aminocarbonylation
This protocol describes the aminocarbonylation of this compound with piperidine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Piperidine | ≥99% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| 1,3-Bis(diphenylphosphino)propane (dppp) | Ligand Grade | Commercially Available | |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available | |
| Toluene | Anhydrous | Commercially Available | |
| Carbon Monoxide (CO) | High Purity | Gas Supplier | Use in a well-ventilated fume hood. |
Procedure:
-
Preparation: In a high-pressure autoclave equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppp (0.022 mmol, 2.2 mol%).
-
Solvent and Reagents: Add anhydrous toluene (10 mL), piperidine (2.0 mmol, 2.0 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
CO Purge and Pressurization: Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature and carefully venting the CO gas, dilute the reaction mixture with ethyl acetate.
-
Purification: Filter the mixture, concentrate the filtrate, and purify the crude product by flash column chromatography to obtain the corresponding amide.
Conclusion
This compound stands out as a supremely useful building block for the synthesis of complex organic molecules, largely due to its amenability to a wide range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and carbonylative couplings provide robust and reliable methods for the selective functionalization of this important intermediate. A thorough understanding of the underlying catalytic cycles and the role of various reaction components, as outlined, will empower researchers to not only successfully apply these methods but also to rationally troubleshoot and adapt them for the synthesis of novel compounds with significant potential in drug discovery and materials science.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Fluoro-4-iodoaniline
Abstract
3-Fluoro-4-iodoaniline is a privileged building block in contemporary medicinal chemistry, offering a trifecta of synthetically versatile functional groups: a nucleophilic amine, a fluorine atom for modulating physicochemical properties, and a highly reactive iodine atom ideal for cross-coupling reactions. This strategic arrangement allows for the regioselective construction of complex molecular architectures integral to numerous active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations originating from this compound, supported by mechanistic insights, field-proven protocols, and troubleshooting advice to empower the synthesis of high-value pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
The utility of this compound (CAS: 656-66-6) in drug discovery stems from the orthogonal reactivity of its substituents.[1][2][3] The carbon-iodine (C-I) bond is the most labile site for transition-metal-catalyzed cross-coupling, allowing for the selective formation of C-C, C-N, and C-O bonds while preserving the aniline moiety for subsequent modifications.[4][5] The fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[2] This document focuses on the most impactful applications of this intermediate, particularly through palladium- and copper-catalyzed cross-coupling reactions.
Core Synthetic Transformations & Workflow
The strategic functionalization of this compound enables the rapid assembly of diverse molecular scaffolds. The general workflow prioritizes the reaction at the most reactive site, the C-I bond, followed by potential modification of the amino group.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry, enabling bond formations that were previously intractable. The high reactivity of the C-I bond in this compound makes it an exceptional substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for creating carbon-carbon bonds between an organohalide and an organoboron compound.[6] This reaction is fundamental in synthesizing biaryl scaffolds common in kinase inhibitors.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-I bond, (2) Transmetalation where the organic moiety from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][6][7] The base is crucial for activating the boronic acid to facilitate transmetalation.[6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-([1,1'-biphenyl]-4-yl)-3-fluoroaniline
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 237 mg), 4-biphenylboronic acid (1.2 mmol, 238 mg), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust, commercially available catalysts for C-I bond activation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid; strength of base can influence rate. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes, which are key intermediates in many pharmaceuticals, including kinase inhibitors where the alkyne can act as a rigid linker.[8][9]
Mechanistic Rationale: This reaction involves a dual catalytic cycle with palladium and copper.[10] The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[8][10]
Protocol: Synthesis of 3-Fluoro-4-(phenylethynyl)aniline
-
Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 237 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg). Purge the flask with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and tetrahydrofuran (THF, 5 mL). Then, add phenylacetylene (1.1 mmol, 112 mg) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry the organic layer, concentrate, and purify by flash chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds.[11][12][13] This reaction has largely replaced harsher classical methods like the Ullmann condensation for N-arylation.[11]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl iodide, followed by deprotonation of the amine by a strong base to form an amide.[14][15] This amide then displaces the halide on the palladium center, and subsequent reductive elimination forms the C-N bond.[11] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Protocol: Synthesis of N-phenyl-(3-fluoro-4-aminophenyl)amine
-
Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 237 mg) and aniline (1.2 mmol, 112 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the diarylamine product.
Application in the Synthesis of Marketed Drugs
The methodologies described are not merely academic; they are enabling technologies for the synthesis of complex APIs.
Case Study: Synthesis of a Lapatinib Precursor
Lapatinib is a dual tyrosine kinase inhibitor used in cancer therapy.[16][17][18] A key synthetic disconnection involves the formation of a biaryl ether, often accomplished via nucleophilic aromatic substitution. However, the core aniline fragment can be constructed using the principles outlined above. For instance, a key intermediate for Lapatinib is 3-chloro-4-fluoroaniline, which can be coupled using Suzuki conditions. While our starting material is this compound, the same principles apply, highlighting the modularity of these building blocks. A related intermediate, 6-iodoquinazoline, is crucial for building the Lapatinib scaffold through subsequent coupling reactions.[16]
Case Study: Synthesis of a Cabozantinib Precursor
Cabozantinib is another multi-tyrosine kinase inhibitor.[19][20] Its synthesis involves coupling a quinoline core with a substituted aniline.[19][21] The central aniline fragment, 4-aminophenol, is coupled to a 4-chloroquinoline. While not a direct product of this compound, the synthesis of analogs could readily employ this starting material. For example, a Suzuki coupling could install a substituted phenol at the 4-position, which could then be used in an Ullmann-type C-O bond formation or a nucleophilic aromatic substitution with the quinoline core.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its value lies in the predictable and chemoselective reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to construct essential C-C and C-N bonds. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can significantly accelerate the synthesis of novel molecular entities in the drug discovery and development pipeline.
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- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 3-Fluoro-4-iodoaniline in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a proven methodology for enhancing molecular efficacy, metabolic stability, and binding affinity.[1][2] 3-Fluoro-4-iodoaniline has emerged as a particularly valuable and versatile building block in the synthesis of next-generation crop protection agents.[3] This document provides a comprehensive guide for researchers and development scientists on the application of this compound. We will explore its utility in constructing key agrochemical classes, including insecticides, herbicides, and fungicides, supported by detailed, field-proven experimental protocols and the scientific rationale underpinning these synthetic strategies.
The Synthetic Value Proposition of this compound
The utility of this compound as a precursor is rooted in the distinct and complementary reactivity of its three functional components: the aniline amine, the fluorine substituent, and the iodine substituent.
-
Amino Group (-NH₂): This primary amine is a potent nucleophile and a versatile functional handle. It readily participates in acylation, urea formation, and alkylation reactions, providing a robust connection point for building complex molecular architectures.
-
Fluorine Atom (-F): The high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring. This modification can enhance the binding affinity of the final molecule to its biological target and increase its lipophilicity, which can improve transport across biological membranes.[1] Furthermore, the strength of the C-F bond often imparts increased metabolic stability, protecting the molecule from degradation and extending its bioavailability.
-
Iodine Atom (-I): The carbon-iodine bond is relatively weak, making iodine an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse carbon-based fragments (aryl, alkyl, alkynyl groups) and is a cornerstone of modern medicinal and agrochemical synthesis for creating structural diversity.
The combination of these features in a single, readily available molecule makes this compound a powerful synthon for accessing novel and effective agrochemical compounds.
Application in Insecticide Synthesis
Halogenated anilines are foundational components of several classes of highly effective insecticides. This compound provides a modern platform for synthesizing analogs of established classes like benzoylureas and for building novel anthranilic diamides.
Case Study: Synthesis of Benzoylurea Insecticide Analogs
Benzoylurea insecticides function as potent chitin synthesis inhibitors, disrupting the molting process in insect larvae.[4] While commercial synthesis of compounds like chlorfluazuron uses different starting materials, the core urea linkage is formed by reacting an aniline with a benzoyl isocyanate.[5][6][7]
This protocol details the reaction of this compound with a commercially relevant benzoyl isocyanate to form the core structure of a benzoylurea insecticide.
Reaction Scheme:
Caption: Synthesis of a benzoylurea analog.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere, add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by trituration with diethyl ether or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired product.
Causality and Scientific Integrity: The nucleophilic amino group of the aniline readily attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. The 2,6-difluorobenzoyl moiety is a common feature in highly active benzoylurea insecticides, contributing to their binding at the target site.
Data Summary Table:
| Parameter | Value / Description |
| Reactants | This compound, 2,6-Difluorobenzoyl isocyanate |
| Reagents/Catalyst | None |
| Solvent | Tetrahydrofuran (THF), Anhydrous |
| Temperature | Room Temperature (approx. 20-25°C) |
| Time | 2-4 hours |
| Expected Outcome | N-((3-fluoro-4-iodophenyl)carbamoyl)-2,6-difluorobenzamide |
| Typical Yield | >90% |
| Purity | High, often requires minimal purification |
Case Study: Synthesis of Anthranilic Diamide Precursors
Anthranilic diamides are a revolutionary class of insecticides that act as potent modulators of insect ryanodine receptors, causing uncontrolled calcium release and paralysis.[8] The synthesis of these complex molecules often involves the coupling of a substituted anthranilic acid with a specific aniline. Fluorinated anilines have been shown to be critical for high insecticidal potency.[8]
This protocol outlines the formation of the critical amide bond between a key pyrazole-containing anthranilic acid and this compound.
Methodology:
-
In a round-bottom flask, suspend the anthranilic acid derivative (e.g., 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-3-methylbenzoic acid) (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to obtain the desired diamide intermediate.
Causality and Scientific Integrity: Standard amide bond formation via activation of the carboxylic acid is often inefficient for weakly nucleophilic anilines. Peptide coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the aniline's amino group. DIPEA acts as a base to neutralize the HCl generated during the reaction without interfering with the coupling process.
Application in Herbicide Synthesis
The iodo-substituent on this compound is a powerful tool for building carbon-carbon bonds, a key strategy in constructing modern herbicides. Picolinic acid herbicides, which function as synthetic auxins, are an excellent example.[9]
Case Study: Picolinic Acid Herbicides via Suzuki Coupling
Synthetic auxin herbicides mimic natural plant hormones, causing uncontrolled growth and death in susceptible weeds.[9] The synthesis often involves coupling an aniline moiety to a heterocyclic core. The Suzuki-Miyaura cross-coupling is an ideal reaction for this purpose.
This protocol describes the synthesis of a key herbicide intermediate by coupling this compound with a heterocyclic boronic ester.
Reaction Scheme:
Caption: Suzuki coupling for herbicide intermediate synthesis.
Methodology:
-
To a flask, add this compound (1.0 eq), the desired heterocyclic boronic ester (1.2 eq), potassium carbonate (K₂CO₃) (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, or until starting material is consumed as indicated by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to isolate the coupled product.
Causality and Scientific Integrity: The palladium catalyst undergoes a well-established catalytic cycle involving oxidative addition into the C-I bond of the aniline, transmetalation with the boronic ester, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base (K₂CO₃) is essential for activating the boronic ester in the transmetalation step.
Data Summary Table:
| Parameter | Value / Description |
| Reactants | This compound, Heterocyclic Boronic Ester |
| Reagents/Catalyst | Pd(dppf)Cl₂, K₂CO₃ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 80-90 °C |
| Time | 6-12 hours |
| Expected Outcome | Aryl-coupled aniline derivative |
| Typical Yield | 60-85% |
| Purity | Requires chromatographic purification |
General Workflow Visualization
The following diagram illustrates the central role of this compound as a versatile starting point for accessing diverse agrochemical scaffolds through manipulation of its key functional groups.
Caption: Versatility of this compound in synthesis.
Conclusion
This compound is a high-value, strategic intermediate for the modern agrochemical industry. Its trifunctional nature allows for the sequential or orthogonal synthesis of complex molecules through well-understood and scalable chemical reactions. The protocols and rationale provided herein demonstrate its direct applicability in creating potent insecticides, herbicides, and fungicides. For researchers in the field of crop protection, mastering the chemistry of this building block opens a direct path to novel active ingredients with potentially enhanced performance profiles.
References
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PubChem Compound Summary for CID 15475546, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from PubChem. [Link]
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Chlorfluazuron (Ref: CGA 112913). AERU - University of Hertfordshire. (n.d.). Retrieved from AERU. [Link]
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Synthesis and biological activity of a novel fungicide, flutianil. Journal of Pesticide Science. (n.d.). Retrieved from PMC - NIH. [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. (2022). Retrieved from ScienceDirect. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. (2024). Retrieved from PMC - NIH. [Link]
- CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide. Google Patents. (n.d.).
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Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Journal of Agricultural and Food Chemistry. (2022). Retrieved from PubMed. [Link]
- CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide. Google Patents. (n.d.).
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. (2020). Retrieved from PMC - NIH. [Link]
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PubChem Compound Summary for CID 91708, Chlorfluazuron. National Center for Biotechnology Information. (n.d.). Retrieved from PubChem. [Link]
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Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 3-Fluoro-4-iodoaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-fluoro-4-iodoaniline, a critical transformation for the synthesis of fluorinated biaryl amines. These structural motifs are of high value in medicinal chemistry. This application note offers a detailed experimental protocol, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Strategic Advantage of Fluorinated Biaryl Amines
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[1][2] Its significance in organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's tolerance for a wide range of functional groups and mild reaction conditions make it a favored method in the pharmaceutical industry.[4][5]
This compound is a key building block in drug discovery. The fluorine atom can enhance a molecule's metabolic stability and binding affinity, while the aniline group offers a point for further chemical modification. The iodine atom serves as a reactive site for cross-coupling reactions.[6] The Suzuki coupling of this substrate provides an efficient pathway to fluorinated biaryl amines, which are important components of many therapeutic agents.[7]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for optimizing reaction conditions and troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-iodine bond of the this compound to form a palladium(II) intermediate.[1][8]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.[2][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the palladium(0) catalyst.[1][8]
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Reagents and Equipment
| Reagent/Material | Grade | Notes |
| This compound | >98% | |
| Arylboronic acid | >97% | |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | >99% | Air-sensitive, handle under inert atmosphere. |
| Base (e.g., K₂CO₃, K₃PO₄) | Anhydrous | Ensure the base is finely ground and dry.[10] |
| Solvent (e.g., 1,4-dioxane/water) | Anhydrous/Degassed | |
| Standard laboratory glassware | Flame-dried before use.[10] | |
| Inert atmosphere setup | Argon or Nitrogen. |
Step-by-Step Procedure
-
Reaction Setup : In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[11]
-
Catalyst and Solvent Addition : Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.[11] Then, add the degassed solvent mixture via syringe.[11]
-
Reaction Execution : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[2][11]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.
Critical Parameters and Troubleshooting
The success of the Suzuki coupling is highly dependent on the careful selection of the reaction components.
| Parameter | Key Considerations |
| Catalyst and Ligand | While Pd(PPh₃)₄ is a common choice, bulky, electron-rich phosphine ligands can improve catalyst activity for challenging substrates.[5][12] |
| Base | The choice of base is crucial and can significantly impact the reaction.[13][14] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][15] |
| Solvent | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[13] |
| Temperature | The reaction temperature should be optimized to ensure a reasonable reaction rate without causing catalyst decomposition.[1] |
Common Issues and Solutions:
-
Low or No Conversion: This may be due to an inactive catalyst, improper base selection, or poor quality of reagents. Ensure all components are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions.[10]
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions.[10] Minimizing oxygen exposure and using anhydrous conditions can mitigate these issues.[10]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.[16][17]
-
Mass Spectrometry : To confirm the molecular weight of the synthesized compound.[16]
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura coupling of this compound. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can successfully synthesize a wide range of valuable fluorinated biaryl amines for applications in drug discovery and development.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Carbonylative Suzuki coupling reaction of various aryl iodides with... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2015, July 3). The Buchwald Research Group. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017, June 22). ChemistryViews. Retrieved January 11, 2026, from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022, June 13). Frontiers. Retrieved January 11, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(49), 15624–15625. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. (2017, March 7). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved January 11, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved January 11, 2026, from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. (2023, May 19). University of Tasmania - Figshare. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 11, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. Retrieved January 11, 2026, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). Organometallics. Retrieved January 11, 2026, from [Link]
-
Primary amines stable under Suzuki cross-coupling conditions? (2022, July 14). Sciencemadness Discussion Board. Retrieved January 11, 2026, from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 11, 2026, from [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022, August 5). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. Retrieved January 11, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 11, 2026, from [Link]
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- 17. azom.com [azom.com]
Using 3-Fluoro-4-iodoaniline to synthesize kinase inhibitors
Application Notes & Protocols
Topic: Strategic Utilization of 3-Fluoro-4-iodoaniline in the Synthesis of Advanced Kinase Inhibitors
Abstract
Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. The rational design of these small molecules hinges on the selection of versatile chemical building blocks that impart desirable physicochemical and pharmacological properties. This compound has emerged as a preeminent starting material in this field. Its unique trifunctionalized scaffold, featuring an amine, a fluorine atom, and an iodine atom, provides a powerful toolkit for medicinal chemists. The iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Concurrently, the strategically placed fluorine atom can significantly enhance drug-like properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of kinase inhibitors, exemplified by the MEK inhibitor Trametinib. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for key synthetic transformations.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug discovery is not coincidental; it is a result of the distinct and synergistic contributions of its functional groups.
-
The Iodine Atom: A Versatile Handle for C-C and C-N Bond Formation The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl >> F) in palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for selective functionalization at the C4 position under mild conditions, leaving other parts of the molecule, including less reactive C-Cl or C-Br bonds, intact. This chemoselectivity is fundamental for building molecular complexity in a controlled, stepwise manner. Key reactions enabled by the iodine substituent include:
-
The Fluorine Atom: A Tool for Modulating Pharmacokinetics and Potency The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[1][3] Its effects are multifaceted:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation. The C-F bond is exceptionally strong, and its presence can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Binding Affinity: As the most electronegative element, fluorine can engage in favorable electrostatic and hydrogen-bonding interactions within a protein's active site.[2][11] It can also induce conformational changes that lock the molecule into a more bioactive shape.[1]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Application Showcase: Synthesis of Trametinib, a MEK Inhibitor
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, including melanoma with BRAF mutations.[12][13] The synthesis of Trametinib provides an excellent real-world example of the strategic use of a 2-fluoro-4-iodoaniline derivative to construct a complex bioactive molecule.[14][15][16]
The overall synthetic logic involves the preparation of a key urea intermediate from 2-fluoro-4-iodoaniline, which is then coupled with a pyridotrione core. The iodine atom is ultimately displaced in the final synthetic steps to complete the molecule.
Caption: High-level synthetic strategy for Trametinib.
Detailed Experimental Protocols
Safety Notice: this compound is harmful if swallowed or in contact with skin, toxic if inhaled, and causes skin and eye irritation.[17][18] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20] Consult the Safety Data Sheet (SDS) for all reagents before use.[19][21]
Protocol 1: Synthesis of Key Intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the formation of a key urea intermediate, a common step in the synthesis of many kinase inhibitors, including Trametinib.[14][15]
Rationale: This reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of an isocyanate. The reaction is typically straightforward and high-yielding. Anhydrous conditions are preferred to prevent the hydrolysis of the isocyanate.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 237.01 | 5.00 g | 21.1 |
| Cyclopropyl isocyanate | 83.09 | 1.94 g (1.90 mL) | 23.2 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 21.1 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the aniline is completely dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add cyclopropyl isocyanate (1.90 mL, 23.2 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: A slight excess of the isocyanate ensures complete consumption of the starting aniline. Slow, cooled addition helps to control any potential exotherm.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up: Upon completion, a white precipitate will have formed. Filter the solid using a Büchner funnel.
-
Purification: Wash the collected solid with cold DCM (2 x 20 mL) to remove any unreacted isocyanate and soluble impurities. Dry the white solid under vacuum to yield N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >90%.
Protocol 2: Illustrative Buchwald-Hartwig Amination
This protocol demonstrates a general method for C-N bond formation using an iodoaniline derivative, a critical step in assembling many kinase inhibitors.[8][9][10]
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by deprotonation of the amine, association to the palladium center, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds Utilizing 3-Fluoro-4-iodoaniline
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds using 3-fluoro-4-iodoaniline as a versatile starting material. We delve into the strategic application of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and subsequent intramolecular cyclization strategies to construct diverse and medicinally relevant scaffolds such as indoles, quinolines, and benzimidazoles. The unique electronic properties conferred by the fluorine and iodine substituents are explored, with an emphasis on how these features guide chemoselective transformations. Each section combines mechanistic insights with robust, step-by-step protocols to ensure reproducibility and facilitate the rational design of complex molecular architectures.
Introduction: The Strategic Value of this compound
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] this compound emerges as a particularly valuable building block due to its dual functionality. The fluorine atom, with its high electronegativity, modulates the electronic properties of the aniline ring, a feature prized in pharmaceutical development.[2][4] Simultaneously, the iodine atom serves as a highly reactive and versatile handle for a suite of transition-metal-catalyzed cross-coupling reactions.[4] The reactivity of halogens in such reactions follows the general trend of I > Br > Cl, making the carbon-iodine bond the prime site for selective functionalization.[5] This allows for the precise and stepwise construction of complex heterocyclic systems, which form the core of a vast number of FDA-approved drugs.[6][7]
This guide will illuminate the primary synthetic pathways originating from this compound, providing both the theoretical underpinnings and practical, field-tested protocols for laboratory application.
Caption: Synthetic versatility of this compound.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[8] The highly reactive C-I bond of this compound makes it an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid.[8][9] This reaction is fundamental for creating biaryl motifs prevalent in biologically active molecules. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[5][9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 85-97 |
| Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides. |
Sonogashira Coupling: Gateway to Alkynylated Anilines
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[11][12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][14] The resulting alkynylated anilines are crucial intermediates for synthesizing nitrogen-containing heterocycles like indoles and quinolines through subsequent cyclization reactions.[15][16]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours. The use of anhydrous and anaerobic conditions is crucial to prevent the undesired homocoupling of the alkyne (Glaser coupling).[14]
-
Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[17][18] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited substrate scope.[17][19] Using this compound, this method provides direct access to N-substituted anilines, which are themselves valuable pharmacophores or precursors to heterocycles like benzimidazoles. The choice of ligand is critical for an efficient reaction, with sterically hindered phosphine ligands often providing the best results.[19]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 equiv.).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor for completion by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a plug of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to obtain the desired N-arylated product.
Tandem Reactions: From Coupling to Cyclization
The true synthetic power of this compound is realized when the initial cross-coupling step is followed by an intramolecular cyclization to build a heterocyclic ring system.
Synthesis of 3-Iodoindoles via Sonogashira Coupling and Electrophilic Cyclization
A highly efficient route to substituted indoles involves a tandem Sonogashira coupling followed by an electrophilic cyclization.[16] The aniline product from the Sonogashira coupling is not isolated but is treated in situ with an electrophilic iodine source (e.g., I₂ or ICl) to trigger a 5-exo-dig cyclization, yielding a 3-iodoindole. This product retains a halogen handle at the 3-position for further diversification.
Caption: Workflow for tandem Sonogashira/cyclization to indoles.
Protocol 4: One-Pot Synthesis of a 6-Fluoro-3-iodoindole Derivative
-
Sonogashira Coupling: Perform the Sonogashira coupling of this compound (1.0 equiv.) and a terminal alkyne (1.1 equiv.) as described in Protocol 2 using Et₃N as both the base and solvent. Stir at room temperature until the starting aniline is consumed (typically 5-24 hours).[16]
-
Cyclization: Once the coupling is complete, cool the reaction mixture. In a separate flask, dissolve iodine (I₂, 1.2 equiv.) in CH₂Cl₂. Add the iodine solution dropwise to the reaction mixture.
-
Reaction: Stir at room temperature for 1-3 hours. The reaction progress can be monitored by the disappearance of the alkynylaniline intermediate on TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears. Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 6-fluoro-3-iodoindole derivative.
Synthesis of Benzimidazoles
Benzimidazoles are a privileged heterocyclic motif in medicinal chemistry.[6] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. This compound can serve as a precursor to the required diamine. A plausible sequence involves an initial Buchwald-Hartwig amination to install a protected amine at the 4-position, followed by reduction of the nitro group (if starting from a nitro precursor) or another C-N coupling, and finally, cyclocondensation. A more direct approach could involve coupling this compound with an amidine followed by an intramolecular N-arylation.[20]
Protocol 5: General Strategy for Fluoro-Benzimidazoles
-
Diamine Synthesis: Synthesize N¹-substituted-4-fluoro-1,2-benzenediamine. This can be achieved from this compound via a multi-step sequence, for example, through nitration, nucleophilic aromatic substitution of the iodine, and subsequent reduction of the nitro group.
-
Cyclocondensation: Dissolve the synthesized diamine (1.0 equiv.) and a desired aldehyde (1.0 equiv.) in a solvent like ethanol or DMF.
-
Reaction: Add an oxidant, such as sodium metabisulfite or air, and heat the mixture under reflux for 2-6 hours. Alternative one-pot procedures using iron powder and formic acid can achieve reduction and cyclization simultaneously from a nitro-amine precursor.[20]
-
Work-up: After cooling, the product often precipitates. It can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent.
-
Purification: Recrystallize or purify the crude product by column chromatography to obtain the target benzimidazole.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic compounds. Its orthogonal reactivity, where the iodine atom readily participates in palladium-catalyzed cross-coupling reactions while the fluorine atom imparts desirable electronic and pharmacological properties, allows for a modular and strategic approach to complex molecule synthesis. The protocols detailed in this guide provide a robust foundation for researchers to explore novel chemical space in drug discovery and materials science, leveraging this unique trifunctionalized scaffold to construct valuable indole, quinoline, and benzimidazole derivatives.
References
- BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
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Bunev, A. S., et al. (2018). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. [Link]
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ResearchGate. (2020). General syntheses of benzimidazoles from aniline derivatives. [Link]
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CNKI. (2012). Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
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PubMed. (2010). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoaniline.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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University of Groningen Research Portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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PubMed. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. [Link]
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PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
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Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
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PubChem. This compound. [Link]
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SpringerLink. Fluorinated Heterocyclic Compounds. [Link]
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PubMed Central. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
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National Institutes of Health. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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PubMed Central. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
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National Institutes of Health. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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ACS Publications. (2009). Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. [Link]
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Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
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ResearchGate. (2002). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. [Link]
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Experimental procedure for the iodination of 3-fluoroaniline
An Application Note for Drug Development Professionals: A Detailed Protocol for the Regioselective Iodination of 3-Fluoroaniline
Abstract
Iodinated fluoroanilines are pivotal structural motifs in medicinal chemistry, serving as versatile precursors for synthesizing complex pharmaceutical agents through cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the electrophilic iodination of 3-fluoroaniline using N-Iodosuccinimide (NIS). We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and high-yield synthesis. This document is structured to provide senior researchers and drug development professionals with a self-validating system, complete with mechanistic insights, safety protocols, and troubleshooting advice.
Introduction: The Strategic Importance of Iodo-Fluoroanilines
The introduction of iodine into an aromatic system, such as 3-fluoroaniline, is a strategic step in the design of novel therapeutics. The carbon-iodine bond is the most reactive among the halogens for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity makes iodo-fluoroanilines highly valuable building blocks for constructing complex molecular architectures found in modern pharmaceuticals.[1][2]
The electrophilic aromatic substitution (SEAr) reaction detailed herein is governed by the directing effects of the substituents on the aniline ring.[3] The amino (-NH₂) group is a potent activating ortho, para-director, while the fluorine (-F) atom is a deactivating yet also ortho, para-director.[4][5] The superior activating nature of the amino group dictates the regiochemical outcome, directing the incoming electrophile (I⁺) primarily to the positions ortho and para to itself. Given that the meta position is blocked by fluorine, the primary products are 2-iodo-5-fluoroaniline and 4-iodo-3-fluoroaniline.
Reaction Overview and Regioselectivity
Overall Transformation:
The reaction proceeds via an electrophilic aromatic substitution mechanism where N-Iodosuccinimide serves as the source of the electrophilic iodine. The regioselectivity is controlled by the powerful directing effect of the amine group, leading to a mixture of ortho and para iodinated products. Steric hindrance from the fluorine atom may slightly influence the ratio of these products.
Materials, Reagents, and Safety
Reagent & Equipment Table
| Reagent/Material | CAS Number | Molecular Weight | Role | Notes |
| 3-Fluoroaniline | 372-19-0 | 111.12 g/mol | Starting Material | Toxic, irritant. Handle with care.[6] |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 g/mol | Iodinating Agent | Irritant, light-sensitive. Store properly.[7][8] |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 g/mol | Solvent | Flammable, irritant. Use in a fume hood. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 g/mol | Quenching Agent | Used to neutralize excess iodine. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Base (Aqueous) | Neutralizes acidic byproducts. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent | Flammable. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent | |
| Round-bottom flask | - | - | Reaction Vessel | |
| Magnetic stirrer and stir bar | - | - | Agitation | |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | Reaction Monitoring | |
| Glassware for workup & purification | - | - | - | Separatory funnel, beakers, etc. |
Critical Safety Precautions
-
3-Fluoroaniline: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[9] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[8][10] It is also light-sensitive. Keep the container tightly closed and protected from light.[7] Store in a cool, dry place.[8]
-
Solvents: Acetonitrile and Ethyl Acetate are flammable and should be handled away from ignition sources.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (1.11 g, 10.0 mmol, 1.0 equiv.).
-
Add acetonitrile (40 mL) to the flask and stir until the aniline is fully dissolved.
Step 2: Iodination
-
In a single portion, add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) to the stirred solution at room temperature.
-
Scientist's Note: A slight excess of NIS ensures the complete consumption of the starting material. NIS is preferred over molecular iodine for its milder reaction conditions and easier handling.[11] Using an acid catalyst like trifluoroacetic acid (TFA) can accelerate the reaction, but may require more careful control of regioselectivity.[11][12]
-
-
Stir the reaction mixture at room temperature.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction every 30 minutes using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material (a solution of 3-fluoroaniline), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The reaction typically takes 2-4 hours.
Step 4: Workup and Quenching
-
Once the reaction is complete, pour the mixture into a 250 mL beaker containing a 10% aqueous solution of sodium thiosulfate (50 mL). Stir for 10 minutes.
-
Scientist's Note: This step quenches any unreacted NIS and removes the characteristic color of iodine, which simplifies purification.
-
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).
-
Scientist's Note: The bicarbonate wash removes succinimide and any acidic impurities. The brine wash helps to remove residual water from the organic phase.
-
Step 5: Drying and Solvent Removal
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
Step 6: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, to separate the isomeric products. The less polar para-isomer (4-iodo-3-fluoroaniline) typically elutes before the more polar ortho-isomer (2-iodo-5-fluoroaniline).
-
Combine the fractions containing the pure products and remove the solvent under reduced pressure to yield the purified iodinated anilines.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the iodination of 3-fluoroaniline.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic substitution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Inactive NIS (degraded by light/moisture).2. Low reaction temperature. | 1. Use fresh, properly stored NIS.2. Gently warm the reaction mixture to 30-40°C.3. Add a catalytic amount (0.1 equiv.) of trifluoroacetic acid (TFA).[4] |
| Formation of multiple spots on TLC (di-iodination) | 1. Stoichiometry of NIS is too high.2. Extended reaction time. | 1. Use no more than 1.05 equivalents of NIS.2. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material. |
| Low isolated yield | 1. Inefficient extraction.2. Loss of product during chromatography. | 1. Perform at least three extractions with ethyl acetate.2. Ensure proper column packing and careful fraction collection. The products can be somewhat volatile, so avoid excessive heat during solvent removal. |
| Difficulty separating isomers | Poor resolution during column chromatography. | Use a long column and a shallow solvent gradient (e.g., 0-5% ethyl acetate in hexane) to improve separation. |
References
- Vertex AI Search. SAFETY DATA SHEET N-Iodosuccinimide.
- ECHEMI. 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- Synquest Labs. N-Iodosuccinimide Safety Data Sheet.
- PubChem. 3-Fluoroaniline | C6H6FN | CID 9742.
- Apollo Scientific. N-Iodosuccinimide Safety Data Sheet.
- Fisher Scientific. 3-Fluoroaniline SAFETY DATA SHEET.
- AWS. N-Iodosuccinimide Safety Data Sheet.
- Infinium Pharmachem. A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE.
- Sigma-Aldrich. 3-Fluoroaniline 99.
- CDH Fine Chemical. 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Organic Syntheses. p-IODOANILINE.
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- ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
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- Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts.
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Application Notes & Protocols: 3-Fluoro-4-iodoaniline as a Versatile Precursor for Radiolabeled Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and oncology.
Abstract: This document provides a detailed technical guide on the strategic use of 3-fluoro-4-iodoaniline as a pivotal precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. We delve into the unique chemical architecture of this molecule that makes it an ideal starting point for introducing radioisotopes such as fluorine-18 ([¹⁸F]), iodine-123 ([¹²³I]), and iodine-125 ([¹²⁵I]). This guide offers field-proven insights, explaining the causality behind experimental choices and providing robust, step-by-step protocols for key radiolabeling methodologies, including copper-mediated radiofluorination and radioiododestannylation.
Introduction: The Strategic Value of this compound
In the landscape of radiopharmaceutical development, the selection of a starting precursor is a critical decision that dictates the feasibility, efficiency, and success of a radiolabeling strategy. This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals and agrochemicals[1][2]. Its structure is uniquely suited for radiochemistry, offering a triad of functional groups that provide orthogonal handles for chemical manipulation and radioisotope incorporation.
-
The Iodine Atom: Positioned at the 4-position, the iodine atom is an excellent leaving group. It is the primary site for introducing a radioisotope. It can be directly displaced in certain reactions or, more strategically, serve as a handle to create highly reactive intermediates such as organostannanes or boronic esters, which are cornerstone precursors for modern cross-coupling reactions[3][4][5].
-
The Fluorine Atom: The stable fluorine-19 atom at the 3-position is often a crucial component of the final bioactive molecule's pharmacophore. Its presence allows for the synthesis of a radiolabeled isotopologue of a known drug or ligand, minimizing the structural perturbation that could affect biological activity[6][7].
-
The Aniline Moiety: The amino group provides a versatile point for conjugation. It can be acylated, alkylated, or diazotized to link the radiolabeled aromatic core to peptides, antibodies, or other targeting vectors, either before or after the radiolabeling step[8][9].
This combination of features makes this compound a powerful and flexible platform for developing a diverse range of radiotracers.
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental for designing successful synthetic and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | [10] |
| Molecular Weight | 237.01 g/mol | [10] |
| Appearance | Off-white to pale-yellow solid | |
| CAS Number | 656-66-6 | [10] |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1][2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Sensitive to light. | [1] |
Radiolabeling Strategies and Protocols
The dual-halogen substitution on this compound opens two primary pathways for radiolabeling: incorporating a radioisotope of iodine for SPECT or leveraging the iodo-group to introduce the positron-emitter fluorine-18 for PET.
Strategy I: Radioiodination for SPECT Imaging via an Organostannane Intermediate
Direct electrophilic radioiodination of anilines can sometimes lack regioselectivity and require harsh oxidizing conditions[11][12]. A more controlled and widely adopted method is the radioiododestannylation of a pre-functionalized organotin precursor. This approach ensures precise placement of the radioiodine and proceeds under mild conditions, preserving the integrity of sensitive molecules[13][14].
Causality of the Method: The conversion of the stable but less reactive C-I bond to a C-Sn bond creates a highly activated precursor. The tin-carbon bond is readily cleaved by electrophilic radioiodine (generated in situ), leading to high-yield incorporation of the radionuclide with exceptional regioselectivity. This is a cornerstone reaction in radiopharmacy, often referred to as a Stille-type reaction in the context of its non-radioactive counterpart[4][15].
Protocol 2.1.1: Two-Step Synthesis of [¹²⁵I]-3-Fluoro-4-iodoaniline
This protocol first describes the synthesis of the key tri-n-butylstannyl precursor, followed by the radioiodination step.
Part A: Synthesis of 3-Fluoro-4-(tributylstannyl)aniline
-
Objective: To replace the iodine atom with a tributylstannyl group to activate the molecule for electrophilic radioiodination.
-
Materials:
-
This compound
-
Bis(tri-n-butyltin), (Bu₃Sn)₂
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Anhydrous Toluene
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add bis(tri-n-butyltin) (1.1 eq) to the solution via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-fluoro-4-(tributylstannyl)aniline precursor.
-
Part B: Radioiododestannylation with Iodine-125
-
Objective: To perform an electrophilic substitution of the stannyl group with no-carrier-added [¹²⁵I]iodide.
-
Materials:
-
3-Fluoro-4-(tributylstannyl)aniline precursor
-
Sodium Iodide [¹²⁵I] in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water) or Iodogen®-coated vials
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (5 mg/mL in water, as a quenching agent)
-
C18 Sep-Pak Light cartridge for purification
-
-
Procedure:
-
In a shielded vial, add the stannyl precursor (5-10 µg in 100 µL ethanol).
-
Add 500 µL of phosphate buffer.
-
Add the desired activity of Na[¹²⁵I] (e.g., 37 MBq, 1 mCi). Iodine-125 has a half-life of approximately 60 days, making it suitable for assays and preclinical imaging[16][17][18].
-
Initiate the reaction by adding 10-20 µL of Chloramine-T solution. Vortex gently for 60-90 seconds at room temperature. The Chloramine-T acts as a mild oxidizing agent to convert I⁻ to the electrophilic "I⁺" species required for the reaction[16].
-
Quench the reaction by adding 50 µL of sodium metabisulfite solution.
-
For purification, load the reaction mixture onto a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted [¹²⁵I]iodide and other polar impurities.
-
Elute the final radiolabeled product, [¹²⁵I]-3-fluoro-4-iodoaniline, with 1-2 mL of ethanol.
-
Quality Control: Analyze the radiochemical purity (RCP) and identity of the product using radio-HPLC, comparing the retention time with a non-radioactive standard of this compound.
-
Figure 1: Workflow for Radioiodination via a Stannylated Intermediate.
Strategy II: [¹⁸F]Radiofluorination for PET Imaging
Introducing the short-lived positron emitter fluorine-18 (t½ ≈ 110 minutes) requires rapid and highly efficient reactions[19][20]. Traditional nucleophilic aromatic substitution (SₙAr) for [¹⁸F]fluorination is generally limited to electron-deficient aromatic rings. However, the development of transition metal-mediated methods has revolutionized the field, enabling the radiofluorination of electron-rich and neutral arenes, such as aniline derivatives[21].
Causality of the Method: Copper-mediated radiofluorination leverages a Cu(I)/Cu(III) catalytic cycle. The aryl iodide precursor undergoes oxidative addition to a Cu(I) complex, followed by reaction with [¹⁸F]fluoride and subsequent reductive elimination to form the C-¹⁸F bond[22][23][24]. This pathway bypasses the high energy barrier of direct nucleophilic attack, making the reaction feasible for unactivated aryl halides.
Protocol 2.2.1: Direct Copper-Mediated [¹⁸F]Radiofluorination
This protocol describes the direct conversion of the C-I bond to a C-¹⁸F bond. For sensitive substrates, the amino group on this compound may require protection (e.g., as a Boc or amide derivative) prior to labeling to prevent side reactions.
-
Objective: To directly label this compound with [¹⁸F]fluoride using a copper catalyst.
-
Materials:
-
This compound (or N-Boc protected derivative)
-
[¹⁸F]Fluoride, processed into anhydrous K[¹⁸F]F/Kryptofix 2.2.2 (K₂₂₂) complex
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or a suitable N-heterocyclic carbene (NHC) ligand
-
Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA))
-
-
Procedure:
-
[¹⁸F]Fluoride Preparation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically with acetonitrile under a stream of nitrogen at 100-110°C to obtain the reactive, anhydrous K[¹⁸F]F/K₂₂₂ complex.
-
Reaction Setup: In a separate vial, prepare a solution of the precursor (2-5 mg), CuI (1.5 eq), and the ligand (e.g., DMEDA, 3.0 eq) in 500 µL of anhydrous DMF.
-
Radiolabeling: Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex. Seal the vial and heat at 120-160°C for 15-20 minutes. The high temperature is necessary to drive the catalytic cycle efficiently.
-
Purification: Cool the reaction mixture, dilute with water, and pass it through a C18 Sep-Pak cartridge to capture the crude product. Elute with acetonitrile.
-
Further purify the product using semi-preparative HPLC to isolate the [¹⁸F]-3,4-difluoroaniline.
-
Quality Control: Confirm the identity and radiochemical purity of the final product via analytical radio-HPLC, co-injecting with a non-radioactive 3,4-difluoroaniline standard.
-
Figure 2: Workflow for Direct Copper-Mediated [¹⁸F]Radiofluorination.
Alternative Strategy: [¹⁸F]Radiofluorination via a Boronic Ester Intermediate
For some complex molecules, direct fluorination of an aryl iodide may be low-yielding. An alternative involves first converting the aryl iodide to a more reactive boronic acid pinacol ester (Bpin) via a Miyaura borylation. This boronic ester can then undergo a copper-mediated radiofluorination, often under milder conditions or with higher efficiency[14][25].
Causality of the Method: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction[26][27][28]. Its principles are adapted here to form a C-B bond. The resulting arylboronic ester is an excellent substrate for copper-mediated fluorination. The transmetalation step from boron to copper is often highly efficient, making this a robust, albeit two-step, pathway to the desired [¹⁸F]-labeled compound.
Protocol 2.3.1: Two-Step [¹⁸F]Radiofluorination via Boronic Ester
Part A: Synthesis of 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
Objective: To convert the C-I bond to a C-B(pin) bond, creating a Suzuki-Miyaura precursor.
-
Materials:
-
This compound
-
Bis(pinacolato)diboron, B₂(pin)₂
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dppf)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
Combine this compound (1.0 eq), B₂(pin)₂ (1.2 eq), PdCl₂(dppf) (0.03 eq), and KOAc (3.0 eq) in a flame-dried flask under argon.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 80-90°C for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the mixture through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired boronic ester precursor.
-
Part B: Copper-Mediated Radiofluorination of Boronic Ester
-
Objective: To label the boronic ester precursor with [¹⁸F]fluoride.
-
Procedure: The radiolabeling step is similar to Protocol 2.2.1, substituting the iodo-precursor with the boronic ester precursor. This reaction can sometimes proceed at lower temperatures (100-120°C) and may require a different ligand system, such as pyridine, with a copper salt like copper(II) triflate (Cu(OTf)₂). The final purification and QC steps remain the same.
Figure 3: Workflow for Two-Step [¹⁸F]Radiofluorination via a Boronic Ester.
Summary and Comparative Analysis
The choice of radiolabeling strategy depends on the desired radionuclide and the overall synthetic plan for the target tracer.
| Strategy | Radionuclide | Precursor Type | Key Reagents | Typical RCY* | Application |
| Radioiododestannylation | ¹²³I, ¹²⁵I, ¹³¹I | Organostannane | Na[¹²⁵I], Chloramine-T | 60-85% | SPECT |
| Direct Radiofluorination | ¹⁸F | Aryl Iodide | K[¹⁸F]F/K₂₂₂, CuI | 15-40% | PET |
| Radiofluorination via Bpin | ¹⁸F | Boronic Ester | K[¹⁸F]F/K₂₂₂, Cu(OTf)₂ | 20-55% | PET |
*Radiochemical Yields (RCY) are decay-corrected and can vary significantly based on substrate, reaction scale, and automation.
Conclusion
This compound stands out as a uniquely versatile and strategically valuable precursor in radiopharmaceutical sciences. Its structure is pre-organized for efficient and regioselective incorporation of both iodine and fluorine radioisotopes through modern, metal-mediated chemical methodologies. The protocols and insights provided in this guide are designed to empower researchers to leverage this precursor for the development of novel imaging agents for PET and SPECT, ultimately advancing the capabilities of molecular imaging in research and clinical settings.
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Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Iodonium ylide-mediated radiofluorination of 18F-FPEB and validation for human use. (n.d.). PubMed. Retrieved from [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. Retrieved from [Link]
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Selected compounds bearing radioiodine on an aniline derivative moiety. (n.d.). ResearchGate. Retrieved from [Link]
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NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. (2020). Journal of the American Chemical Society. Retrieved from [Link]
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Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. (2017). Journal of Visualized Experiments. Retrieved from [Link]
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Late-stage labeling of diverse peptides and proteins with iodine-125. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. (2020). PubMed. Retrieved from [Link]
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A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. (2020). MDPI. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021). RSC Publishing. Retrieved from [Link]
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Recent Advances in Synthetic Methods for Radioiodination. (2020). ACS Publications. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. (2022). Semantic Scholar. Retrieved from [Link]
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). MDPI. Retrieved from [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021). ResearchGate. Retrieved from [Link]
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Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. (2016). ACS Publications. Retrieved from [Link]
-
Synthesis, radiofluorination, and in vivo evaluation of novel fluorinated and iodinated radiotracers for PET imaging and targeted radionuclide therapy of melanoma. (2013). PubMed. Retrieved from [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). MDPI. Retrieved from [Link]
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Described procedures for iodination of anilines. (n.d.). ResearchGate. Retrieved from [Link]
-
NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Iodine-125. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Harvard University. Retrieved from [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. (2018). ResearchGate. Retrieved from [Link]
-
Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv. Retrieved from [Link]
-
Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (2018). RSC Publishing. Retrieved from [Link]
-
On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. (2021). National Institutes of Health. Retrieved from [Link]
-
Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2018). PubMed Central. Retrieved from [Link]
-
Copper-Mediated Fluorination of Aryl Iodides. (2020). ResearchGate. Retrieved from [Link]
-
Iodine-125 as a Protein Label in Immunology. (1964). OSTI.gov. Retrieved from [Link]
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Application Note: Synthesis and Derivatization of 3-Fluoro-4-iodoaniline for Advanced Materials Science
Abstract
3-Fluoro-4-iodoaniline is a pivotal halogenated aromatic amine that serves as a versatile precursor for the synthesis of complex organic molecules. Its unique structure, featuring electronically distinct fluorine and iodine substituents, offers orthogonal synthetic handles for creating high-performance materials. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the application of these derivatives in materials science, particularly in the fields of organic electronics and specialty polymers.
Part I: Synthesis of the Core Building Block: this compound
The strategic placement of a fluorine atom and an iodine atom on the aniline ring provides a unique combination of reactivity and property modification. The iodine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance thermal stability, modulate electronic properties, and improve the solubility of target molecules.[1] The synthesis of the this compound precursor is the critical first step. The most direct and efficient method is the electrophilic iodination of 3-fluoroaniline.
Reaction Principle and Mechanism
The protocol described is an adaptation of established methods for the iodination of anilines.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism. Aniline derivatives are highly activated rings, making them susceptible to halogenation. In this case, molecular iodine (I₂) is used as the iodine source. The reaction is typically performed in the presence of a weak base, such as sodium bicarbonate, to neutralize the hydroiodic acid (HI) that is formed as a byproduct. This prevents the protonation of the aniline's amino group, which would deactivate the ring towards further electrophilic attack.
Detailed Synthesis Protocol
This protocol details the direct iodination of 3-fluoroaniline.
Materials and Equipment:
-
3-fluoroaniline (starting material)
-
Iodine (powdered)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol or other suitable recrystallization solvent
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, add 3-fluoroaniline (0.1 mol). Add deionized water (150 mL) and sodium bicarbonate (0.15 mol).
-
Cooling: Cool the resulting suspension to approximately 10-15°C using an ice bath. Efficient stirring is crucial to maintain a homogenous mixture.
-
Iodine Addition: While stirring vigorously, add powdered iodine (0.1 mol) portion-wise over 30-45 minutes. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature. The disappearance of the deep purple/brown color of iodine indicates the reaction is nearing completion.
-
Isolation: Collect the crude product, which precipitates as a dark solid, by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield an off-white to pale-yellow crystalline solid.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to constant weight.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, tightly fitting safety goggles, and chemical-resistant gloves.[3][4]
-
Ventilation: Perform all steps in a well-ventilated fume hood to avoid inhalation of vapors or dust.[5]
-
Reagent Hazards: this compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6] Avoid creating dust.[4] Iodine is corrosive and harmful. Handle all chemicals with care according to their respective Safety Data Sheets (SDS).
-
Waste Disposal: Dispose of all chemical waste in suitable, closed containers according to institutional and local regulations.[3]
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following table summarizes key physical and spectroscopic data.
| Property | Value | Source |
| CAS Number | 656-66-6 | [6] |
| Molecular Formula | C₆H₅FIN | [6] |
| Molecular Weight | 237.02 g/mol | |
| Appearance | Off-white to pale-yellow solid | |
| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [7][8] |
| Storage | Store in a cool, dark place under an inert atmosphere. |
-
¹H NMR: Expected to show characteristic aromatic proton signals.
-
¹³C NMR: Will show distinct signals for the carbon atoms, including those bonded to fluorine and iodine.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight.
-
Melting Point: A sharp melting point range indicates high purity.
Part II: Derivatization via Suzuki Cross-Coupling
The C-I bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile construction of C-C, C-N, and other bonds, enabling the synthesis of a vast array of complex derivatives for materials science. Below is a representative protocol for a Suzuki coupling reaction to synthesize a biaryl derivative, a common structural motif in organic light-emitting diodes (OLEDs) and liquid crystals.
Workflow for Synthesis and Derivatization
The following diagram outlines the overall workflow from the initial synthesis of the aniline precursor to its subsequent derivatization and potential application.
Caption: Experimental workflow from starting material to final application.
Detailed Suzuki Coupling Protocol
Objective: To synthesize a 3-fluoro-4-(aryl)aniline derivative.
Materials and Equipment:
-
This compound (synthesized in Part I)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME/Water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate with oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Part III: Applications in Materials Science
Derivatives of this compound are valuable in materials science due to the unique properties imparted by the fluoro- and iodo- (or subsequently coupled) groups.
High-Performance Polymers: Similar to its chlorinated analogue, this compound can be used as a diamine monomer in the synthesis of specialty polymers like polyimides.[1] The fluorine atom can enhance thermal stability, lower the dielectric constant, and reduce moisture absorption, making these materials ideal for applications in microelectronics and aerospace.[1]
Organic Electronics: The ability to create extended π-conjugated systems via cross-coupling makes these derivatives excellent candidates for organic electronics.[9] They can serve as building blocks for:
-
OLEDs: As host materials or components of emissive layers.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor layer.
-
Sensors: Where changes in the electronic properties upon analyte binding can be detected.[9]
The electronic characteristics of these materials, such as their HOMO/LUMO energy levels, can be theoretically modeled and experimentally verified, providing a pathway to rationally design materials with targeted properties.[10]
References
-
PrepChem.com. (n.d.). Preparation of 4-iodoaniline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Alfa Aesar. Available at: [Link]
-
Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Org. Synth. 2006, 83, 103. Available at: [Link]
-
Wychem. (n.d.). This compound. Available at: [Link]
-
Molecule Vision. (n.d.). 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. Available at: [Link]
-
ChemRxiv. (2023). Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available at: [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. Available at: [Link]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 8. This compound | 656-66-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: The Strategic Use of 3-Fluoro-4-iodoaniline in the Synthesis of High-Performance Azo Dyes and Pigments
An Application Note and Protocol Guide for Researchers
Introduction
3-Fluoro-4-iodoaniline is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of specialized azo dyes and pigments.[1] The strategic placement of both a fluorine and an iodine atom on the aniline ring imparts unique and desirable characteristics to the resulting colorants. The electron-withdrawing nature of the halogen substituents influences the electronic properties of the entire chromophore, often leading to significant bathochromic (deepening of color) or hypsochromic (lightening of color) shifts. This allows for fine-tuning of the final shade. Furthermore, the presence of halogens can enhance the lightfastness, thermal stability, and overall robustness of the dyes, making them suitable for demanding applications in textiles, high-performance coatings, and printing inks.[2][3]
The primary route for converting this compound into a vibrant colorant is through a two-step process: diazotization followed by an azo coupling reaction.[4] This well-established methodology, central to the dye industry, allows for a modular approach where a single diazo component can be combined with a vast array of coupling components to generate a wide spectrum of colors.[5][6]
Core Scientific Principles
-
Diazotization: This reaction converts the primary amino group (-NH₂) of this compound into a highly reactive diazonium salt (-N₂⁺). This is achieved by treating the aniline with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][4] The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, reducing the final dye yield.[2][7] The resulting 3-fluoro-4-iodobenzenediazonium ion is a weak electrophile, ready to react with an electron-rich aromatic system.
-
Azo Coupling: This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile.[2] It attacks an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the color of the dye.[6] The position of the coupling on the partner molecule is dictated by the directing effects of its substituents; for example, phenols and naphthols typically couple at the para position to the hydroxyl group unless it is blocked.[4] The pH of the reaction medium is critical: coupling with phenols is carried out under alkaline conditions, while coupling with amines is performed in weakly acidic media.[4]
Detailed Protocols for Synthesis
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Protocol 1: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine to its corresponding diazonium salt.
Materials and Reagents:
-
This compound (C₆H₅FIN, MW: 237.01 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Ice-Salt Bath
Procedure:
-
Preparation of Aniline Suspension: In a 250 mL beaker, add 2.37 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 25 mL of deionized water.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[2]
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g (~0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Nitrite Addition: Add the sodium nitrite solution dropwise to the cold, stirred aniline suspension over a period of 15-20 minutes. The temperature must not be allowed to rise above 5 °C. A clear solution of the 3-fluoro-4-iodobenzenediazonium chloride should form.
-
Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[2] The resulting solution should be used immediately in the subsequent coupling reaction.
Scientist's Note (Causality): The dropwise addition of sodium nitrite and strict temperature control are the most critical parameters in this step. Rapid addition can cause a dangerous exotherm and localized heating, leading to the decomposition of the diazonium salt (releasing N₂ gas) and the formation of unwanted phenolic byproducts, which will compromise the purity and yield of the final dye.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with an alkaline solution of 2-naphthol.
Materials and Reagents:
-
2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
400 mL Beaker
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.[7]
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.[2]
-
Precipitation: A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Coupling: Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete.
Protocol 3: Isolation and Purification of the Azo Dye
Materials and Reagents:
-
Büchner Funnel and Flask
-
Vacuum Source
-
Deionized Water
-
Vacuum Oven or Desiccator
Procedure:
-
Isolation: Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts and base.
-
Drying: Dry the purified product in a vacuum oven at 60 °C or in a desiccator under vacuum to a constant weight.
Visualization of Synthetic Workflow
The general chemical transformation and the experimental workflow are depicted below.
Caption: General reaction scheme for azo dye synthesis.
Sources
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. docsdrive.com [docsdrive.com]
The Sonogashira Coupling of 3-Fluoro-4-iodoaniline: A Detailed Guide for Researchers
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] This guide provides a comprehensive overview and a detailed protocol for the Sonogashira coupling of 3-Fluoro-4-iodoaniline, a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the amino group on the aromatic ring introduces unique electronic and steric considerations that will be addressed herein.
Understanding the Sonogashira Coupling: Mechanism and Key Parameters
The Sonogashira reaction is a palladium-catalyzed process that typically employs a copper(I) co-catalyst and an amine base.[3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Catalytic Cycles:
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated aniline product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[1]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a reliable method for the Sonogashira coupling of this compound with phenylacetylene as a model terminal alkyne. The conditions are based on established procedures for similar substituted anilines.[4]
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv., 2 mol%), and copper(I) iodide (0.04 equiv., 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add freshly distilled triethylamine (2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved.
-
-
Addition of Alkyne:
-
Slowly add phenylacetylene (1.2 equiv.) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 3-Fluoro-4-(phenylethynyl)aniline.
-
Key Considerations and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(II) precatalysts are generally more stable and are reduced in situ to the active Pd(0) species.[3] If the reaction is sluggish, a more active catalyst system with bulky, electron-rich phosphine ligands may be beneficial.[1] |
| Co-catalyst | Copper(I) iodide (CuI) | CuI facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[3] The use of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. If this is a significant issue, a copper-free Sonogashira protocol can be employed. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen iodide formed during the reaction.[3] The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, THF, Toluene | The solvent should be anhydrous and capable of dissolving all reactants. DMF is often a good choice for less reactive substrates.[5] |
| Temperature | Room Temperature to 70 °C | Aryl iodides are generally highly reactive in Sonogashira couplings and can often react at room temperature.[3] Gentle heating may be required to drive the reaction to completion, especially with less reactive alkynes. |
| Inert Atmosphere | Argon or Nitrogen | Crucial to prevent the oxidative homocoupling of the terminal alkyne and to protect the palladium catalyst from deactivation.[5] |
The Role of Substituents: Fluoro and Amino Groups
The electronic nature of the substituents on the aryl halide can significantly influence the rate of the Sonogashira coupling. In the case of this compound:
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom at the meta position to the iodine can increase the electrophilicity of the carbon-iodine bond, potentially accelerating the rate-determining oxidative addition step.
-
Amino Group: The electron-donating amino group at the para position can have a counteracting effect. However, the amino group can also coordinate to the palladium catalyst, which may influence the reaction in a more complex manner. In many cases, the Sonogashira coupling of anilines proceeds without the need for protecting the amino group, especially under mild conditions.[4] Should the amino group interfere with the reaction, for instance, by coordinating too strongly to the catalyst and inhibiting its activity, protection as an acetamide may be considered.[6]
Conclusion
The Sonogashira coupling of this compound is a robust and efficient method for the synthesis of valuable alkynylated aniline derivatives. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere, high yields of the desired product can be achieved. The protocol and considerations provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Politanskaya, L. S.; Putilov, P. A.; Tretyakov, E. V. Synthesis of polyfluorinated ortho-alkynylanilines. J. Fluorine Chem.2016 , 185, 131-139. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reaction. [Link]
- Dyker, G.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
-
Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004 , 69 (17), 5752–5755. [Link]
-
Turnbull, K.; Weisner, A. J. Sonogashira Coupling Routes to Ortho-Alkynyl-and-Fused-Ring Sydnones. Wright State University, 2003. [Link]
-
Chinchilla, R.; Nájera, C. Recent advances in Sonogashira reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
-
Zhu, Q.; Liao, L.; Cheng, G.; Yang, W.; Deng, Y.; Yang, D. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]
-
Pearson Study Prep. Protection of Aniline Derivatives. [Link]
-
Ali, A.; et al. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ChemistrySelect2021 , 6 (46), 12893-12900. [Link]
Sources
The Strategic Synthesis of N-Aryl-3-fluoro-4-aminophenyl Scaffolds via Buchwald-Hartwig Amination: Application Notes and Protocols
Introduction: The Significance of Fluorinated Arylamines in Modern Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] Specifically, the 3-fluoro-4-aminoaniline scaffold is a privileged structural motif found in numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The fluorine atom at the 3-position can modulate the pKa of the adjacent amino group and engage in favorable protein-ligand interactions. The C-N bond formation to construct N-aryl-3-fluoro-4-aminophenyl derivatives is therefore of critical importance.
The Buchwald-Hartwig amination stands as a paramount transformation in synthetic organic chemistry for the construction of carbon-nitrogen bonds.[3][4] This palladium-catalyzed cross-coupling reaction offers a versatile and highly efficient method for the synthesis of arylamines from aryl halides and a broad range of amine coupling partners.[3][4] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful execution of the Buchwald-Hartwig amination of 3-fluoro-4-iodoaniline.
Mechanistic Underpinnings: A Self-Validating Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl iodide, in this case, this compound, to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.
An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, leading to hydrodehalogenation of the arene and formation of an imine.[4] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions.
| Parameter | Recommended Options | Rationale and Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps, while minimizing side reactions. The choice of ligand can depend on the steric and electronic properties of the amine coupling partner. |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. NaOtBu is a common choice for many applications, while weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are essential to prevent quenching of the active catalyst and base. The choice of solvent can influence the solubility of the reactants and catalyst, thereby affecting the reaction rate. |
| Temperature | 80-110 °C | The reaction generally requires heating to facilitate the catalytic cycle. The optimal temperature may vary depending on the reactivity of the specific amine and the chosen catalyst system. |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with a Secondary Amine (e.g., Morpholine)
This protocol is a representative example for the coupling of this compound with a cyclic secondary amine.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube. Evacuate and backfill the tube with inert gas three times.
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Figure 2. Experimental workflow for Protocol 1.
Protocol 2: General Procedure for Coupling with a Primary Aromatic Amine (e.g., Aniline)
This protocol is adapted for the coupling with a primary arylamine, which may require slightly different conditions.
Materials:
-
This compound
-
Aniline
-
Pd(OAc)₂
-
BINAP
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and BINAP (0.045 mmol, 4.5 mol%).
-
Reagent Addition: Add cesium carbonate (2.0 mmol, 2.0 equiv). Seal the vial with a cap containing a PTFE septum and purge with inert gas.
-
Solvent and Nucleophile Addition: Add anhydrous 1,4-dioxane (5 mL) and aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with stirring.
-
Monitoring and Workup: Follow steps 5-8 as described in Protocol 1.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligand/base combinations. For electron-poor anilines, a stronger base like NaOtBu may be required. |
| Formation of hydrodehalogenated side product | - β-hydride elimination is competing with reductive elimination. | - Use a bulkier ligand (e.g., RuPhos, BrettPhos) to sterically disfavor the transition state for β-hydride elimination.- Lowering the reaction temperature may also help. |
| Difficulty in product purification | - Residual palladium catalyst- Baseline impurities in starting materials | - After filtration through celite, consider an additional wash of the organic layer with an aqueous solution of a thiol-containing scavenger resin to remove residual palladium.- Ensure the purity of starting materials before commencing the reaction. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of valuable N-aryl-3-fluoro-4-aminophenyl derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocols and insights provided in this guide serve as a comprehensive resource for drug development professionals and synthetic chemists to effectively implement this critical transformation in their research endeavors.
References
-
Buchwald-Hartwig amination - Wikipedia. Available at: [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. Available at: [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. Available at: [Link]
-
Torraca, K. E.; Kuwabe, S.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2000 , 122 (51), 12907–12908. Available at: [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Fluoro-4-iodoaniline by Recrystallization
Welcome to the technical support center for the purification of 3-fluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key synthetic intermediate. Our goal is to move beyond rote procedural steps and offer a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials, regioisomers (such as 2-fluoro-4-iodoaniline or 4-fluoro-2-iodoaniline), and byproducts from side reactions.[1][2][3] If the synthesis involves the reduction of a nitro group, incomplete reduction can leave residual 3-fluoro-4-iodonitrobenzene.[3] Additionally, like many anilines, it is susceptible to oxidation, leading to the formation of colored impurities, which can make the crude product appear as a dark oil or solid.[1][4]
Q2: My this compound is a dark, discolored solid. How can I remove the color?
A2: Discoloration in anilines is typically due to oxidation.[1][4] An effective method to decolorize the compound is by using activated carbon during the recrystallization process. After dissolving the crude solid in a suitable hot solvent, a small amount of activated charcoal is added to the solution. The mixture is then briefly heated before being subjected to hot filtration to remove the carbon, which adsorbs the colored impurities.[4][5] The resulting filtrate should be significantly lighter in color, yielding purer crystals upon cooling.
Q3: How do I select the best solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] A good starting point is to consider solvents with similar polarity to the aniline. Given its aromatic nature, solvents like toluene may be effective.[8] Ethanol, often in a mixed system with water, is also a common choice for recrystallizing halogenated anilines.[5][9] It is recommended to perform small-scale solubility tests with a range of solvents to empirically determine the best option.[10]
Q4: What are the key physical properties of this compound to consider during purification?
A4: Key physical properties include its molecular weight of approximately 237.01 g/mol and its slight solubility in water (228.3 mg/L at 25°C).[11][12][13] It is a solid at room temperature and is sensitive to light, so storage in a dark place is recommended.[13][14] It's also important to be aware of its hazard profile, as it can be toxic if swallowed, inhaled, or in contact with skin.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil, not crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point. This can happen if the boiling point of the solvent is too high, if the solution is supersaturated with impurities, or if the cooling rate is too rapid.[15][16]
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[15]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to encourage gradual crystal formation.[4][15] Rapid cooling often favors oil formation.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a mixed solvent system. For example, if you are using a single solvent where the compound is very soluble, you can add a miscible "anti-solvent" in which the compound is less soluble, dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the first solvent before cooling.[4]
Issue 2: No Crystals Form Upon Cooling
Q: My solution is clear and has cooled to room temperature, and even in an ice bath, no crystals have appeared. What should I do?
A: This is a common issue that usually indicates either the solution is not saturated enough (too much solvent was used) or the nucleation process for crystal growth has not initiated.[15][16]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15][17]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[16][17]
-
-
Reduce Solvent Volume: If induction methods fail, it's likely you've used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.[15][16] Be careful not to evaporate too much solvent, as this can cause the compound to crash out of solution too quickly.
Issue 3: The Recrystallized Product is Still Impure
Q: I've performed the recrystallization, but a melting point analysis or TLC shows that my product is not pure. What went wrong?
A: Impurities can be trapped in the crystal lattice if the crystallization occurs too quickly or if the washing step is inadequate.[15]
Solutions:
-
Repeat the Recrystallization: A second recrystallization will often significantly improve purity. Ensure that the cooling process is slow and gradual.
-
Proper Washing: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent. This will help to remove any residual mother liquor that contains dissolved impurities.[18] Do not use room temperature or warm solvent, as this will dissolve some of your product.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, especially a regioisomer with very similar solubility, you may need to consider other purification techniques such as column chromatography.[4][19]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a general procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests. An ethanol/water system is often a good starting point for halogenated anilines.[5][9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol and deionized water)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
-
Activated carbon (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.[4][5]
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[18]
-
Crystallization: Heat the solution again to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.[4]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.[4]
Purity Assessment
The purity of the recrystallized this compound can be assessed using the following methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR, IR, and mass spectrometry can confirm the structure and identify any remaining impurities.[20]
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
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Technical Support Center: Optimizing Suzuki Coupling of 3-Fluoro-4-iodoaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-fluoro-4-iodoaniline. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique electronic and steric properties of this compound—possessing a nucleophilic amine, a meta-directing fluorine, and a highly reactive iodine—present specific challenges and opportunities for optimization. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs) - Reaction Setup & Optimization
This section addresses the most common initial queries regarding the setup of the Suzuki coupling reaction for this compound.
Q1: What is the recommended starting point for a catalyst system (palladium precursor and ligand)?
A1: The choice of catalyst is critical for achieving high yield and minimizing side reactions. For an electron-rich substrate like this compound, which also contains a potentially coordinating amine group, a robust catalyst system is required.
-
Palladium Precursor: Standard Pd(II) or Pd(0) sources are effective. Common choices include Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2][3] Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.[4]
-
Ligand Selection: The ligand is arguably the most important variable. Simple ligands like triphenylphosphine (PPh₃) may be insufficient. We strongly recommend using bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which is crucial for challenging substrates.[2][5]
Recommended Starting Points:
-
SPhos (or XPhos): These are excellent general-purpose ligands for Suzuki couplings and are known to be effective for substrates with free amine groups.[6][7]
-
N-Heterocyclic Carbenes (NHCs): Pre-formed PEPPSI-type precatalysts or NHC ligands generated in situ are highly active and can offer superior stability and turnover numbers.[8][9]
Start with a Pd:Ligand ratio of 1:2 to 1:4 to ensure the palladium center remains stabilized and catalytically active.
Q2: How do I select the optimal base and how much should I use?
A2: The base plays a threefold role in the Suzuki reaction: it activates the boronic acid to form a more nucleophilic "ate" complex, participates in the formation of the active palladium-hydroxo species, and can influence the rate of reductive elimination.[10][11] The choice and stoichiometry are critical.
-
Base Type: A moderately strong inorganic base is usually optimal.
-
Potassium Phosphate (K₃PO₄): Often the best choice. Its moderate basicity and high solubility in aqueous/organic mixtures facilitate the reaction effectively while minimizing base-promoted side reactions.[6][7][12]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often very effective base, though more expensive. It can be particularly useful for sluggish reactions.[13][14]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective option, but sometimes less effective than K₃PO₄ for this substrate class.[4][15]
-
-
Stoichiometry: Typically, 2 to 3 equivalents of the base relative to the limiting reagent (this compound) are recommended. Using a significant excess (e.g., >4 equivalents) can sometimes promote dehalogenation or other side reactions.[14]
Q3: What solvent systems are recommended for this coupling?
A3: A polar, aprotic solvent, often in combination with water, is standard for Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]
-
Recommended Solvents:
-
Dioxane/Water: A classic and highly effective system, typically in a ratio from 4:1 to 10:1.[4][7][16]
-
2-MeTHF/Water: A greener and often superior alternative to THF or dioxane, offering good performance and higher boiling point.[12][13]
-
Toluene/Water: Another common biphasic system that can be effective.[12][14]
-
The reaction concentration should be maintained around 0.1 M to 0.5 M. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mass transfer between the organic and aqueous phases.[4]
Q4: Will the unprotected -NH₂ group on this compound interfere with the reaction?
A4: This is a valid concern as primary anilines can coordinate to the palladium center, potentially inhibiting catalysis. However, modern catalyst systems are well-equipped to handle this.
While N-H containing heterocycles can sometimes be problematic, successful couplings of unprotected ortho-haloanilines are well-documented.[13][17] The use of bulky, electron-rich ligands like SPhos or XPhos helps to create a sterically hindered environment around the palladium, which disfavors competitive binding of the aniline while still allowing the catalytic cycle to proceed efficiently. In most cases, protection of the amine is not necessary and adds undesirable steps to the synthesis.
Section 2: Troubleshooting Guide - Diagnosing & Solving Common Issues
Even with an optimized starting point, problems can arise. This section provides a logical framework for diagnosing and resolving common experimental issues.
Issue 1: Low or No Product Conversion
Q: My reaction is sluggish, stalls, or shows no conversion of the starting material. What should I check first?
A1: Low conversion is a frequent issue that can be traced back to several root causes.[18][19] Follow this diagnostic workflow to identify the problem.
Caption: Troubleshooting workflow for low reaction conversion.
-
Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2][4] Confirm the purity of your this compound and boronic acid by NMR or LC-MS. Ensure your base is finely powdered and anhydrous.
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species or palladium black, halting the catalytic cycle.[19][20] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using 3-4 freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of nitrogen or argon.[2][19]
-
Catalyst System: If you are using a Pd(II) precursor with a phosphine ligand, ensure the ligand has not been oxidized. Consider switching to a more robust, pre-formed palladacycle or a different class of ligand (e.g., from a phosphine to an NHC).[2][8] You may also need to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol% for a difficult coupling.[5]
-
Reaction Conditions: The C-I bond is highly reactive, but some boronic acids are slow to transmetalate. Increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).[14] Ensure the reaction is monitored over a sufficient time course (e.g., 12-24 hours) before concluding it has failed.
Issue 2: Significant Side Product Formation
Q: I'm observing significant byproducts. How can I identify and suppress them?
A2: The three most common byproducts in this reaction are the results of dehalogenation, homocoupling, and protodeboronation.[21] Identifying the major byproduct is key to solving the problem.
Caption: Common side reactions in the Suzuki coupling of this compound.
-
Dehalogenation (Ar-I → Ar-H): You observe 3-fluoroaniline as a major byproduct. This occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your substrate.[4][6]
-
Cause: The Pd-H species can be generated from certain bases or solvents (especially alcohols).[6] Aryl iodides are particularly susceptible to this side reaction.[6][22]
-
Solution:
-
Change the Base: Switch to a non-coordinating base like K₃PO₄ or K₂CO₃ if you are using hydroxides or alkoxides.
-
Solvent Choice: Avoid alcohol-based solvents. Use ethereal solvents like dioxane or 2-MeTHF.
-
Lower Temperature: Higher temperatures can favor dehalogenation. Try running the reaction at a lower temperature for a longer time.
-
-
-
Homocoupling (R-B(OH)₂ → R-R): You observe the symmetrical biaryl derived from your boronic acid.
-
Cause: This is almost always due to the presence of oxygen.[20][23] Oxygen oxidizes the active Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to the homocoupled product.[19][24]
-
Solution: The most critical action is to rigorously exclude oxygen . Improve your degassing procedure for all solvents and ensure a robust inert atmosphere is maintained throughout the entire reaction setup and duration.[2][19][23]
-
-
Protodeboronation (R-B(OH)₂ → R-H): You observe the arene corresponding to your boronic acid starting material.
-
Cause: This is the hydrolytic cleavage of the carbon-boron bond.[4][21] It is especially problematic for electron-rich or certain heteroaryl boronic acids and is accelerated in aqueous basic conditions.[4][25]
-
Solution:
-
Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[2][4] These are significantly more resistant to protodeboronation.
-
Minimize Water: While some water is necessary, use the minimum amount required to dissolve the base (e.g., a 10:1 organic:water ratio).
-
Slow Addition: In difficult cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, minimizing its decomposition over time.
-
-
Issue 3: Reaction Mixture Appearance
Q: My reaction mixture turned black and a precipitate formed shortly after adding the catalyst. What does this mean?
A3: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is aggregated, elemental palladium with very low catalytic activity.[21]
-
Cause: This typically happens when the ligand fails to adequately stabilize the Pd(0) species. This can be due to an insufficient amount of ligand (low L:Pd ratio), a ligand that is not bulky or electron-rich enough, or excessively high temperatures that promote ligand dissociation or degradation.
-
Solution:
-
Increase Ligand:Palladium Ratio: Ensure you are using at least 2 equivalents of ligand for every equivalent of palladium.
-
Switch to a More Robust Ligand: Move to a bulkier ligand like XPhos or a stable NHC-Pd precatalyst.[2]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.
-
Section 3: Protocols & Data
Protocol 1: General Screening Protocol for Suzuki Coupling of this compound
This protocol provides a reliable starting point for optimization.
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) 3-5 times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1, to achieve a concentration of 0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Table 1: Illustrative Comparison of Catalyst Systems
Note: The following data is representative and compiled from general trends. Actual yields will vary based on the specific boronic acid partner and precise conditions.
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | 20-40% | Often sluggish with high levels of side products. |
| Pd(OAc)₂ (2%) | PPh₃ (8%) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | 30-50% | Modest improvement over pre-formed catalyst. |
| Pd₂(dba)₃ (1.5%) | SPhos (3%) | K₃PO₄ (3) | 2-MeTHF/H₂O | 90 | 12 | 85-95% | Recommended starting point. [6] |
| (IPr)Pd(allyl)Cl (2%) | - | K₃PO₄ (3) | Toluene/H₂O | 80 | 8 | >90% | Highly active NHC precatalyst.[26] |
Section 4: Understanding the Chemistry
A firm grasp of the underlying mechanism is essential for rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[11][27]
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically a fast step for aryl iodides.[17]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by the base to form a more nucleophilic boronate species.[11][28]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. (Note: A direct link to the full text may require a subscription. A related open-access article on ResearchGate discusses similar concepts: [Link])
-
Lloyd-Jones, G. C., & Norman, S. E. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 15914–15925. [Link]
-
Dutt, M., & Kapur, M. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Gülcemal, D., et al. (2015). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1165–1179. [Link]
-
Miller, J. A., & Farrell, R. P. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 75(18), 6244–6252. (Note: A direct link to the full text may require a subscription. The abstract is available on ResearchGate: [Link])
-
Karami, K., & Haghighat, N. (2014). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. ResearchGate. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3149-3155. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miller, J. A., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(2), 202-209. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Shields, J. D., & Sanford, M. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 114-117. [Link]
-
Cazin, C. S. J. (2011). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different solvents for Suzuki coupling. ResearchGate. [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
-
Castillo, P. R., & Buchwald, S. L. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 19, 1303–1311. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Patil, S. A., et al. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Chen, Q., & Wu, Y. (2015). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]
-
Pérez-Lorenzo, M. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Science & Technology, 2(10), 2047-2062. (Note: A direct link to the full text may require a subscription. The abstract is available on ResearchGate: [Link])
-
Kuroboshi, M., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(3), 1333-1358. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
The McClellan Lab. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(20), 6739–6744. [Link]
-
Wallace, D. J., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 77(19), 8485–8496. (Note: A direct link to the full text may require a subscription. The abstract is available on ResearchGate: [Link])
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- 28. scilit.com [scilit.com]
Technical Support Center: Synthesis of 3-Fluoro-4-iodoaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common byproducts and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the electrophilic iodination of 3-fluoroaniline. This reaction leverages the activating and directing effects of the amino group on the aromatic ring. Common reagents for this transformation include molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) or N-iodosuccinimide (NIS) in an appropriate solvent.[1][2] The amino group is a strong ortho-, para-director, and the fluorine at the 3-position further influences the regioselectivity of the iodination to favor the 4-position.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The formation of multiple byproducts is a common issue in the iodination of anilines. The primary culprits are typically:
-
Unreacted 3-Fluoroaniline: Incomplete conversion is a frequent cause of an extra spot on the TLC.
-
Di-iodinated Products: The aniline ring is highly activated, which can lead to over-iodination. The most likely di-iodinated byproduct would be 3-fluoro-2,4-diiodoaniline or 3-fluoro-4,6-diiodoaniline. The formation of diiodo-derivatives is a known complication in aniline iodination.[3]
-
Positional Isomers: While the 4-iodo isomer is the major product, small amounts of other isomers, such as 2-fluoro-4-iodoaniline or 2-fluoro-6-iodoaniline, could potentially form depending on the reaction conditions.
-
Oxidative Degradation Products: Anilines are susceptible to oxidation, which can result in the formation of colored impurities or tar-like substances, especially if the reaction is run at elevated temperatures or in the presence of strong oxidizing agents.[4]
Q3: My reaction mixture has turned dark brown or black, and the yield is very low. What could be the cause?
A3: A dark, tarry reaction mixture is a strong indicator of oxidative decomposition of the aniline starting material or product.[4] This can be caused by several factors:
-
Harsh Reaction Conditions: Using strong acids or oxidants can promote the degradation of the electron-rich aniline ring. For instance, while a system of I₂/HNO₃ in acetic acid can be effective for some iodinations, it may be too harsh for sensitive substrates like anilines.[5]
-
Elevated Temperatures: Overheating the reaction can accelerate decomposition. It is often recommended to run the iodination at or below room temperature.[6]
-
Presence of Air (Oxygen): Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to oxidation.
-
Inappropriate Iodinating Agent: Some iodinating reagents may be too reactive and unselective, leading to a complex mixture of products and degradation.
To mitigate this, it is advisable to use milder reaction conditions, such as iodine with sodium bicarbonate, and to maintain a controlled temperature.
Q4: How can I effectively purify the crude this compound product?
A4: Purification of the crude product is crucial to remove the byproducts mentioned above. A combination of techniques is often most effective:
-
Aqueous Workup: After the reaction, a standard aqueous workup can help remove inorganic salts and some water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, isomers, and di-iodinated byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization can be an excellent final purification step. A suitable solvent system might be a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes).
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive iodinating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Consider using a more reactive iodinating system, such as N-iodosuccinimide (NIS). 2. Allow the reaction to warm to room temperature and monitor by TLC. 3. Increase the reaction time and continue to monitor progress. |
| Formation of Significant Di-iodinated Byproducts | 1. The aniline starting material is highly activated. 2. Stoichiometry of the iodinating agent is too high. 3. High reaction concentration. | 1. Add the iodinating agent portion-wise to maintain a low concentration relative to the substrate. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of the iodinating agent. 3. Run the reaction at a lower concentration. |
| Product is Unstable and Discolors Upon Storage | 1. Residual acidic or basic impurities. 2. Exposure to light and air. | 1. Ensure the product is thoroughly washed and neutralized during workup. 2. Store the purified product in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[7] |
| Difficulty in Removing Unreacted 3-Fluoroaniline | 1. Similar polarity of the starting material and product. | 1. Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient can be effective. 2. Consider a derivatization-extraction approach, such as acetylating the crude mixture and then separating the acetylated product from the unreacted starting material. |
Experimental Protocols & Methodologies
Representative Synthesis of this compound
This protocol is a representative example based on common procedures for the iodination of anilines.[6]
Materials:
-
3-Fluoroaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent like water or a mixture of water and a co-solvent.
-
Addition of Base: Add sodium bicarbonate (1.5-2.0 eq) to the solution and stir until it is dissolved. Cool the mixture to 0-5 °C using an ice bath.
-
Iodination: In a separate container, prepare a solution or slurry of iodine (1.05-1.1 eq). Add the iodine portion-wise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the synthetic pathway, potential side reactions, and a logical workflow for troubleshooting.
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(12), 1022. [Link]
-
Berliner, E. (1950). The Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. [Link]
-
Lulinski, S., et al. (2018). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. European Journal of Organic Chemistry. [Link]
-
Shimizu, T. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
Organic Chemistry Portal. (n.d.). Iodination. Common Conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. [Link]
-
Wychem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
A&A Pharmachem. (n.d.). 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. [Link]
-
De Gruyter. (1983). Iodination of Aniline Using Thallium(III)-trifluoroacetate and Potassium Iodide. Zeitschrift für Naturforschung B, 38(5), 696-697. [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
-
Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]
- Google Patents. (n.d.). Preparation method of 3-chloro-4-fluoroaniline hydrochloride. CN103709044A.
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
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- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
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Technical Support Center: Synthesis of 3-Fluoro-4-iodoaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Fluoro-4-iodoaniline (CAS: 656-66-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate.[1][2] this compound is a crucial building block in the synthesis of pharmaceuticals and advanced materials, making its efficient preparation a key goal in many research endeavors.[2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound:
-
Direct Electrophilic Iodination: This involves the direct reaction of the starting material, 3-fluoroaniline, with an electrophilic iodine source. Common reagents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine (I₂) often activated by an oxidizing agent or a Lewis acid catalyst.[3][4][5] This method is often preferred for its operational simplicity.
-
Diazotization-Iodination (Sandmeyer-type Reaction): This is a two-step process where 3-fluoroaniline is first converted to an intermediate diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[6] This salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine.[7] This route can sometimes offer better regioselectivity.
Q2: Why is regioselectivity a significant challenge in this synthesis?
A2: Regioselectivity is the primary challenge due to the electronic effects of the substituents on the aniline ring.
-
The amino group (-NH₂) is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions.
-
The fluoro group (-F) is a deactivating group (due to its inductive effect) but is also an ortho, para-director (due to resonance).
The desired product, this compound, requires iodination at the position para to the strongly directing amino group. However, iodination can also occur at the other activated positions, leading to a mixture of isomers such as 2-fluoro-4-iodoaniline and 5-fluoro-2-iodoaniline, as well as di-iodinated byproducts.[4][8] Controlling reaction conditions and the choice of iodinating agent are critical to maximize the yield of the desired 4-iodo isomer.[9]
Q3: What are the key safety precautions to consider?
A3: Several safety precautions are essential:
-
Diazonium Salts: These intermediates are thermally unstable and potentially explosive when isolated in a dry state. Always prepare and use them in a cold (0-5 °C) solution without attempting to isolate the salt.[6][10]
-
Iodinating Agents: Reagents like ICl and NIS are corrosive and oxidizing. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many traditional iodination reactions use chlorinated solvents like chloroform or dichloromethane.[11] These should be handled with care due to their toxicity. Whenever possible, consider greener solvent alternatives.
-
Nitrogen Oxides: The in situ generation of nitrous acid from sodium nitrite and strong acid can release toxic nitrogen oxide (NOx) gases. Ensure adequate ventilation.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area: Direct Electrophilic Iodination
Q: My reaction yield is low, and starting material remains. What are the likely causes?
A: Low conversion is a common issue in electrophilic iodination, which can be an equilibrium process.[12] Consider the following:
-
Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) is a weak electrophile and often requires an activator to drive the reaction.[12] Using a more potent source of electrophilic iodine, such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., trifluoroacetic acid) or iodine monochloride (ICl), can significantly improve conversion.
-
Reversibility: The reaction can be reversible, especially in the presence of the HI byproduct. Including a base like sodium bicarbonate or an oxidizing agent can help to scavenge HI and shift the equilibrium towards the products.[13]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition and byproduct formation. Optimization is key; try running the reaction at room temperature first and then gently warming if conversion is slow.
Q: I'm getting a mixture of isomers. How can I improve selectivity for the 4-iodo product?
A: Improving regioselectivity is crucial for a clean reaction and high yield.
-
Choice of Iodinating System: Different iodinating reagents exhibit different levels of steric hindrance and reactivity, which can influence the isomer ratio. Systems like I₂ with an oxidizing agent or silver salts (e.g., Ag₂SO₄) have been used to improve para-selectivity in some anilines.[4]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with different solvents, such as acetonitrile, acetic acid, or dichloromethane, to find the optimal conditions.[4][11]
-
Protecting Group Strategy: A reliable method to ensure para-iodination is to protect the highly activating amino group. You can acetylate the 3-fluoroaniline to form 3-fluoroacetanilide. The bulkier acetamido group will strongly direct iodination to the para position. The protecting group can then be removed by acid or base hydrolysis to yield the desired product.[14]
Workflow: Improving Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity in the iodination of 3-fluoroaniline.
Q: My crude product is a dark, tarry substance. What causes this and how can I prevent it?
A: Dark coloration and tar formation are typically signs of oxidation. Anilines are electron-rich and susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents, which can form colored polymeric byproducts.[8]
-
Minimize Excess Oxidant: If using an oxidative iodination method (e.g., I₂/H₂O₂), ensure you are not using a large excess of the oxidant.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Control Temperature: Exothermic reactions can lead to overheating and decomposition. Maintain proper temperature control throughout the addition of reagents and the reaction period.
-
Purification: While prevention is best, purification via column chromatography on silica gel is often effective at removing these colored impurities.
Problem Area: Diazotization-Iodination Route
Q: My diazotization step seems to be failing. How can I confirm the formation of the diazonium salt?
A: Successful diazotization is critical. Failure is often due to improper temperature or stoichiometry.
-
Strict Temperature Control: The most critical parameter is temperature. It must be maintained between 0-5 °C.[6] Higher temperatures cause the unstable diazonium salt to rapidly decompose, often forming the corresponding phenol (3-fluorophenol), which will reduce your yield.[6]
-
Confirm Excess Nitrous Acid: After adding the sodium nitrite solution, test the reaction mixture for the presence of excess nitrous acid. A simple way is to touch the wet stirring rod to a piece of starch-iodide paper; a positive test (the paper turns blue-black) indicates that enough NaNO₂ has been added to fully convert the aniline.[6] If the test is negative, add a small amount more of the NaNO₂ solution.
Q: The final yield is low after adding potassium iodide. What went wrong?
A: A low yield at this stage, assuming diazotization was successful, points to issues in the iodide displacement step.
-
Premature Decomposition: Do not let the diazonium salt solution warm up before or during the addition of the potassium iodide solution. Use the diazonium salt solution immediately after its preparation.[6]
-
Insufficient Iodide: Ensure you are using a stoichiometric excess of potassium iodide (typically 1.1 to 1.5 equivalents) to ensure complete reaction.
-
Side Reactions: Azo coupling can occur if unreacted diazonium salt couples with the starting 3-fluoroaniline or the product. This is minimized by ensuring full diazotization and maintaining a low pH.[15]
Problem Area: Work-up and Purification
Q: How do I remove residual iodine from my crude product?
A: Unreacted iodine can contaminate the product, giving it a dark purple or brown color. This is easily remedied during the aqueous work-up.
-
Sodium Thiosulfate/Sulfite Wash: After the reaction, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][15] These reducing agents will react with and decolorize the excess iodine, converting it to colorless iodide (I⁻), which is soluble in the aqueous phase. Continue washing until the organic layer is no longer colored by iodine.
Q: What is the best method to purify this compound and separate it from isomers?
A: Purification is key to obtaining a high-quality final product.
-
Column Chromatography: This is the most effective method for separating the desired 4-iodo isomer from other regioisomers and byproducts. A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a typical starting point.[16] Monitor the separation by Thin Layer Chromatography (TLC).
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Solvents like ethanol/water or hexanes can be used.[13] This is often less effective for removing isomers with very similar polarities.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)
This method offers a straightforward approach with a relatively reactive iodinating agent.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Diazotization-Iodination (Sandmeyer-type Reaction)
This classic method can provide good selectivity when performed with care.[6][7]
Step-by-Step Methodology:
-
Aniline Salt Formation: In a three-neck flask, add 3-fluoroaniline (1.0 eq) to a mixture of water and concentrated hydrochloric acid (3.0 eq). Stir and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline salt slurry, ensuring the internal temperature never exceeds 5 °C .[6] The addition should be slow to control the exothermic reaction.
-
Confirmation: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[6]
-
Iodination: In a separate beaker, dissolve potassium iodide (KI) (1.2 eq) in a small amount of water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. You may observe gas (N₂) evolution.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and a 10% sodium thiosulfate solution to quench any excess iodine.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Section 4: Data and Analysis
Table 1: Comparison of Iodinating Agents for Direct Iodination
| Reagent System | Relative Reactivity | Common Conditions | Advantages | Disadvantages |
| I₂ / NaHCO₃ | Low | Water, Room Temp | Inexpensive, mild base | Low yield, slow reaction, often poor selectivity.[13] |
| ICl | High | Acetic Acid, 0 °C to RT | Highly reactive, good conversion | Corrosive, can lead to over-iodination or chlorination.[4] |
| NIS / Acid | Moderate-High | CH₃CN, TFA (cat.) | Commercially available solid, good reactivity | Higher cost, requires acidic conditions.[3] |
| I₂ / Oxidant (e.g., H₂O₂) | High | H₂SO₄, H₂O | Generates reactive I⁺ in situ | Strong conditions, risk of aniline oxidation.[5] |
Analytical Characterization
To confirm the identity and purity of your product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and fraction analysis during chromatography.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and quantify any isomeric impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's structure.[17]
Diagram: Regiochemical Possibilities
Caption: Directing effects of amino and fluoro groups on the electrophilic iodination of 3-fluoroaniline.
References
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Stavber, S., et al. (2008). Iodination of Anilines with Sodium Dichloroiodate. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Aqueous phase iodination studies of aniline, 1 using I2. [Link]
-
Jereb, M., et al. (2009). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
-
Schmalz, H.-G., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications. [Link]
-
ResearchGate. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]
-
PrepChem. (2023). Preparation of 4-iodoaniline. [Link]
-
Organic Syntheses. (1931). p-IODOANILINE. [Link]
-
ACS Green Chemistry Institute. (n.d.). Iodination. [Link]
-
Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. [Link]
-
MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
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Technical Support Center: Troubleshooting Failed Reactions Involving 3-Fluoro-4-iodoaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when utilizing 3-Fluoro-4-iodoaniline in your synthetic workflows. The unique electronic and steric properties of this reagent present distinct opportunities and challenges in palladium-catalyzed cross-coupling reactions. This document is designed to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a versatile building block, featuring three key functionalities: a nucleophilic amino group, a highly reactive iodinated carbon, and a generally inert fluoro-substituted carbon. The reactivity of the carbon-halogen (C-X) bond in palladium-catalyzed cross-coupling reactions is primarily dictated by the bond dissociation energy, which follows the trend C-I < C-Br < C-Cl << C-F.[1][2] This inherent difference in reactivity is the cornerstone of its utility, allowing for chemoselective functionalization at the iodo position while preserving the fluoro- and amino- groups for subsequent transformations.
The electron-withdrawing nature of the fluorine atom can make the carbon of the C-I bond more electrophilic, potentially accelerating the rate-determining oxidative addition step in many cross-coupling reactions.[1] However, the presence of the ortho-amino group can influence the reaction through coordination to the palladium catalyst.[1] Understanding this delicate balance is key to troubleshooting failed reactions.
General Troubleshooting Workflow
When a reaction with this compound fails or provides a low yield, a systematic approach to troubleshooting is essential. The following flowchart provides a general framework for diagnosing and resolving common issues.
Caption: General troubleshooting workflow for failed cross-coupling reactions.
FAQs and Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. With this compound, the goal is to selectively couple at the C-I bond.
Q: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the most likely causes?
A: Low or no conversion in a Suzuki-Miyaura coupling involving this compound can often be traced back to several key factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated. Ensure your palladium source and ligand are of high quality. For challenging couplings, consider using a pre-formed, air-stable precatalyst which can provide more consistent results.[3]
-
Insufficiently Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas all solvents and purge the reaction vessel with an inert gas like argon or nitrogen.
-
Inappropriate Base: The base plays a critical role in the transmetalation step. For couplings with iodoanilines, moderately strong bases like K₂CO₃ or K₃PO₄ are often effective. If the reaction is sluggish, a stronger base like Cs₂CO₃ may be required. However, be aware that very strong bases can promote side reactions.[3]
-
Suboptimal Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, DMF/water, or toluene/water) is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can significantly impact the reaction rate and yield.
Q: I'm observing significant amounts of aniline (dehalogenated starting material) and homocoupled boronic acid byproduct. How can I minimize these side reactions?
A: These are common side reactions in Suzuki-Miyaura couplings. Here's how to address them:
-
Dehalogenation (Hydrodeiodination): This occurs when the aryl-palladium intermediate is reduced instead of undergoing transmetalation. This can be caused by sources of hydride, such as water or alcohols, in the presence of a base. Ensure your organic solvents are anhydrous if the protocol calls for it, and consider if your base or boronic acid is hydrated.
-
Homocoupling of Boronic Acid: This is often a result of oxygen in the reaction mixture. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas are crucial. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help to favor the cross-coupling pathway.
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid before transmetalation occurs. This is often promoted by excess water or prolonged reaction times at high temperatures. Monitor the reaction progress and stop it once the starting material is consumed.[3]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | PPh₃ is a standard ligand. Buchwald ligands can improve efficiency for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A range of bases should be screened to find the optimal balance between reactivity and side reactions. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O (typically 4:1 to 10:1) | A biphasic system is often necessary to dissolve all reactants. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] When using this compound, the reaction is typically performed with another amine to generate a diarylamine.
Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What should I investigate first?
A: The nucleophilicity of the amine coupling partner and the steric hindrance around the nitrogen are critical factors.
-
Ligand Choice is Crucial: The success of a Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For coupling with anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote both the oxidative addition and the reductive elimination steps.[5][6]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[6] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate is base-sensitive.
-
Potential for Catalyst Inhibition: The amino group of this compound or the amine coupling partner can coordinate to the palladium center and inhibit catalysis. Using bulky ligands can often mitigate this issue.
Q: I'm trying to couple a weakly nucleophilic amine with this compound and getting no product. What can I do?
A: Coupling weakly nucleophilic amines is a known challenge in Buchwald-Hartwig aminations.
-
Switch to a More Electron-Rich Ligand: Ligands like BrettPhos have been specifically designed to couple challenging, weakly nucleophilic amines.
-
Increase Reaction Temperature: Higher temperatures (up to 110-120 °C in a high-boiling solvent like toluene or dioxane) may be necessary to overcome the activation energy barrier.
-
Use a Precatalyst: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species, which is particularly important for sluggish reactions.
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable palladium precursors. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N coupling. |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is generally the most effective. |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Anhydrous, aprotic solvents are necessary for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required, especially for less reactive amines. |
Step-by-Step Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[7][8]
Q: My Sonogashira reaction with this compound is giving a low yield. What are the common pitfalls?
A: Low yields in Sonogashira couplings are often due to issues with the catalysts or reaction conditions.
-
Copper(I) Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of high purity, as impurities can hinder the reaction.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[9] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It acts as both a base and a solvent. Ensure the amine is anhydrous and freshly distilled if necessary.
-
Solvent Choice: Solvents like THF or DMF are commonly used. For less reactive substrates, DMF can be a better choice.[9]
Q: I want to avoid using copper in my Sonogashira coupling. What are the key considerations for a copper-free protocol?
A: Copper-free Sonogashira couplings have been developed to avoid issues with copper contamination in the final product.[7]
-
Ligand Selection: In the absence of copper, the choice of palladium ligand is even more critical. Bulky, electron-rich phosphine ligands can facilitate the catalytic cycle.[7]
-
Base: A stronger base than an amine is often required. Inorganic bases like Cs₂CO₃ or K₂CO₃, or organic bases like DBU, can be effective.
-
Reaction Conditions: Copper-free conditions may require higher temperatures or longer reaction times.
Caption: Simplified Sonogashira catalytic cycle.
Step-by-Step Protocol for Sonogashira Coupling (with Copper)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) slowly via syringe.
-
Heat the reaction to 40-65 °C and monitor by TLC.[9]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
References
- Ackermann, L., et al. (Year). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline. BenchChem.
- Buchwald, S. L., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Shaughnessy, K. H. (2019). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681–685.
- Wikipedia. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia. (n.d.).
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Technical Support Center: Column Chromatography Purification of 3-Fluoro-4-iodoaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual for the purification of 3-Fluoro-4-iodoaniline using silica gel column chromatography. The inherent basicity of the aniline functional group presents specific challenges, primarily due to interactions with the acidic nature of standard silica gel. This document offers solutions to common problems in a direct question-and-answer format, grounded in established chromatographic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the setup of the purification protocol.
Q1: What is the primary challenge when purifying this compound on silica gel?
A1: The primary challenge stems from the basic nature of the aniline's amino group (-NH2) interacting with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This acid-base interaction can lead to several problems, including significant peak tailing, irreversible adsorption of the product onto the column, and even chemical degradation, all of which contribute to poor separation and low yield.[2][3]
Q2: What is a good starting solvent system (mobile phase) for TLC analysis?
A2: A standard starting point for anilines is a mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate.[4] Begin with a ratio of 9:1 hexane:ethyl acetate and adjust the polarity based on the resulting Retention Factor (Rf). For this compound, the target Rf value should be between 0.2 and 0.4 to ensure good separation on the column.[5][6]
Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?
A3: Tailing is a visual indicator of the strong interaction between your basic aniline and the acidic silica gel.[7] To resolve this, add a small amount of a basic modifier to your eluent.[8] Adding 0.5-2% triethylamine (TEA) to the solvent system will neutralize the acidic sites on the silica, leading to more symmetrical, compact spots and better separation.[9][10][11]
Q4: How do I visualize the compound spots on the TLC plate?
A4: Aromatic compounds like this compound are typically UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. The spots will appear as dark purple or black areas against the fluorescent green background of the plate.[7]
Q5: Should I use regular silica gel or an alternative stationary phase?
A5: While standard silica gel (230-400 mesh) is most common, its acidity can be problematic.[12] For acid-sensitive compounds like anilines, you have two main options:
-
Deactivate Standard Silica: Neutralize the silica gel by pre-flushing the packed column with a solvent mixture containing triethylamine.[9][11][13] This is often the most practical and cost-effective solution.
-
Use an Alternative Stationary Phase: For very sensitive compounds or difficult separations, consider using neutral alumina or a commercially available amine-functionalized silica.[1][2][12]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the column chromatography procedure.
Problem Category 1: Poor Separation & Resolution
Q: My compounds are co-eluting or the fractions are all mixed, even though the separation looked good on TLC. What went wrong?
A: This is a common issue that can arise from several factors related to column packing and sample loading.
-
Possible Cause 1: Improperly Packed Column. Air bubbles, cracks, or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to poor separation.[14][15]
-
Solution: Ensure you are using a proper slurry packing method.[5][16] Prepare a homogenous slurry of silica gel in your initial, non-polar eluent and pour it into the column in one continuous motion. Gently tap the column to dislodge air bubbles and allow the silica to settle into a uniform bed.[12][17]
-
-
Possible Cause 2: Column Overloading. Loading too much crude material relative to the amount of silica gel will saturate the stationary phase, exceeding its separation capacity.
-
Solution: A general rule is to use a silica-to-sample mass ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[5] If your crude sample is more than 5% of the silica weight, you are likely overloading the column.
-
-
Possible Cause 3: Sample Band is Too Wide. If the initial band of your compound at the top of the column is too broad, it will lead to broad, overlapping elution bands.
-
Solution: Always dissolve your sample in the minimum amount of solvent before loading it onto the column.[18] Ideally, use the mobile phase itself. If the sample has poor solubility, use a slightly stronger solvent (e.g., dichloromethane) but use as little as possible.[18] For poorly soluble samples, dry loading is the superior method.[5][9] Dissolve your crude product, add a small amount of silica gel (3-5x the mass of your product), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]
-
Problem Category 2: Product Recovery & Yield
Q: My product is not coming off the column, or the yield is extremely low.
A: This often points to excessive interaction with the silica gel or an incorrect mobile phase polarity.
-
Possible Cause 1: Compound is Irreversibly Adsorbed (Stuck). The basic aniline may be binding too strongly to the acidic silica.
-
Solution 1: First, try increasing the polarity of your mobile phase significantly (e.g., flushing with 50% or 100% ethyl acetate, or even adding a small percentage of methanol). This may be enough to dislodge the compound.
-
Solution 2: This issue is a strong indicator that your silica gel needs to be deactivated. Prepare a new column and be sure to add 1-2% triethylamine to your eluent system to neutralize the silica.[9][11][19]
-
-
Possible Cause 2: Product has Decomposed on the Column. Prolonged exposure to acidic silica can degrade sensitive molecules.[3]
-
Solution: Test the stability of your compound on a TLC plate. Spot your compound, run the plate in a solvent system, then turn the plate 90 degrees and run it again in the same solvent.[10] If the compound is stable, you will see a single spot on the diagonal. If it is degrading, new spots will appear off the diagonal.[10] If decomposition is observed, using deactivated silica or an alternative stationary phase like neutral alumina is mandatory.[3][13]
-
-
Possible Cause 3: Elution is Happening Too Slowly or Dilutely. The compound may have eluted, but the fractions are too dilute to be detected by TLC.[3]
-
Solution: Try combining and concentrating the fractions you expected the compound to be in and re-analyzing by TLC. Also, ensure you are using an appropriate column size for your sample mass to avoid excessive dilution.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation issues.
Part 3: Key Experimental Protocols
Protocol 1: Mobile Phase Selection via TLC
-
Preparation: Prepare several eluent mixtures of varying polarity (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate). Add 1% triethylamine (TEA) to each mixture.
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Analysis: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Optimization: Calculate the Rf value for your target compound. The ideal solvent system is one that gives an Rf value of approximately 0.2-0.4.[6][20] If the Rf is too low (<0.2), increase the eluent polarity (more ethyl acetate). If it is too high (>0.4), decrease the polarity (more hexane).[7][21]
Protocol 2: Column Deactivation and Packing (Slurry Method)
-
Setup: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[5][12]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 50x the mass of your crude sample). Add your chosen initial, low-polarity eluent (containing 1% TEA) until you form a pourable, homogenous slurry with no clumps.[16]
-
Pack Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to dislodge air bubbles and ensure a compact, uniform bed.[12][15]
-
Equilibrate/Deactivate: Once packed, add a layer of sand (~1 cm) on top of the silica bed to prevent disturbance.[5][17] Flush the column with at least two column volumes of the eluent containing 1% TEA. This step is critical for neutralizing the acidic sites.[9][11] Finally, drain the solvent until the level is just at the top of the sand layer. The column is now ready for loading.
Data Summary Table
The choice of solvent system is critical and is guided by the polarity of the eluent. The table below provides a reference for common solvents used in normal-phase chromatography.
| Solvent | Polarity Index (ε°) | Typical Use |
| Hexane / Heptane | 0.01 | Primary non-polar solvent |
| Toluene | 0.29 | Non-polar alternative to hexane |
| Dichloromethane (DCM) | 0.42 | Medium polarity, good for dissolving samples |
| Diethyl Ether | 0.38 | Medium polarity eluent component |
| Ethyl Acetate (EtOAc) | 0.58 | Primary polar solvent, mixed with hexane |
| Acetone | 0.56 | More polar alternative to EtOAc |
| Methanol (MeOH) | 0.95 | Very polar; used in small amounts for highly polar compounds |
Data adapted from standard chemistry resources. The polarity index is a relative measure of a solvent's polarity. A higher number indicates higher polarity.[22]
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
-
Reddit r/chemhelp. (2015). Deactivating Silica Gel with Triethylamine. [Link]
-
Chemistry LibreTexts. (2022). Packing Normal Phase Columns. [Link]
-
Reddit r/Chempros. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Chemistry For Everyone. (2023). How To Prepare Silica Gel Slurry For Column Chromatography?. [Link]
-
Restek Corporation. Chromatography Troubleshooting Guide. [Link]
-
Hawach Scientific. (2023). Several Problems of Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15475546, this compound. [Link]
-
Reddit r/OrganicChemistry. (2021). Packing column. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Thermo Fisher Scientific. This compound, 98%. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography (TLC). [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chromatography Forum. (2009). Amine column degradation. [Link]
-
PubMed. (2003). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. [Link]
-
ScienceDirect. (2017). Thin–layer Chromatography (TLC). [Link]
-
Labcompare. This compound, 98% H61427.06 from Thermo Fisher Scientific. [Link]
-
MDPI. (2023). The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Fluoro-4-iodoaniline
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Fluoro-4-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions and optimize your experimental outcomes.
Introduction
This compound is a key building block in medicinal chemistry due to its trifunctionalized aromatic ring, which allows for selective and sequential modifications. The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, enabling chemoselective functionalization at the iodine position.[1] However, the presence of the electron-withdrawing fluorine atom and the coordinating amino group introduces specific challenges that necessitate careful catalyst system selection.
This guide provides in-depth insights into overcoming these challenges for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
A: Low yield in Suzuki-Miyaura couplings is a common challenge. A systematic approach to troubleshooting is crucial.[2]
Step-by-Step Troubleshooting:
-
Assess Reagent and Solvent Integrity:
-
This compound: Ensure the purity of your starting material. Impurities can act as catalyst poisons.
-
Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially in the presence of water.[3] Use freshly purchased or recrystallized boronic acids.
-
Solvents: Employ anhydrous and thoroughly degassed solvents. Oxygen can lead to the formation of phosphine oxides from your ligands and promote undesirable side reactions like the homocoupling of the boronic acid.[2]
-
-
Evaluate the Catalyst System:
-
Palladium Source: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction process might be inefficient.[4] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or, for better reliability and stability, a modern palladium precatalyst.[4]
-
Ligand Selection: For electron-deficient anilines like this compound, standard ligands such as PPh₃ may not be optimal. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[5] Good starting points are Buchwald-type ligands like XPhos or SPhos.[6]
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. While aqueous K₂CO₃ is a common first choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging couplings.[6][7] The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[8]
-
Temperature: While the C-I bond is reactive, the overall catalytic cycle might be sluggish due to the electronic properties of the substrate. Gradually increasing the reaction temperature (e.g., from 80 °C to 100 °C) can improve the reaction rate.[7]
-
Issue 2: Significant Side Product Formation (Homocoupling, Dehalogenation)
Q: I'm observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material in my reaction mixture. How can I minimize these side reactions?
A: Homocoupling of the boronic acid and hydrodehalogenation of the aryl iodide are common competing pathways.[2]
Minimization Strategies:
-
Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting the homocoupling of boronic acids.[3] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen), and that your solvents are rigorously degassed.
-
Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can sometimes suppress boronic acid homocoupling.[2]
-
Choice of Base: Avoid overly strong bases if hydrodehalogenation is a significant issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[9]
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes disfavor the homocoupling pathway.[2]
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination with this compound is stalling before completion. I suspect catalyst deactivation. What could be the cause and how can I address it?
A: Catalyst deactivation is a common issue, especially with electron-deficient anilines. The aniline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2]
Troubleshooting Steps:
-
Ligand Choice is Paramount: The success of Buchwald-Hartwig aminations heavily relies on the ligand. For electron-deficient anilines, sterically hindered, electron-rich biarylphosphine ligands are often necessary.[10][11] Consider ligands such as:
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[12][13] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the choice of base can be nuanced, and sometimes weaker, soluble organic bases can be effective with the right catalyst system.[14][15]
-
Use of Precatalysts: Modern palladium precatalysts are designed to efficiently generate the active monoligated Pd(0) species, minimizing side reactions and improving catalyst longevity.
Issue 4: Low Yield in Sonogashira Coupling
Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the yield is poor. What are the key parameters to optimize?
A: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[16] Low yields often stem from suboptimal reaction conditions.
Optimization Strategies:
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic conditions employ a copper(I) co-catalyst (e.g., CuI).[16][17] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Inert Atmosphere: The homocoupling of the terminal alkyne (Glaser coupling) is a major side reaction promoted by oxygen.[18] Maintaining a strict inert atmosphere is crucial.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves as both a base and often as the solvent.[17]
-
Ligand: While Pd(PPh₃)₄ can be effective, phosphine ligands with different steric and electronic properties can sometimes improve the outcome.[16]
-
Solvent: For less reactive substrates, switching to a more polar solvent like DMF can be beneficial.[18]
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst do you recommend for initial screening with this compound?
A1: For initial screening across different cross-coupling reactions, a versatile and robust precatalyst is ideal. The G3 and G4 Buchwald precatalysts are excellent starting points. They are air-stable, easy to handle, and efficiently generate the active Pd(0) species under mild conditions.
Q2: How does the fluorine substituent on the aniline ring affect the cross-coupling reaction?
A2: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring, which can make the initial oxidative addition step of the palladium catalyst into the C-I bond slower compared to non-fluorinated analogs. This deactivation also makes the aniline nitrogen less basic, which can influence the kinetics of Buchwald-Hartwig aminations.
Q3: Can I perform the cross-coupling reaction without protecting the amine group?
A3: Yes, in many cases, the cross-coupling can be performed on the unprotected aniline. The C-I bond is generally much more reactive towards oxidative addition than the N-H bond. However, the free amine can coordinate to the palladium center. If you encounter issues with catalyst inhibition, protection of the amine as a carbamate or amide might be necessary.
Q4: What is the recommended solvent for these cross-coupling reactions?
A4: The choice of solvent is highly dependent on the specific reaction:
-
Suzuki-Miyaura: A mixture of an organic solvent and water is common (e.g., 1,4-dioxane/water, toluene/water).[9]
-
Buchwald-Hartwig: Aprotic polar solvents like toluene, 1,4-dioxane, or THF are typically used.
-
Sonogashira: The amine base (e.g., TEA, DIPA) can often serve as the solvent, sometimes with a co-solvent like THF or DMF.[18]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. They allow you to track the consumption of your starting materials and the formation of your desired product and any side products.
Data Presentation & Experimental Protocols
Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | G3-XPhos Precatalyst | (internal to precatalyst) | NaOtBu or LHMDS | Toluene or Dioxane | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA or DIPA | THF/Amine | 25-60 |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, add the Pd₂(dba)₃ and XPhos, then transfer this mixture to the main reaction flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thalesnano.com [thalesnano.com]
- 22. rsc.org [rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions Involving 3-Fluoro-4-iodoaniline
Welcome to the dedicated technical support guide for researchers utilizing 3-fluoro-4-iodoaniline in synthetic applications. This resource is designed to provide in-depth, field-proven insights to help you navigate the challenges associated with this versatile reagent, with a primary focus on preventing the common side reaction of dehalogenation (specifically, deiodination).
The inherent reactivity difference between the C-I and C-F bonds in this compound makes it an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond, being significantly weaker, is the primary site for oxidative addition in palladium-catalyzed transformations.[1] However, this high reactivity also makes it susceptible to hydrodeiodination, where the iodine atom is replaced by hydrogen, leading to the formation of 3-fluoroaniline as a major byproduct. This guide provides a systematic approach to understanding and mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with this compound?
A: Deiodination (or hydrodeiodination) is a reductive side reaction where the iodine atom on the this compound is replaced by a hydrogen atom. This is problematic because it consumes your starting material, reduces the yield of your desired coupled product, and introduces a significant impurity (3-fluoroaniline) that can be challenging to separate from the product and the remaining starting material due to similar polarities.
Q2: What is the primary cause of deiodination in my palladium-catalyzed cross-coupling reaction?
A: The most common culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This highly reactive intermediate can arise from several sources, including the solvent (e.g., alcohols), the base (especially alkoxides), trace amounts of water, or even the amine coupling partner in some cases. Once formed, the Pd-H species can react with the activated aryl iodide intermediate in a reductive elimination step to yield the deiodinated byproduct.
Q3: My reaction is turning black and I'm seeing a lot of the deiodinated byproduct. What's happening?
A: The formation of palladium black (finely divided palladium metal) is often associated with catalyst decomposition. This can be exacerbated by high temperatures, inappropriate ligand choice, or the presence of impurities. For aniline substrates in particular, side reactions can lead to the formation of palladium black.[3] This decomposition can go hand-in-hand with deiodination, as unstable catalyst systems are less efficient at promoting the desired cross-coupling pathway, allowing competing side reactions to dominate.
Q4: Is the amino group on this compound contributing to the problem?
A: Yes, potentially. The aniline moiety can act as a ligand, coordinating to the palladium center and influencing the catalyst's activity and stability. In some cases, particularly with unprotected anilines, this can complicate the catalytic cycle. While many modern catalyst systems are robust enough to handle unprotected anilines,[4] if you are facing persistent issues, N-protection (e.g., with a Boc group) could be considered as a last resort, although this adds extra steps to your synthesis.
Troubleshooting Deiodination: A Reaction-Specific Guide
Unwanted deiodination is not a one-size-fits-all problem. The optimal solution often depends on the specific type of cross-coupling reaction being performed. Below are detailed troubleshooting guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Logical Workflow for Troubleshooting Deiodination
This decision tree provides a systematic approach to diagnosing and resolving deiodination issues in your palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing deiodination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust C-C bond-forming reaction. However, the conditions, particularly the choice of base and the presence of water, can significantly influence the extent of deiodination.
| Parameter | Problematic Condition | Rationale for Deiodination | Recommended Solution | Rationale for Solution |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu). | Can generate Pd-H species via β-hydride elimination from the alkoxide. Also promotes faster, potentially less selective reactions. | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] | These bases are strong enough to facilitate transmetalation but are less prone to generating hydride intermediates. They often lead to cleaner reactions. |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃). | Promote slower reductive elimination of the desired product, giving more time for the Pd-aryl intermediate to encounter and react with Pd-H species. | Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr).[1] | These ligands accelerate the rate-limiting reductive elimination step, causing the desired C-C bond formation to outcompete the C-H bond formation (deiodination). |
| Solvent | Protic solvents (e.g., MeOH, EtOH) or wet aprotic solvents (e.g., DMF, THF). | Alcohols and water are direct sources of protons/hydrides for the formation of Pd-H species.[6] | Use rigorously dried, degassed aprotic solvents like 1,4-dioxane, toluene, or CPME. A small, controlled amount of water is often necessary for the Suzuki reaction, but excess should be avoided. | Aprotic solvents minimize the availability of hydride sources. Proper degassing removes oxygen, which can degrade the catalyst and ligands. |
| Temperature | High temperatures (>100 °C). | Can increase the rate of catalyst decomposition and side reactions, including deiodination, which may have a higher activation energy than the desired coupling. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). Room temperature couplings are possible with highly active catalyst systems. | Lower temperatures favor the desired kinetic product and minimize catalyst degradation and competing side reactions. |
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed as a starting point to minimize deiodination.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) and add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 5:1 to 10:1 v/v, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This C-N bond-forming reaction is highly sensitive to the choice of base, as strong bases are typically required.
| Parameter | Problematic Condition | Rationale for Deiodination | Recommended Solution | Rationale for Solution |
| Base | Sodium tert-butoxide (NaOtBu). | While highly effective for C-N coupling, it is also a known promoter of dehalogenation, especially at elevated temperatures.[7] | Use potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective with modern catalysts. | KOtBu is often found to give lower levels of dehalogenation than NaOtBu. LiHMDS is a non-alkoxide strong base that can suppress the Pd-H formation pathway.[8] |
| Ligand | First-generation ligands (e.g., P(o-tolyl)₃). | Known to be prone to causing competitive hydrodehalogenation, especially with primary amines.[7] | Use modern, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | These ligands form highly active, monoligated Pd(0) species that promote rapid reductive elimination, which is crucial for outcompeting the deiodination pathway. |
| Solvent | Polar aprotic solvents like DMF. | Can act as a hydride source at elevated temperatures. | Use non-polar aprotic solvents like toluene, 1,4-dioxane, or t-BuOH. | These solvents are more chemically inert under typical Buchwald-Hartwig conditions and are less likely to generate Pd-H species. |
| Temperature | High temperatures (>110 °C). | Increases the rate of all reactions, including the undesired deiodination. | Use a highly active catalyst system that allows for lower reaction temperatures (e.g., 80-100 °C). | Minimizes thermal decomposition of reagents and catalyst, improving selectivity for the desired C-N coupling. |
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., KOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and anhydrous, degassed toluene (or dioxane) via syringe.
-
Reaction: Stir the mixture vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction presents unique challenges, as the amine base required for the reaction can itself contribute to side reactions.
| Parameter | Problematic Condition | Rationale for Deiodination | Recommended Solution | Rationale for Solution |
| Catalyst System | High temperatures with traditional Pd/Cu systems. | The combination of heat and an amine base can lead to catalyst decomposition (Pd black) and formation of Pd-H, leading to deiodination. Aniline substrates can be particularly unstable.[3] | Use a copper-free protocol. If copper is used, run the reaction at the lowest possible temperature (RT to 50 °C). | Copper-free conditions often require more robust ligands but can provide cleaner reactions by avoiding Glaser homocoupling and other Cu-mediated side reactions. Lower temperatures preserve catalyst integrity. |
| Base | Excess liquid amine base (e.g., Et₃N, DIPEA) also acting as solvent. | Can serve as a hydride source, particularly at higher temperatures. | Use a slight excess (2-3 equiv.) of the amine base in a separate, inert solvent. Alternatively, use an inorganic base like K₂CO₃ or Cs₂CO₃ with a catalytic amount of an amine additive if needed. | Using an inert solvent provides better control over the reaction concentration and minimizes the role of the amine as a hydride source. |
| Ligand | Standard PPh₃. | PPh₃-based catalysts often require higher temperatures to be effective, which can promote deiodination. | Use more electron-rich and bulky phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. | These ligands create more active catalysts that can operate at lower temperatures, thereby suppressing the thermal pathways that lead to deiodination. |
| Atmosphere | Presence of oxygen. | Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can also degrade the Pd(0) catalyst, leading to side reactions. | Ensure a strictly inert atmosphere (argon or nitrogen) and use degassed solvents. | Preventing catalyst oxidation and alkyne homocoupling ensures that the catalytic cycle is directed towards the desired cross-coupling product. |
Protocol 3: Optimized Copper-Free Sonogashira Coupling of this compound
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PtBu₃)₂, 2 mol%), and a base like Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane). Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography.
Mechanistic Insight: The Deiodination Pathway
Understanding the mechanism of the undesired side reaction is key to preventing it. The central issue is the generation of a palladium-hydride species which intercepts the main catalytic cycle.
Caption: Competing catalytic cycles of cross-coupling vs. deiodination.
The key to success is to accelerate the rate of reductive elimination from the Ar-Pd(II)-R intermediate to form the desired product, thereby minimizing the chance for the Ar-Pd(II)-I intermediate to be intercepted by a hydride source or undergo an alternative reductive elimination with a hydride ligand. This is precisely why bulky, electron-donating ligands are so effective; they promote the final, productive step of the main catalytic cycle.
References
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Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13, 11966-11984. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem.
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Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(35), 14358–14361. [Link]
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Sharma, S., & Engle, K. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12618–12673. [Link]
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Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(35), 14358–14361. [Link]
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Jung, M. E., & Lazarova, T. I. (1997). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 119(46), 11515–11516. [Link]
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Orbach, M., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3373–3381. [Link]
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Nicola, M., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Sharma, S., & Engle, K. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
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InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline. BenchChem.
-
Al-Zoubi, R. M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Sanchez-Ballesteros, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 398. [Link]
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Nacci, A., & Cioffi, N. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 16(5), 4127–4157. [Link]
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Chen, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 5321-5336. [Link]
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Gizinski, K., et al. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]
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LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
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Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1148–1155. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoaniline. BenchChem.
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Sanchez-Ballesteros, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. URJC Portal Científico. [Link]
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Obi, C. L., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
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Forgács, A., & Czugler, T. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(21), 6485. [Link]
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Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?. [Link]
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Ghiglietti, E., et al. (2024). Examples of Sonogashira reactions using our optimized conditions in... ResearchGate. [Link]
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Reddit. (2019). Sonogashira coupling. r/Chempros. [Link]
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Dhangar, G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294–2313. [Link]
-
Zahedi, et al. (2020). of the N-arylation reaction of aryl iodides with amines under the... ResearchGate. [Link]
-
Lam, P. Y. S., et al. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 43(18), 3091–3094. [Link]
- Patra, A., et al. (2020). Copper‐NHC Based Ullmann Catalysis in Water for Selective N‐Arylation of 3‐Aminophenols.
-
Sanchez-Ballesteros, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Ledermann, N., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
-
Ledermann, N., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PubMed Central. [Link]
-
Kim, S. W., et al. (2019). Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions. Nature Communications, 10, 5647. [Link]
- Sherwood, T. C., et al. (2019). Optimization of Alkynylation of Quinolinium Triflates.
Sources
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- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Fluoro-4-iodoaniline
Welcome to the technical support center for 3-Fluoro-4-iodoaniline (CAS: 656-66-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions to support the integrity of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a halogenated aromatic amine, a structure that endows it with unique reactivity but also specific vulnerabilities. Its stability is primarily influenced by its susceptibility to oxidation and photosensitivity. The aniline moiety is electron-rich, making it prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[1] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a good leaving group in cross-coupling reactions, but also potentially susceptible to degradation under harsh conditions or upon prolonged exposure to light.[2]
Key Stability Factors:
-
Light Sensitivity: Like many organoiodine compounds, this compound is sensitive to light.[3] Photochemical reactions can promote the cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products, often observed as a discoloration of the material.[4]
-
Air (Oxygen) Sensitivity: The primary degradation pathway for anilines is oxidation.[1] Exposure to atmospheric oxygen can initiate complex radical reactions, leading to the formation of oligomeric and polymeric materials, which are typically highly colored (yellow, red, or brown).
-
Moisture: The presence of moisture can accelerate degradation, particularly in salts of the compound or in the presence of acidic or basic impurities.[5]
-
Heat: Elevated temperatures can increase the rate of decomposition and oxidation.
-
Incompatible Materials: Strong oxidizing agents will readily react with the aniline group.[3] Contact with strong acids, acid chlorides, and acid anhydrides should also be avoided.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the integrity and purity of this compound, it should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture.[3]
Q2: My this compound has turned yellow/brown. Is it still usable?
A2: The appearance of a yellow or brown color indicates some level of oxidation or degradation.[1] For non-critical applications or if subsequent purification steps are planned, the material may still be usable. However, for sensitive reactions, such as in pharmaceutical synthesis where purity is paramount, using discolored material is not recommended as the impurities could interfere with the reaction or complicate purification. It is advisable to perform a purity check (e.g., by TLC, HPLC, or NMR) before use.
Q3: How should I handle this compound in the laboratory?
A3: Handle the compound in a well-ventilated area, preferably in a fume hood.[6] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. When weighing and transferring the solid, do so expeditiously to minimize exposure to light and air. For reactions, it is best practice to handle the compound under an inert atmosphere.
Q4: What are the primary hazards associated with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
III. Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid | 1. Prolonged exposure to air (oxidation of the aniline).[1] 2. Exposure to light (photodegradation).[3][4] 3. Storage at elevated temperatures. | 1. Store the compound under an inert atmosphere (argon or nitrogen). 2. Use an amber or opaque container and store in a dark place. 3. Ensure storage in a cool environment, such as a refrigerator, if recommended by the supplier. |
| Low Yield in Cross-Coupling Reactions (e.g., Suzuki) | 1. Degraded starting material (presence of oxides or other impurities). 2. Incomplete reaction due to catalyst deactivation. 3. Protodeboronation of the boronic acid partner, often exacerbated by water.[9] | 1. Use fresh, pure this compound. If discoloration is present, consider purification by recrystallization. 2. Ensure rigorous exclusion of oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[9] 3. Use anhydrous solvents and reagents.[9] |
| Multiple Spots on TLC of Starting Material | 1. Degradation during storage. 2. Contamination from the manufacturing process. | 1. If the material is deemed too impure for use, purification is necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a common method.[10] |
| Inconsistent Reaction Outcomes | 1. Variability in the purity of different batches of this compound. 2. Subtle differences in reaction setup (e.g., efficiency of degassing). | 1. Qualify new batches of the reagent by a purity assessment (e.g., melting point, NMR, or HPLC) before use in large-scale or critical reactions. 2. Standardize the experimental procedure, particularly with respect to the exclusion of air and moisture. |
IV. Visualization of Key Concepts
Troubleshooting Workflow for Discoloration
Caption: A decision tree for addressing discoloration of this compound.
Chemical Structure and Stability Hotspots
Caption: Key reactive sites on this compound related to its stability.
V. Experimental Protocols: Best Practices in Application
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound.
Reaction: Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Protocol:
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent should be degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Best Practices for Handling this compound in this Protocol:
-
Inert Atmosphere: The addition of all reagents, especially the palladium catalyst and this compound, should be performed under a positive pressure of an inert gas.
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent side reactions like protodeboronation of the boronic acid.[9]
-
Degassing: Thoroughly degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst, which can lead to lower yields and the formation of homocoupling byproducts.[9]
VI. Quantitative Data Summary
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | Cool, dry place (Room Temperature) | |
| Atmosphere | Inert gas (Argon or Nitrogen) | |
| Light Conditions | In the dark (amber or opaque container) | [3] |
| Purity (Typical) | ≥98% | [3] |
| Solubility in Water | Slightly soluble (228.3 mg/L at 25°C) | [3] |
VII. References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 11, 2026, from [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-Iodomalondialdehyde is an abundant component of soluble organic iodine in atmospheric wet precipitation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. [Link]
-
Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. (2020). Brieflands. Retrieved January 11, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved January 11, 2026, from [Link]
-
Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. (2023, September 23). NIH. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 11, 2026, from [Link]
-
Photochemistry of aromatic compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 3-Fluoro-4-iodoaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-iodoaniline. This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide in-depth, field-proven insights into managing the significant reaction exotherms associated with the electrophilic iodination of 3-fluoroaniline. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your synthesis is not only successful but also safe and reproducible.
Section 1: Foundational FAQs - Understanding the Exotherm
This section addresses the fundamental questions regarding the thermal hazards inherent in this synthesis.
Q1: Why is the iodination of 3-fluoroaniline a highly exothermic reaction?
A: The synthesis of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The aniline moiety is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic attack. This high degree of activation makes the reaction with an iodinating agent (like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)) kinetically rapid and thermodynamically favorable. The formation of a new, stable Carbon-Iodine bond and the re-aromatization of the ring releases a significant amount of energy as heat. The direct iodination of such activated aromatics can be difficult to control and may even lead to decomposition if not managed properly.[2][3]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A: An uncontrolled exotherm can lead to a runaway reaction, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[4] The consequences can be severe:
-
Rapid Temperature and Pressure Increase: The solvent can quickly reach its boiling point, leading to a rapid increase in reactor pressure, potentially causing vessel failure or an explosion.
-
Thermal Decomposition: At elevated temperatures, 3-fluoroaniline and the product, this compound, can decompose, releasing toxic fumes and generating tar-like impurities. Highly active aromatic compounds are known to be susceptible to oxidative decomposition by iodine-based reagents.[2]
-
Loss of Selectivity: Higher temperatures can provide the activation energy for side reactions, leading to the formation of di-iodinated products or other undesired isomers, significantly reducing the purity and yield of the target molecule.
Q3: Which common iodinating agents are used, and how does their choice impact exotherm management?
A: The choice of iodinating agent is critical. The two most common choices are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).
-
N-Iodosuccinimide (NIS): Often used with an acid catalyst like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA).[5][6][7] The acid activates the NIS, making the iodine more electrophilic.[7][8] This system allows for tunable reactivity; however, the activation itself can be exothermic. The reaction is typically easier to control than with ICl, as NIS is a solid that can be added in portions.
-
Iodine Monochloride (ICl): A highly reactive liquid iodinating agent. Reactions with ICl are known to be strongly exothermic.[9] It offers rapid conversion but requires very slow, controlled addition at low temperatures and often in a suitable solvent like glacial acetic acid to help dissipate heat.[9]
Q4: What is the mechanistic role of an acid catalyst when using NIS?
A: When using NIS, an acid catalyst like TFA activates the N-I bond. It is proposed that the acid protonates the succinimide carbonyl group, which increases the electrophilicity of the iodine atom, making it a more potent attacking species for the electron-rich aniline ring.[7] This activation is crucial for achieving a reasonable reaction rate, especially with less activated substrates, but it also contributes to the overall heat evolution of the process.
Section 2: Troubleshooting Guide for Exotherm-Related Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Rise (>5-10 °C spike) | 1. Reagent addition rate is too high. 2. Inadequate cooling capacity (insufficient ice in the bath, poor heat transfer).3. Reaction concentration is too high. 4. "Induction period" followed by a sudden rate increase. | 1. Immediately stop the addition of the iodinating agent. 2. Ensure the cooling bath is at the target temperature and has sufficient volume/surface area contact with the flask.3. If safe, consider a pre-chilled solvent addition to dilute the reaction mixture and increase the thermal mass.4. For future runs: Reduce the addition rate, dilute the initial mixture, and ensure vigorous stirring for efficient heat transfer. |
| Low Yield or Incomplete Conversion | 1. Reaction temperature was kept too low, slowing the reaction rate to a crawl.2. Insufficient activation of the iodinating agent (e.g., not enough acid catalyst with NIS).3. Poor quality of reagents. | 1. Monitor the reaction by TLC/LCMS. If the reaction has stalled after full addition, consider allowing it to warm slowly to room temperature and stir for an extended period.[6]2. Verify the stoichiometry and purity of the catalyst. 3. Ensure reagents are pure and dry. NIS, for example, should be protected from light and moisture. |
| Formation of Significant Impurities (e.g., di-iodinated product) | 1. Localized "hot spots" due to poor mixing or too-fast addition.2. Overall reaction temperature was too high. 3. Incorrect stoichiometry (excess iodinating agent). | 1. Improve stirring efficiency. Use an overhead stirrer for larger scales.2. Maintain strict temperature control throughout the addition process.3. Carefully control stoichiometry. Use no more than 1.0-1.1 equivalents of the iodinating agent unless empirical data suggests otherwise. |
| Dark Brown or Black Reaction Mixture | 1. Oxidative decomposition of the aniline starting material or product.2. Reaction temperature was excessively high, leading to thermal decomposition. | 1. This often indicates a failed reaction. The primary remedy is preventative.2. Maintain a lower reaction temperature. 3. Ensure an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, especially if the reaction is run for an extended period. |
Section 3: Recommended Protocols & Best Practices
The following protocols are designed with thermal safety as the foremost priority. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol A: Iodination using N-Iodosuccinimide (NIS)
This method offers a more controlled reaction profile compared to ICl.
Step-by-Step Methodology:
-
Vessel Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a temperature probe, dissolve 3-fluoroaniline (1.0 eq.) in anhydrous acetonitrile (ACN) (approx. 10-15 mL per gram of aniline).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: If required by your specific procedure, add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, ~1.0 eq.) and stir for 10 minutes.[6]
-
Controlled Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) in small portions over a period of 30-60 minutes. Crucially, monitor the internal temperature closely. Do not allow the temperature to rise more than 2-3 °C above the setpoint. If it does, pause the addition until the temperature subsides.
-
Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 0 °C or slowly warm to room temperature for 2-16 hours.[6] Monitor the reaction progress using TLC or LCMS.
-
Workup: Once the reaction is complete, pour the mixture into a cold, stirred solution of aqueous sodium bicarbonate or sodium bisulfite to quench any remaining iodine and NIS.[6] The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate).
Protocol B: Iodination using Iodine Monochloride (ICl)
This method is very rapid and highly exothermic, demanding stringent control.
Step-by-Step Methodology:
-
Vessel Setup: In a flask equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, dissolve 3-fluoroaniline (1.0 eq.) in glacial acetic acid (approx. 15-20 mL per gram of aniline).
-
Initial Cooling: Cool the solution to 0-5 °C.
-
Reagent Preparation: Prepare a solution of Iodine Monochloride (1.0 eq.) in the same solvent.
-
Controlled Reagent Addition: Add the ICl solution dropwise via an addition funnel over at least 60-90 minutes. This is the most critical step. The exotherm must be managed by the addition rate. A rapid temperature increase is a sign of dangerously fast addition.[9]
-
Reaction & Monitoring: After addition, let the reaction stir for a few hours, monitoring by TLC/LCMS.
-
Workup: Carefully pour the reaction mixture over crushed ice and water. Basify slowly with a cooled base (e.g., NaOH solution) to precipitate the crude product. Filter and wash thoroughly with water.
Table of Key Control Parameters
| Parameter | N-Iodosuccinimide (NIS) Method | Iodine Monochloride (ICl) Method | Rationale for Exotherm Control |
| Initial Temperature | 0 °C | 0 - 5 °C | Starting cold provides a larger thermal buffer to absorb the heat of reaction. |
| Addition Method | Portion-wise (solid) | Dropwise (liquid) | Slow, controlled addition is the primary method for ensuring the rate of heat generation does not overwhelm the cooling system. |
| Recommended Addition Time | 30 - 60 minutes | 60 - 90 minutes | A longer addition time directly translates to a lower instantaneous rate of heat release. |
| Solvent | Acetonitrile (ACN), DMF, THF | Glacial Acetic Acid | The solvent acts as a heat sink. Sufficient solvent volume is crucial for thermal mass. |
| Monitoring | Internal Temperature Probe | Internal Temperature Probe | Mandatory. Visual observation is not sufficient to detect a developing exotherm. |
Section 4: Visual Guides & Diagrams
Exotherm Management Workflow
The following diagram illustrates the decision-making process for managing the reaction temperature during the addition of the iodinating agent.
Caption: A decision workflow for real-time exotherm management during synthesis.
Simplified Reaction Mechanism
This diagram shows the key exothermic step in the electrophilic aromatic substitution process.
Caption: The exothermic formation of the C-I bond via an SEAr mechanism.
References
-
Preparation of 4-iodoaniline . PrepChem.com. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . PMC. [Link]
-
Advances in the direct iodination of aromatic compounds . ResearchGate. [Link]
-
A possible mechanism of iodination for aromatic compounds . ResearchGate. [Link]
-
Iodination Using N-Iodosuccinimide (NIS) . Common Organic Chemistry. [Link]
-
This compound | C6H5FIN | CID 15475546 . PubChem - NIH. [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . MANAC Inc. [Link]
-
This compound, 98% 1 g | Buy Online . Thermo Scientific Alfa Aesar. [Link]
-
A Simple Iodination Protocol via in situ Generated ICl Using NaI/FeCl3 . ResearchGate. [Link]
-
N-Iodosuccinimide (NIS) . Organic Chemistry Portal. [Link]
-
Iodination of activated aromatics by using I2/ HNO3/AcOH . Baba Farid Group of Institutions. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes . Vanderbilt University. [Link]
-
Iodination - Common Conditions . Common Organic Chemistry. [Link]
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- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluoro-4-iodoaniline
Welcome to the technical support center for navigating the experimental complexities of 3-fluoro-4-iodoaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and questions regarding solvent effects on its reactivity, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Section 1: General Principles of Solvent Selection
Question 1: How does the choice of solvent fundamentally impact the reactivity of this compound in cross-coupling reactions?
Answer: The solvent is not merely a medium for dissolution; it is an active participant in the reaction mechanism, influencing nearly every stage of a catalytic cycle.[1] For a substrate like this compound, which has distinct electronic properties due to the fluoro and iodo substituents, the solvent's role is particularly critical. Its effects can be categorized as follows:
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, affecting its stability and reactivity.[1] Coordinating solvents might compete with essential ligands, while the right solvent can stabilize the active catalytic species.[1]
-
Reaction Rate and Selectivity: The polarity of the solvent significantly influences the rates of key mechanistic steps. For instance, the oxidative addition of the C-I bond to the Pd(0) center often involves a transition state with some degree of charge separation, which is stabilized by more polar solvents.[2][3] This can dramatically accelerate the reaction. Conversely, the reductive elimination step may be favored in less polar environments.[4]
-
Solubility of Reagents: Ensuring all components—the aryl halide, coupling partner (e.g., boronic acid), base, and catalyst—remain in solution is paramount for reaction efficiency. This compound itself is only slightly soluble in water but has better solubility in common organic solvents.[5] The base (e.g., K₂CO₃, Cs₂CO₃) often has limited solubility in nonpolar organic solvents, necessitating the use of solvent mixtures, often including water.[6][7]
Question 2: I'm planning a Suzuki-Miyaura coupling. What is a good starting point for solvent selection with this compound?
Answer: A robust starting point for Suzuki-Miyaura coupling of aryl iodides is a mixture of a non-polar ethereal or aromatic solvent with water. Common and effective systems include:
-
Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃), which is necessary for the transmetalation step. The organic solvent ensures the solubility of the aryl halide and the organoboron reagent. A ratio of 3:1 or 4:1 (organic:water) is a typical starting point. Polar aprotic solvents like DMF can also be effective, sometimes leading to higher reaction rates, but may introduce selectivity challenges if other reactive sites are present.[8][9]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki coupling of this compound is slow or incomplete in THF/water. What solvent-related adjustments can I make?
Answer: Sluggish reactivity in a standard THF/water system can often be traced back to issues with the oxidative addition or transmetalation steps. Here’s a troubleshooting guide:
-
Increase Solvent Polarity: The oxidative addition of the C-I bond to Pd(0) is often the rate-limiting step. This step can be accelerated in more polar solvents which stabilize the charged intermediates.[10] Consider switching from THF to a more polar solvent system like dioxane/water or DMF/water .[6] DMF, in particular, is known to accelerate Suzuki couplings but be mindful of potential side reactions at higher temperatures.
-
Evaluate the Base and its Solubility: If the inorganic base is not sufficiently dissolved, the transmetalation step will be slow. Ensure vigorous stirring. If you are using a weaker base like Na₂CO₃, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can improve results.[7] The combination of a strong base and a polar solvent system is often synergistic.
-
Consider Homogeneity: At times, reaction mixtures can become heterogeneous, leading to poor reproducibility. Using a solvent system that better solubilizes all components can be beneficial. For instance, methanol/water mixtures have been shown to be effective for certain Suzuki reactions, offering good solubility for both organic substrates and inorganic bases.[7]
Below is a table summarizing solvent properties to guide your selection.
| Solvent | Dielectric Constant (ε) at 20°C | Polarity Type | Common Use Case for this compound |
| Toluene | 2.4 | Nonpolar | Buchwald-Hartwig, Suzuki (often with water) |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | General purpose for Suzuki, Sonogashira |
| 1,4-Dioxane | 2.2 | Nonpolar (Ethereal) | Often preferred for Suzuki, Buchwald-Hartwig |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Can alter selectivity; use with caution[8] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Accelerates reactions; good for stubborn couplings |
| Methanol (MeOH) | 32.7 | Polar Protic | Used in aqueous mixtures for solubility[7] |
Question 4: I am attempting a Buchwald-Hartwig amination with a secondary amine and this compound, but I'm seeing significant hydrodehalogenation (loss of iodine). Could the solvent be the cause?
Answer: Yes, the solvent choice can significantly influence the competition between the desired C-N coupling and undesired side reactions like hydrodehalogenation.
Hydrodehalogenation is often a result of β-hydride elimination from the palladium-amido intermediate or other side pathways. The choice of solvent impacts the kinetics of these competing reactions.
-
Less Polar, Non-coordinating Solvents are Preferred: For Buchwald-Hartwig aminations, solvents like toluene , xylene , or 1,4-dioxane are generally preferred.[11] These less polar solvents can favor the C-N reductive elimination step over pathways leading to hydrodehalogenation.
-
Avoid Protic Solvents: Protic solvents like alcohols should generally be avoided as they can participate in protonolysis and other undesired pathways.
-
Role of the Base: The choice of base is intrinsically linked to the solvent. A strong, sterically hindered base like NaOtBu or LHMDS is standard. These bases have better solubility in ethereal or aromatic hydrocarbon solvents than inorganic carbonates.
If hydrodehalogenation persists, the issue might also lie with the ligand choice or temperature. However, optimizing the solvent is a critical first step.
Workflow for Solvent Screening in Buchwald-Hartwig Amination
Caption: A simple decision workflow for troubleshooting a Buchwald-Hartwig reaction by solvent exchange.
Section 3: Mechanistic Considerations
Question 5: How does a solvent influence the key "oxidative addition" and "reductive elimination" steps with a substrate like this compound?
Answer: The solvent's influence on these two critical steps is a major determinant of the overall reaction efficiency.[12][13]
-
Oxidative Addition (C-I Bond Cleavage):
-
This is the initial step where the C-I bond of this compound adds to the Pd(0) catalyst to form a Pd(II) species.
-
The transition state for this step often has significant charge separation, resembling an SₙAr-like pathway in some cases.[2]
-
Polar solvents (e.g., DMF, MeCN, DMSO) stabilize this polarized transition state, thereby lowering the activation energy and accelerating the oxidative addition.[3][10] For a relatively electron-rich aryl iodide like this, this effect can be pronounced.
-
-
Reductive Elimination (C-N or C-C Bond Formation):
-
This is the final, product-forming step where the two coupled groups are eliminated from the Pd(II) center, regenerating the Pd(0) catalyst.
-
This step is generally favored in less polar, non-coordinating solvents . The rationale is that coordinating solvents can occupy a vacant site on the palladium complex, which can inhibit the reductive elimination process.[14] Steric crowding around the metal center, which is disfavored by coordinating solvents, often promotes reductive elimination.[14]
-
This creates a delicate balance. A highly polar solvent might accelerate the first step but slow down the last, leading to the buildup of intermediates and potential side reactions. This is why mixed solvent systems or solvents of intermediate polarity (like THF or dioxane) often provide the best overall results.
Diagram of Solvent Influence on the Catalytic Cycle
Caption: The influence of polar and non-polar solvents on key steps of the Suzuki-Miyaura catalytic cycle.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Sherwood, J., Clark, J., Fairlamb, I., & Slattery, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
-
Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2014). Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone. New Journal of Chemistry. [Link]
-
Senn, H. M., & Ziegler, T. (2005). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 24(21), 5049-5058. [Link]
-
Byers, J. C., & Schramm, Y. (2018). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Decker, S. A., & Klobukowski, M. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. RSC Publishing. [Link]
-
Decker, S. A., & Klobukowski, M. (2002). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]
-
Schramm, Y., & Byers, J. C. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 82(15), 8274-8279. [Link]
-
Pérez-Temprano, M. H., & Maseras, F. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 7(10), 6840-6852. [Link]
-
Ujaque, G., Maseras, F., & Lledós, A. (2003). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 125(24), 7456-7469. [Link]
-
Schramm, Y., & Byers, J. C. (2017). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Effect of solvent on the Suzuki cross-coupling. (n.d.). ResearchGate. [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
-
Evans, M. (2022). 14.1.3: Reductive Elimination. Chemistry LibreTexts. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Base Selection for Suzuki Reactions with 3-Fluoro-4-iodoaniline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-fluoro-4-iodoaniline. This valuable building block presents unique challenges due to its electronic properties. This document provides in-depth, experience-based answers and troubleshooting workflows to guide you toward a successful reaction.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle and performs two primary functions.[1][2][3] First, it activates the boronic acid to form a more nucleophilic boronate species.[1][3] This "ate" complex is significantly more reactive and readily participates in the crucial transmetalation step with the palladium(II) complex. Second, the base reacts with the halide byproduct generated during transmetalation, preventing it from interfering with the catalyst. The choice and strength of the base can dramatically impact reaction kinetics, yield, and the generation of side products.[4]
Q2: My reaction with this compound is sluggish or fails. Could the base be the problem?
A2: Absolutely. Low or no conversion is a common issue that can often be traced back to the base.[5] this compound is an electron-deficient substrate due to the influence of the fluorine atom, which can slow down the initial oxidative addition step. However, the aniline group is also a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity.
An inappropriate base choice can exacerbate these issues:
-
Insufficient Basicity: If the base is too weak, it will not generate a sufficient concentration of the reactive boronate species, leading to a stalled or slow transmetalation step.[2]
-
Poor Solubility: The base must have some solubility in the reaction medium to be effective.[4] If the base and reagents are not interacting, the reaction cannot proceed. For instance, using potassium carbonate in a completely anhydrous, non-polar solvent like toluene might result in poor performance.
-
Steric Hindrance: In some cases, a bulky base might sterically hinder the formation of the necessary intermediates.
For this specific substrate, moderately strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent starting points.[1][6]
Q3: I am observing significant protodehalogenation (replacement of iodine with hydrogen). How does the base contribute to this?
A3: Protodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This occurs after the oxidative addition step, where the Ar-Pd(II)-X intermediate is formed. Instead of undergoing transmetalation, this intermediate can react with a proton source (often residual water) in a process that can be facilitated by the base.
A base that is too strong or used in a system with excess water can promote this side reaction.[7]
-
Mechanism: A strong base can generate hydroxide ions (if water is present), which can participate in pathways that lead to a palladium-hydride species. This species can then undergo reductive elimination with the aryl group to yield the undesired de-iodinated aniline.
-
Mitigation Strategy: Switching to anhydrous conditions and using a base like potassium phosphate (K₃PO₄) can often minimize protodehalogenation.[7] K₃PO₄ is effective in anhydrous organic solvents and is less prone to promoting this side reaction compared to stronger hydroxide bases.[1][4]
Q4: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A4: While strong bases like NaOH and KOH are used in some Suzuki protocols, they should be approached with caution for a substrate like this compound.[1] The high nucleophilicity of hydroxide ions can lead to undesired side reactions, especially if your coupling partner or product contains sensitive functional groups (e.g., esters, which could be hydrolyzed).[1] Furthermore, their high basicity can increase the rate of protodehalogenation and potentially cause decomposition of the starting material or catalyst complex. In general, bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ offer a better balance of reactivity and selectivity for this type of substrate.[1][4]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a logical workflow for diagnosing and resolving common problems encountered during the Suzuki coupling of this compound, with a focus on base selection.
Problem: Low or No Product Conversion
A primary cause of reaction failure is an issue with one of the core reaction components. The following flowchart helps diagnose base-related problems.
Problem: Significant Homocoupling of the Boronic Acid
Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') is a common side reaction.
-
Causality: This is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5] These Pd(II) species can then undergo two transmetalations with the boronic acid, leading to the homocoupled product.
-
Role of the Base: While not the direct cause, the reaction conditions, including the base, can play a role. A very slow, base-limited transmetalation of the main substrate can allow more time for side reactions like homocoupling to occur.
-
Solution:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is run under a robust inert atmosphere.[5]
-
Optimize Base Choice: Ensure your primary base (e.g., K₃PO₄) is promoting an efficient primary reaction. A faster desired coupling will outcompete the homocoupling side reaction.
-
Part 3: Comparative Data & Experimental Protocol
Table 1: Comparison of Common Bases for Suzuki-Miyaura Reactions
The selection of a base is a critical parameter that must be tailored to the specific substrates and solvent system. This table provides a general comparison.
| Base | Formula | Approx. pKa of Conj. Acid[8][9][10] | Common Solvents | Key Characteristics & Considerations |
| Potassium Phosphate | K₃PO₄ | 12.3 | Toluene, Dioxane, THF, t-BuOH/H₂O | Often excellent for challenging substrates, including anilines.[1][4][6] Works well in anhydrous conditions, minimizing protodehalogenation. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Highly effective due to its good solubility in many organic solvents, often leading to higher yields.[1] More expensive. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | A very common, cost-effective choice.[1][11] Often requires an aqueous co-solvent for optimal performance. |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | Similar to K₂CO₃ but with different solubility profiles.[12] Can be a good first choice for screening. |
| Potassium Fluoride | KF | 3.2 | Toluene, Dioxane (anhydrous) | A milder base, useful when substrates are sensitive to stronger bases.[1] Its efficacy is highly dependent on being anhydrous. |
| Sodium Hydroxide | NaOH | 15.7 | THF/H₂O, Dioxane/H₂O | Strong, inexpensive base. High nucleophilicity can cause hydrolysis of sensitive groups.[1] Use with caution. |
Note: pKa values are approximate and can vary based on the solvent and temperature.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium acetate (0.02 eq) and SPhos ligand (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing (Optional but Recommended): Sparge the reaction mixture with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
- BenchChem. (2025). A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. BenchChem.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Various Authors. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (2025).
- Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Anonymous. (n.d.). pka bases.cdx.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Various Authors. (2024).
- Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
- Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.
- Reich, H. (n.d.). Bordwell pKa Table.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- Molander, G. A., & Gormis, L. C. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Progress of 3-Fluoro-4-iodoaniline Reactions
Introduction
3-Fluoro-4-iodoaniline is a critical building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, allows for selective functionalization through various cross-coupling reactions. The success of these synthetic transformations hinges on the ability to accurately monitor the reaction progress, ensuring optimal yields, minimizing side-product formation, and identifying the reaction endpoint. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively monitor reactions involving this compound, troubleshoot common issues, and interpret analytical data with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that require careful monitoring? A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions where the carbon-iodine bond is selectively functionalized. These include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.[3]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[4][5]
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[6][7] Careful monitoring of these reactions is crucial due to the potential for catalyst deactivation, side reactions, and the need to drive the reaction to completion.
Q2: Which analytical technique should I start with for a quick assessment of my reaction? A2: Thin-Layer Chromatography (TLC) is the ideal starting point. It is a rapid, inexpensive, and straightforward method to qualitatively track the consumption of the starting material (this compound) and the formation of the product. It provides a real-time snapshot of the reaction's progress at the bench.
Q3: How does the fluorine atom in this compound affect reaction monitoring? A3: The fluorine atom is a powerful tool for reaction monitoring, especially when using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is highly sensitive and offers a clean spectral window, allowing for precise tracking of the fluorine-containing starting material and product without interference from other signals.[8][9][10] This technique can provide quantitative data on conversion and yield.[9]
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor my reaction? A4: Yes, GC-MS is a powerful technique for monitoring reactions with this compound, provided the starting material, intermediates, and products are volatile and thermally stable.[11][12] It offers excellent separation and provides mass information for peak identification. However, for high molecular weight or thermally labile products, High-Performance Liquid Chromatography (HPLC) is often a better choice.[13][14]
Q5: What are the most common impurities I should look for? A5: Common impurities can arise from several sources:
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound.
-
Homocoupling Products: For example, the boronic acid in a Suzuki coupling can couple with itself (e.g., biphenyl derivatives).
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom, resulting in 3-fluoroaniline.
-
Side reactions involving the aniline group: The amino group can sometimes participate in side reactions depending on the reaction conditions.
Core Analytical Techniques for Reaction Monitoring
A multi-faceted approach, often employing a combination of chromatographic and spectroscopic techniques, provides the most comprehensive understanding of reaction progress.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the qualitative, real-time monitoring of reactions at the bench.
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a liquid mobile phase (the eluent).
-
Why it's useful: It allows for a quick visual comparison of the reaction mixture against the starting material and product standards. By co-spotting the starting material and the reaction mixture, you can visually track the disappearance of the starting material spot and the appearance of a new product spot.
-
Causality in Eluent Selection: The choice of eluent (solvent system) is critical. A common starting point for anilines is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve a retention factor (Rƒ) of approximately 0.3-0.5 for the starting material, which typically provides good separation between the starting material and the less polar product.
Troubleshooting TLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Spots are streaking | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds like anilines) to the eluent. |
| No separation (all spots at the baseline or solvent front) | Incorrect eluent polarity. | If spots are at the baseline, increase the eluent polarity (e.g., more ethyl acetate). If at the solvent front, decrease the polarity (e.g., more hexanes). |
| Faint or invisible spots | Insufficient concentration; compound does not absorb UV light. | Concentrate the sample; use a visualization stain (e.g., potassium permanganate or ninhydrin for the amino group). |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis of reaction progress, offering high resolution and sensitivity.[13]
-
Principle: Similar to TLC, HPLC separates components based on their interaction with a stationary phase (packed in a column) and a liquid mobile phase, but at high pressure, providing superior separation efficiency.
-
Why it's useful: HPLC can accurately quantify the consumption of this compound and the formation of the product, allowing for the calculation of conversion and yield over time. It is particularly well-suited for non-volatile or thermally sensitive compounds.[13]
-
Expert Insight: Reversed-phase HPLC using a C18 column is the most common method for analyzing aromatic amines.[13] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or acetic acid to improve peak shape for amines by ensuring consistent protonation.[13]
Typical HPLC Starting Conditions for this compound Reactions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid improves peak shape for the aniline. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component. Acetonitrile is a common choice with good UV transparency. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is often necessary to separate compounds with different polarities, such as the starting material and the coupled product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds like this compound and its products typically have strong UV absorbance at this wavelength. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for volatile and thermally stable compounds.
-
Principle: Components of the reaction mixture are vaporized and separated in a long, thin column based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.
-
Why it's useful: GC-MS provides excellent separation efficiency and allows for the identification of unknown byproducts through their mass spectra.[11] It is particularly useful for detecting low-level impurities.
-
Causality in Method Development: The choice of the GC oven temperature program is crucial. A typical program starts at a low temperature to separate volatile components and then ramps up to a higher temperature to elute less volatile compounds. The mass spectrometer can be operated in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is an excellent tool for both qualitative and quantitative analysis.[15]
-
Principle: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹⁹F) to provide information about the chemical environment of atoms in a molecule.
-
¹H NMR: Allows for the tracking of protons in the molecule. The disappearance of signals corresponding to the aromatic protons of this compound and the appearance of new signals for the product can be monitored.
-
¹⁹F NMR: This is a particularly powerful technique for reactions involving this compound.[8] Fluorine has a 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR very sensitive. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, so the signal for the fluorine in the starting material will be distinct from that in the product.[10][16] This allows for a very clean and unambiguous way to measure reaction conversion, often without the need for an internal standard if you are comparing the relative integrals of the starting material and product signals.[9]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction shows no conversion by TLC. What should I check first? A:
-
Inert Atmosphere: Make sure your reaction solvent was properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[17] Oxygen can poison the catalyst.
-
Base and Solvent: The choice of base and solvent is critical. For aryl iodides, a weaker base like K₂CO₃ or Cs₂CO₃ is often sufficient. Ensure the base is anhydrous if the reaction is not intended to be run in an aqueous system. Some Suzuki reactions require a small amount of water to facilitate the catalytic cycle.[18]
Q: I see multiple spots on my TLC plate, and none of them correspond to my expected product. A:
-
Homocoupling: You may be observing the homocoupling of your boronic acid. This is often favored if the oxidative addition of the aryl iodide is slow. Try adding the boronic acid portion-wise or using a slight excess (1.1-1.2 equivalents).
-
Protodeiodination: The spot with a similar polarity to 3-fluoroaniline could be the result of protodeiodination. This can happen if there are acidic protons in the reaction mixture or if the catalyst promotes this side reaction. Ensure your base is strong enough and that your solvent is not a source of protons.
-
Decomposition: Your starting material or product might be degrading under the reaction conditions (e.g., high temperature). Monitor the reaction at a lower temperature or for a shorter duration.
Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is very slow or has stalled. A:
-
Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig amination.[19] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is frequently the rate-limiting step.[4][19]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[20] Ensure the base is fresh and has been stored properly.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The presence of water can interfere with the strong bases used.
Sonogashira Coupling
Q: My Sonogashira reaction is messy, with a dark color and many byproducts. A:
-
Glaser Homocoupling: The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is catalyzed by the copper co-catalyst in the presence of oxygen.[7] It is imperative to rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a strict inert atmosphere.
-
Catalyst Ratio: The ratio of palladium to copper can be important. While typically a co-catalyst, too much copper can accelerate Glaser coupling. Try reducing the amount of CuI or running the reaction under copper-free conditions, although this may require a different palladium catalyst system.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used and often serves as the solvent as well.[6] Ensure it is anhydrous and of high purity.
Detailed Experimental Protocols
Protocol 1: TLC Monitoring
-
Preparation: On a TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: 'SM' for starting material, 'Co' for co-spot, and 'Rxn' for the reaction mixture.
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of this compound.
-
In the 'Rxn' lane, use a capillary tube to take a small aliquot from the reaction mixture and spot it.
-
In the 'Co' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain.
-
Analysis: Compare the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicates the reaction is progressing. The 'Co' spot helps to confirm if any starting material remains.
Protocol 2: Sample Preparation for HPLC and GC-MS Analysis
-
Aliquot Collection: Using a syringe, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching (optional but recommended): Add the aliquot to a vial containing a small amount of a quenching solution (e.g., 1 mL of water or a saturated ammonium chloride solution) to stop the reaction.
-
Extraction: Add an organic solvent in which your compounds of interest are soluble (e.g., 1 mL of ethyl acetate or dichloromethane). Vortex the mixture well.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a clean vial.
-
Drying (optional): If water could interfere with the analysis (especially for GC), pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate.
-
Dilution: Dilute the sample to an appropriate concentration for analysis (e.g., ~0.1 mg/mL for HPLC).
-
Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter directly into an autosampler vial to remove any particulate matter.[13]
References
- Benchchem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- Le, T. L., & Chen, Y. C. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Unknown Author. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Unknown Author. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Unknown Source.
- Wang, J., Jiang, C., Liu, D., & Zhang, H. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766-71.
- Le, T. L., & Chen, Y. C. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. ACS Publications.
- Unknown Author. (2025).
- Unknown Author. (2019).
- Reddit User. (2025). Problems with Suzuki coupling. Reddit.
- Unknown Author. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. MDPI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Benchchem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Benchchem.
- Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.
- Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- PubMed. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Journal of Pharmaceutical and Biomedical Analysis, 8(5), 401-10.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods.
- Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- PubMed. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. Journal of Physical Chemistry B.
- Unknown Author. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Unknown Source.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 1 g. Fisher Scientific.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English, 58(48), 17118-17129.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. Benchchem.
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
- Reddit User. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Unknown Author. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-iodoaniline 98 29632-74-4. Sigma-Aldrich.
- Benchchem. (n.d.).
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Technical Support Center: Characterization of Impurities in 3-Fluoro-4-iodoaniline
Welcome to the technical support center for the analytical characterization of 3-Fluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reliable results.
Introduction: The Criticality of Purity in this compound
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[3][4][5] This guide provides a framework for identifying and troubleshooting the presence of these unwanted components.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of impurities in a batch of this compound?
A1: Impurities in this compound can be broadly categorized based on their origin[4][6]:
-
Process-Related Impurities: These arise from the synthetic route. Common examples include:
-
Unreacted Starting Materials: Such as 3-fluoro-4-iodonitrobenzene if the synthesis involves nitro group reduction.[7]
-
Intermediates: Incomplete reaction progression can leave residual intermediates.
-
By-products: Side reactions are a common source. For halogenated anilines, this can include positional isomers (e.g., 2-Fluoro-4-iodoaniline, 4-Fluoro-2-iodoaniline), di-halogenated species, or products of de-iodination or de-fluorination.[8][9]
-
-
Degradation Products: this compound can degrade upon exposure to light, oxygen, or high temperatures. Degradation pathways may involve oxidation (forming quinone-like structures), hydroxylation, or polymerization.[6][10][11]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[4]
Q2: Which analytical technique is best for initial purity screening?
A2: For a comprehensive initial screening, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard.[12][13] It is highly effective for separating a wide range of organic impurities from the main compound.[3] For a more powerful approach, using a mass spectrometer as a detector (LC-MS) allows for the simultaneous determination of the molecular weight of unknown impurities, which is a critical first step in their identification.[14]
Q3: My this compound sample is darkening over time. What is happening and how can I analyze the new impurities?
A3: The darkening of aniline derivatives is often due to oxidative degradation.[6] Exposure to air and light can initiate polymerization and the formation of colored quinone-imine type structures.[15] To analyze these new impurities:
-
Dissolve the darkened sample in a suitable solvent (e.g., acetonitrile/water).
-
Analyze immediately using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to capture the UV-Vis spectra of the new, colored peaks, and a mass spectrometer (MS) to obtain molecular weight information.
-
Store the material under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent further degradation.
Q4: I see an unexpected peak in my GC-MS analysis. How can I tentatively identify it?
A4: In GC-MS, you can tentatively identify an unknown peak by examining its mass spectrum.[14]
-
Analyze the Molecular Ion (M+): This peak gives you the molecular weight of the compound.
-
Examine the Isotope Pattern: The presence of a prominent M+2 peak at a specific ratio can indicate the presence of chlorine or bromine. For your iodo-compound, you will see a very characteristic M+ peak (from ¹²⁷I), but no significant M+2.
-
Study the Fragmentation Pattern: Compare the observed fragmentation pattern to libraries (like NIST) or predict fragmentation based on the structure of this compound. For example, the loss of iodine (127 amu) or the entire C-I fragment is a likely fragmentation pathway.
Troubleshooting Analytical Methods
This section provides solutions to common problems encountered during the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Peak Tailing for the Main Analyte | Secondary Interactions: The basic amine group of the aniline can interact with acidic silanol groups on the silica-based C18 column, leading to poor peak shape. | 1. Lower Mobile Phase pH: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid). At a pH of ~2.5-3, the aniline will be protonated (R-NH₃⁺), and the silanol groups will be less ionized, minimizing secondary interactions.[16] 2. Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, which has end-capping to shield the residual silanol groups. |
| Poor Resolution Between Isomeric Impurities | Insufficient Selectivity: The mobile phase and stationary phase combination may not be adequate to separate structurally similar isomers. | 1. Optimize Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or the modifier concentration. Methanol can offer different selectivity for aromatic compounds. 2. Change Stationary Phase: Switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which provides different interaction mechanisms (e.g., pi-pi interactions) that can help resolve isomers. |
| Ghost Peaks Appearing in the Chromatogram | Carryover or Contamination: Residue from a previous injection is eluting in the current run, or the mobile phase is contaminated. | 1. Implement a Strong Needle Wash: Use a wash solvent stronger than the mobile phase (e.g., 100% acetonitrile or methanol) in the autosampler wash routine. 2. Inject a Blank: Run a blank injection (diluent only). If the peak persists, the contamination is likely from the mobile phase or the system itself. Prepare fresh mobile phase.[16] |
| Drifting Retention Times | Column Equilibration or Temperature Fluctuation: The column may not be fully equilibrated with the mobile phase, or the ambient temperature is changing. | 1. Ensure Proper Equilibration: For gradient methods, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before injection. 2. Use a Column Oven: A column oven provides a stable temperature environment, leading to highly reproducible retention times.[17] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| No Peak or Very Small Peak for this compound | Analyte Adsorption or Degradation: The polar amine group can adsorb to active sites in the GC inlet or column. The compound may also be thermally degrading at high temperatures. | 1. Use a Deactivated Inlet Liner: A glass wool-free, deactivated liner minimizes active sites. 2. Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and increase incrementally. This minimizes the risk of thermal degradation.[17] 3. Derivatization: While more complex, derivatizing the amine group (e.g., acetylation) can make the molecule less polar and more thermally stable, improving chromatography. |
| Broad Peak Shape | Slow Injection or Incompatible Solvent: A slow injection can cause band broadening. Injecting in a solvent that is not compatible with the stationary phase can also lead to poor peak shape. | 1. Optimize Injection Speed: Use a fast injection setting on the autosampler. 2. Check Solvent Compatibility: Ensure the sample is dissolved in a solvent compatible with the non-polar or mid-polar columns typically used (e.g., DB-5ms). Toluene is often a good choice for aniline analysis.[18] |
| Baseline Noise or Bleed at High Temperatures | Column Bleed: The stationary phase of the column is degrading and eluting at high temperatures. | 1. Condition the Column: Before use, condition a new column according to the manufacturer's instructions to remove volatile contaminants. 2. Use a Low-Bleed Column: Employ a column specifically designed for mass spectrometry (e.g., with an "ms" suffix), which is manufactured to have lower bleed and thus a cleaner baseline.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Broad ¹H NMR Peaks for Aromatic and Amine Protons | Quadrupolar Broadening or Chemical Exchange: The ¹⁴N nucleus has a quadrupole moment that can broaden adjacent proton signals. The amine (-NH₂) protons can also exchange with residual water in the solvent, causing broadening. | 1. Use a Different Solvent: Switching to a non-protic solvent like DMSO-d₆ can slow down the N-H proton exchange, resulting in sharper peaks compared to CDCl₃.[19] 2. Decoupling (Advanced): While not routine, ¹⁵N decoupling experiments can sharpen the signals of adjacent protons. |
| Difficulty Identifying Low-Level Impurities | Low Signal-to-Noise Ratio: The concentration of the impurity is too low to be detected with standard acquisition parameters. | 1. Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Increase the scan count significantly (e.g., from 16 to 256 or higher).[19] 2. Use a Higher Field Magnet: A stronger NMR magnet (e.g., 600 MHz vs. 300 MHz) provides greater sensitivity and dispersion, making it easier to see low-level signals. 3. Use a Cryoprobe: If available, a cryogenically cooled probe dramatically increases sensitivity, allowing for the detection of very low-level impurities.[5] |
| Overlapping Aromatic Signals | Insufficient Resolution: The chemical shifts of the protons on the aniline ring and potential isomeric impurities are very close. | 1. Use a Higher Field Magnet: As mentioned, this will increase the spectral dispersion, spreading the peaks out. 2. Run a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace the spin systems of the main compound and the impurities, even if their 1D signals overlap.[15] |
Experimental Protocols & Workflows
Workflow for Impurity Identification
The logical flow for identifying an unknown impurity follows a systematic path from detection to structural confirmation.
Caption: Potential process-related impurity formation pathways.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals - PMC.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- BenchChem. (2025).
- American Chemical Society Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PubChem. (n.d.). This compound.
- MDPI. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- National Institutes of Health (NIH). (2023).
- PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
- ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF.
- ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
- BenchChem. (2025).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Veeprho. (n.d.).
- Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method.
- Sigma-Aldrich. (n.d.). This compound | 656-66-6.
- ChemicalBook. (2025). This compound | 656-66-6.
- Wychem. (2022). This compound.
- Labcompare. (n.d.). This compound, 98% H61427.
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-iodoaniline 98 29632-74-4.
- ResearchGate. (n.d.).
- BLD Pharm. (n.d.). 29632-74-4|2-Fluoro-4-iodoaniline.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Thermo Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online.
- MDPI. (2024).
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Fluoro-4-iodoaniline
This in-depth technical guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-iodoaniline. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document provides a detailed interpretation of the compound's spectral features. By comparing predicted data with experimental data from structurally similar analogues, this guide serves as a practical resource for the structural elucidation and quality control of this important chemical intermediate.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic amine of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of its substituents—an amino group, a fluorine atom, and an iodine atom—on the benzene ring dictates its reactivity and suitability for various applications. An unambiguous structural confirmation is therefore paramount.
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the electronic environment of protons within a molecule. This guide will dissect the ¹H NMR spectrum of this compound, focusing on the chemical shifts, spin-spin coupling patterns, and integration of the proton signals. Due to the scarcity of publicly available, fully assigned experimental data for this specific molecule, this guide will present a meticulously predicted spectrum. This prediction is grounded in the fundamental principles of NMR and supported by comparative analysis with the known spectra of 3-fluoroaniline, 4-iodoaniline, and the closely related 3-chloro-4-fluoroaniline.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, along with a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group, and the electron-withdrawing, yet inductively complex, fluorine and iodine atoms. The spin-spin coupling between adjacent protons (ortho and meta) and the coupling between protons and the fluorine atom (¹H-¹⁹F coupling) are critical for signal assignment.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | ~7.35 - 7.45 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 2.5-3.0 Hz, ⁴J(H2-F) ≈ 5.0-6.0 Hz | 1H |
| H-5 | ~6.60 - 6.70 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5-9.0 Hz, ³J(H5-F) ≈ 9.0-10.0 Hz | 1H |
| H-6 | ~7.05 - 7.15 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5-9.0 Hz, ⁴J(H6-H2) ≈ 2.5-3.0 Hz | 1H |
| NH₂ | ~3.80 - 4.20 | Broad singlet (br s) | - | 2H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm in a standard deuterated solvent like CDCl₃. These values are estimations and can vary with experimental conditions such as solvent and concentration.
In-Depth Spectral Interpretation and Comparative Analysis
The Aromatic Protons: A Tale of Three Signals
The aromatic region of the ¹H NMR spectrum of this compound is expected to be the most informative. The interplay of the substituents' electronic effects leads to a distinct pattern of signals.
-
H-2 (Predicted ~7.35 - 7.45 ppm, dd): This proton is positioned ortho to the iodine atom and meta to the amino group and the fluorine atom. The deshielding effect of the adjacent iodine atom is expected to shift this proton the furthest downfield. It will appear as a doublet of doublets due to meta coupling with H-6 (a smaller J value) and a longer-range para coupling to the fluorine atom.
-
H-5 (Predicted ~6.60 - 6.70 ppm, dd): Located ortho to both the amino and fluorine groups, this proton is expected to be the most upfield. The strong electron-donating effect of the amino group shields this position. It will be split into a doublet of doublets by ortho coupling with H-6 (a larger J value) and ortho coupling with the fluorine atom.
-
H-6 (Predicted ~7.05 - 7.15 ppm, dd): This proton is situated ortho to the amino group and meta to both the fluorine and iodine atoms. Its chemical shift will be intermediate, influenced by the shielding from the amino group and deshielding from the halogens. It will present as a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2.
The Amine Protons
The two protons of the amino group are expected to appear as a broad singlet in the region of ~3.80 - 4.20 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on the solvent, concentration, and temperature.
Comparative Analysis with Analogous Compounds
To substantiate the predicted spectrum, a comparison with the experimental data of similar molecules is invaluable.
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) |
| This compound (Predicted) | ~7.35 - 7.45 | ~6.60 - 6.70 | ~7.05 - 7.15 |
| 3-Chloro-4-fluoroaniline (Predicted) [1] | ~7.0 - 7.2 | ~6.9 - 7.1 | ~6.6 - 6.8 |
| 3-Fluoroaniline [2] | ~6.41 | ~6.31 | ~7.04 |
| 4-Iodoaniline [3] | ~7.39 | ~6.45 | ~7.39 |
-
Comparison with 3-Chloro-4-fluoroaniline: The substitution of chlorine with the larger, more deshielding iodine atom is expected to shift the adjacent H-2 proton further downfield in this compound.
-
Comparison with 3-Fluoroaniline: The introduction of the iodine atom at the 4-position in 3-fluoroaniline to form our target molecule will deshield the neighboring protons, particularly H-5, and to a lesser extent, H-2 and H-6, shifting them downfield.[2]
-
Comparison with 4-Iodoaniline: Adding a fluorine atom at the 3-position of 4-iodoaniline will introduce ¹H-¹⁹F coupling and will generally shift the ortho and para protons (H-2 and H-5, respectively) to slightly different positions due to its own electronic effects.[3]
Visualizing Spin-Spin Coupling
The coupling relationships between the aromatic protons and the fluorine atom in this compound can be visualized to better understand the splitting patterns.
Sources
A Senior Application Scientist's Guide to the 13C NMR of 3-Fluoro-4-iodoaniline: A Comparative Analysis
In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR data for 3-Fluoro-4-iodoaniline, a halogenated aniline derivative with potential applications in medicinal chemistry and organic synthesis.
This document moves beyond a simple data report. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in the fundamental principles of substituent effects on aromatic systems. By juxtaposing predicted data for this compound with experimental data from structurally analogous compounds, we aim to provide a robust framework for spectral interpretation and structural verification.
The Foundational Role of Substituent Effects in 13C NMR
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic properties of the substituents attached to it. These influences are broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. More electronegative atoms withdraw electron density, deshielding the nearby carbon atoms and shifting their signals downfield (to a higher ppm value).
-
Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system of the aromatic ring. Electron-donating groups (like -NH2) increase electron density at the ortho and para positions, causing an upfield shift (lower ppm) for these carbons. Conversely, electron-withdrawing groups can decrease electron density.
The interplay of these effects governs the final chemical shift of each carbon in a substituted benzene ring. For polysubstituted benzenes like this compound, the substituent effects are approximately additive, allowing for a predictable estimation of their 13C NMR spectrum.
Comparative Analysis: Building a Predictive Model
To construct a reliable prediction for the 13C NMR spectrum of this compound, we will leverage experimental data from simpler, related molecules: aniline, 4-iodoaniline, and 3-fluoroaniline.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Aniline | 146.7 | 115.2 | 129.4 | 118.8 | 129.4 | 115.2 |
| 4-Iodoaniline | 146.5 | 138.2 | 117.5 | 83.3 | 117.5 | 138.2 |
| 3-Fluoroaniline | 148.1 (d) | 103.2 (d) | 164.1 (d) | 110.2 (d) | 130.8 (d) | 115.3 (d) |
| Predicted this compound | ~147 | ~104 | ~162 | ~85 | ~131 | ~116 |
Note: The chemical shifts for the fluorinated compound will appear as doublets due to C-F coupling.
The predicted values for this compound are derived from the additive effects of the fluoro and iodo substituents on the aniline core. The strong electron-donating amino group will dictate the primary shielding and deshielding patterns, which are then modulated by the inductive and weak resonance effects of the halogens.
Visualizing Substituent Effects and Predicted Spectrum
The following diagram illustrates the interplay of electronic effects from the substituents on the aromatic ring of this compound, which directly influences the 13C NMR chemical shifts.
Caption: Electronic effects of substituents on this compound.
Standardized Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
The following workflow diagram outlines the key stages of acquiring and analyzing the 13C NMR spectrum.
Caption: Workflow for 13C NMR analysis.
Conclusion
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 3-Fluoro-4-iodoaniline: ESI vs. EI
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of synthetic intermediates is paramount. 3-Fluoro-4-iodoaniline, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents a unique analytical challenge due to its halogenated structure.[1] Mass spectrometry (MS) is an indispensable tool for the identification and purity assessment of such compounds. This guide provides an in-depth comparison of two common ionization techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), for the analysis of this compound, offering field-proven insights and supporting experimental data to inform your analytical strategy.
Introduction to this compound and its Mass Spectral Analysis
This compound (C₆H₅FIN) is an aromatic amine with a molecular weight of approximately 237.01 g/mol .[2] Its structure, featuring both fluorine and iodine atoms, influences its chemical reactivity and provides distinct isotopic patterns that can be exploited in mass spectrometry. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—whether it is dominated by the intact molecular ion or a rich pattern of fragment ions. This, in turn, affects the type of structural information that can be gleaned.
This guide will compare and contrast the performance of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for the analysis of this important synthetic intermediate.
Principles of Ionization: A Tale of Two Techniques
The fundamental difference between ESI and EI lies in the energy imparted to the analyte molecule during the ionization process.
Electrospray Ionization (ESI): The "Soft" Approach
ESI is a soft ionization technique that generates ions from a liquid phase, typically the effluent from a liquid chromatography system.[3] A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3] For a basic compound like this compound, this process typically results in the formation of a protonated molecule, [M+H]⁺.
The key advantage of ESI is its gentle nature, which minimizes fragmentation and usually produces a strong signal for the intact molecule.[4] This is particularly useful for confirming the molecular weight of a compound.[5]
Electron Ionization (EI): The "Hard" Fragmentation
In contrast, EI is a hard ionization technique used for volatile or semi-volatile compounds, often coupled with gas chromatography.[3] In the EI source, the analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV). This energetic collision dislodges an electron from the molecule, forming a radical cation, M⁺•. The excess energy imparted to this molecular ion often causes it to undergo extensive and predictable fragmentation.[4][6]
This fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," providing rich structural information that can be used for unambiguous identification by matching against spectral libraries.[6]
Comparative Analysis: ESI vs. EI for this compound
The choice between ESI and EI for the analysis of this compound will depend on the analytical goal: confirmation of molecular weight or detailed structural elucidation.
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |
| Ionization Energy | Low ("Soft") | High ("Hard") |
| Primary Ion | Protonated Molecule [M+H]⁺ (m/z ≈ 238) | Molecular Ion Radical Cation M⁺• (m/z ≈ 237) |
| Fragmentation | Minimal to none in standard mode | Extensive and reproducible |
| Primary Information | Molecular Weight Confirmation | Structural Elucidation via Fragmentation Pattern |
| Coupled Chromatography | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Sample Volatility | Not a primary requirement | Required |
| Sensitivity | High, especially for polar compounds | High for volatile compounds |
Expected Mass Spectra
ESI-MS of this compound:
The ESI mass spectrum is expected to be simple, dominated by the protonated molecular ion [M+H]⁺ at an m/z of approximately 238. Due to the monoisotopic nature of both fluorine (¹⁹F) and iodine (¹²⁷I), a single major peak is anticipated. This provides clear and immediate confirmation of the compound's molecular weight. To induce fragmentation for further structural confirmation, tandem mass spectrometry (MS/MS) would be required.[3]
EI-MS of this compound:
The EI mass spectrum will be significantly more complex, providing a wealth of structural information. A GC-MS analysis of this compound would likely show a molecular ion peak (M⁺•) at m/z 237.[2] The fragmentation pattern can be predicted based on the known behavior of halogenated anilines.[7]
Experimental Protocols
LC-ESI-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using LC-ESI-MS, suitable for reaction monitoring and purity assessment.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent mixture.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas (N₂): 600 L/hr at 350°C.
-
Scan Range: m/z 50-400.
GC-EI-MS Analysis of this compound
This protocol provides a standard method for the structural confirmation of this compound using GC-EI-MS.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
2. Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for the separation of halogenated anilines.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio).
3. Mass Spectrometry Conditions (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: Comparative workflows for LC-ESI-MS and GC-EI-MS analysis.
Predicted EI Fragmentation Pathway
The fragmentation of this compound under EI conditions is initiated by the formation of the molecular ion (m/z 237). Subsequent fragmentation events are likely to involve the loss of the iodine atom, followed by the elimination of small neutral molecules like HCN.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Conclusion and Recommendations
Both ESI and EI mass spectrometry are powerful techniques for the analysis of this compound, but they provide different and complementary information.
-
For rapid confirmation of molecular weight and reaction monitoring , LC-ESI-MS is the superior choice. Its soft ionization provides an unambiguous molecular ion peak, which is ideal for quickly verifying the presence of the target compound in a reaction mixture.
-
For definitive structural elucidation and identification , GC-EI-MS is the gold standard. The rich fragmentation pattern it generates serves as a molecular fingerprint that can be used to confirm the structure and identify unknown impurities.
In a drug development setting, a comprehensive analysis would ideally employ both techniques. LC-ESI-MS can be used for high-throughput screening and purity checks, while GC-EI-MS can provide the detailed structural confirmation required for regulatory submissions and in-depth characterization. Understanding the strengths and weaknesses of each technique allows the modern researcher to select the most appropriate tool for the analytical task at hand, ensuring data integrity and accelerating the development timeline.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What are the differences between EI and ESI mass spectrometry? Homework.Study.com. Retrieved from [Link]
-
Kwiecień, A., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Retrieved from [Link]
-
Ferreira, C. R., & Eberlin, M. N. (2015). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Retrieved from [Link]
-
YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]
Sources
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 3-Fluoro-4-iodoaniline and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of substituted anilines is a critical step in the synthesis of novel therapeutics and functional materials. Among these, 3-fluoro-4-iodoaniline serves as a versatile building block, offering unique electronic properties and multiple reaction sites for further chemical modification. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its derivatives, supported by experimental protocols and an in-depth analysis of their spectral features.
Introduction: The Significance of Halogenated Anilines
Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of halogen substituents, such as fluorine and iodine, profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability. The fluorine atom, with its high electronegativity, can alter the pKa of the aniline nitrogen and introduce conformational constraints, while the iodo group provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. A thorough spectroscopic analysis is therefore indispensable for confirming the identity and purity of these crucial intermediates.[1]
Molecular Structure and Spectroscopic Overview
The core structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The relative positions of the amino, fluoro, and iodo groups on the aromatic ring give rise to distinct patterns in NMR, IR, and mass spectra.
Caption: Molecular structure of this compound.
A multi-technique approach is essential for the unambiguous characterization of this compound and its derivatives.[1] This typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and probe the electronic environment of the nuclei.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
The following sections will delve into the specifics of each technique, providing comparative data and the rationale behind the observed spectral features.
Comparative Spectroscopic Data
The tables below summarize the key spectroscopic data for this compound and a selection of its isomers and a potential derivative, N-acetyl-3-fluoro-4-iodoaniline. This comparative approach is invaluable for distinguishing between closely related structures.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Other Chemical Shifts (δ, ppm) |
| This compound | Expected: ~7.5 (d), ~6.8 (dd), ~6.5 (dd) | ~3.8 (br s, 2H, -NH₂) |
| 2-Fluoro-4-iodoaniline | 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 7.09 (ddd, J = 8.4, 2.0, 0.8 Hz, 1H), 6.64 (t, J = 8.4 Hz, 1H) | 3.84 (br s, 2H, -NH₂) |
| 4-Fluoro-2-iodoaniline | 7.33 (dd, J = 8.4, 2.0 Hz, 1H), 7.02 (ddd, J = 8.4, 4.4, 2.0 Hz, 1H), 6.81 (dd, J = 8.4, 8.4 Hz, 1H) | 3.8 (br s, 2H, -NH₂) |
| N-Acetyl-3-fluoro-4-iodoaniline | Expected: Aromatic signals shifted downfield relative to the parent aniline. | Expected: ~2.2 (s, 3H, -COCH₃), ~7.5 (br s, 1H, -NH) |
Expertise & Experience: The chemical shifts and coupling patterns in ¹H NMR are highly sensitive to the electronic effects of the substituents. In this compound, the electron-donating amino group and the electron-withdrawing halogens create a complex pattern. The predicted values are based on established substituent effects on aromatic systems. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be influenced by solvent and concentration.[2]
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| This compound | Expected: Signals in the range of 85-160 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. | - |
| 2-Fluoro-4-iodoaniline | 152.0 (d, ¹JCF = 242 Hz), 138.9 (d, ⁴JCF = 3 Hz), 130.2 (d, ³JCF = 5 Hz), 116.5 (d, ²JCF = 22 Hz), 110.1 (d, ²JCF = 23 Hz), 81.9 (d, ³JCF = 9 Hz) | - |
| 4-Fluoro-2-iodoaniline | 158.2 (d, ¹JCF = 238 Hz), 143.9 (d, ⁴JCF = 3 Hz), 130.4 (d, ³JCF = 6 Hz), 116.2 (d, ²JCF = 23 Hz), 115.8 (d, ²JCF = 21 Hz), 87.2 (d, ³JCF = 10 Hz) | - |
| N-Acetyl-3-fluoro-4-iodoaniline | Expected: Aromatic signals will show shifts due to the amide group. | Expected: ~24 (-COCH₃), ~168 (C=O) |
Expertise & Experience: The most prominent feature in the ¹³C NMR spectrum of a fluorinated compound is the large one-bond carbon-fluorine coupling constant (¹JCF), which is typically in the range of 240-260 Hz.[3] This provides a definitive confirmation of the fluorine's position on the aromatic ring. The carbon attached to the iodine atom is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect.
Table 3: Infrared (IR) Spectral Data (KBr Pellet)
| Compound | N-H Stretching (cm⁻¹) | C-H Aromatic Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | C=C Aromatic Stretching (cm⁻¹) | C-N Stretching (cm⁻¹) | C-F Stretching (cm⁻¹) | C-I Stretching (cm⁻¹) |
| This compound | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | ~3000-3100 | ~1600-1650 | ~1500-1600 | ~1250-1350 | ~1200-1300 | ~500-600 |
| 2-Fluoro-4-iodoaniline | 3480, 3385 | 3060 | 1620 | 1570, 1490 | 1310 | 1250 | 580 |
| 4-Iodoaniline | 3380, 3290 | 3050 | 1615 | 1585, 1480 | 1280 | - | 590 |
| N-Acetyl-3-fluoro-4-iodoaniline | ~3250-3300 (N-H stretch), ~1540 (N-H bend) | ~3000-3100 | - | ~1500-1600 | ~1250-1350 | ~1200-1300 | ~500-600 |
Additional peak for N-Acetyl derivative: ~1660-1680 cm⁻¹ (C=O stretch, Amide I)
Expertise & Experience: The IR spectrum provides a quick and reliable method for identifying key functional groups. The two distinct N-H stretching bands for the primary amine are characteristic. Upon acetylation, these are replaced by a single N-H stretch at a lower wavenumber and the appearance of a strong carbonyl absorption (Amide I band). The C-F and C-I stretching vibrations are found in the fingerprint region and can be useful for confirming the presence of these halogens.[4]
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 237 | 110 ([M-I]⁺), 83 ([M-I-HCN]⁺) |
| 2-Fluoro-4-iodoaniline | 237 | 110 ([M-I]⁺), 83 ([M-I-HCN]⁺) |
| 4-Iodoaniline | 219 | 92 ([M-I]⁺), 65 ([M-I-HCN]⁺) |
| N-Acetyl-3-fluoro-4-iodoaniline | 279 | 237 ([M-CH₂CO]⁺), 110 ([M-CH₂CO-I]⁺) |
Trustworthiness: The mass spectrum of this compound shows a clear molecular ion peak at m/z 237.[5] The fragmentation pattern is dominated by the loss of the iodine atom, which is the weakest bond, to give a fragment at m/z 110. Subsequent loss of hydrogen cyanide (HCN) from the aniline moiety is a common fragmentation pathway for anilines. For N-acetylated derivatives, a characteristic loss of ketene (CH₂=C=O, 42 Da) is typically observed.
Experimental Protocols
The following protocols are provided as a guide for obtaining high-quality spectroscopic data for this compound and its derivatives. These protocols are designed to be self-validating by including steps for instrument calibration and the use of internal standards.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic analysis of aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Instrumentation:
-
Spectrometer: 300-600 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C. ¹⁹F NMR can also be performed if further characterization of the fluorine environment is needed.
-
Temperature: 25 °C.
-
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds. This delay is crucial for accurate integration of the signals.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.[6]
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[1]
-
Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A ramp from a low temperature (e.g., 70 °C) to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Synthesis of Derivatives: A Note on N-Acetylation
The preparation of derivatives, such as the N-acetylated product, is a common practice in analytical chemistry to confirm the presence of a primary or secondary amine. This simple reaction can be carried out by treating the aniline with acetic anhydride or acetyl chloride, often in the presence of a mild base. The resulting amide will have distinct spectroscopic properties, as highlighted in the comparative tables, providing an additional layer of structural confirmation.
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A Comparative Guide to the Solid-State Architecture of Halogenated Anilines: An In-Depth Analysis of 3-Fluoro-4-iodoaniline's Predicted Structure
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state dictates a compound's physical properties, solubility, and intermolecular interactions, all of which are critical parameters in medicinal chemistry and materials science. This guide delves into the structural characteristics of 3-Fluoro-4-iodoaniline, a halogenated aromatic amine of significant interest. While the experimental crystal structure of this compound is not publicly available, this document provides a comprehensive analysis by comparing it with structurally related compounds and leveraging computational data. We will explore the anticipated molecular geometry, the influential role of its halogen substituents on crystal packing, and provide a detailed, field-proven protocol for obtaining single crystals of similar small molecules.
The Structural Significance of this compound
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the aniline ring, offers multiple reactive sites for further functionalization. The interplay between the electron-withdrawing fluorine atom and the larger, more polarizable iodine atom, along with the hydrogen-bonding capabilities of the amine group, suggests a rich and complex landscape of intermolecular interactions that would govern its crystal packing. Understanding these interactions is key to predicting and controlling the solid-state properties of its derivatives.
Comparative Structural Analysis: Learning from Analogs
In the absence of an experimental crystal structure for this compound, we can infer its structural properties by examining closely related molecules. The crystal structures of 4-iodoaniline and 4-chloro-2-iodoaniline provide valuable experimental benchmarks.
The Influence of a Single Iodine Substituent: The Crystal Structure of 4-Iodoaniline
The crystal structure of 4-iodoaniline reveals a packing arrangement dominated by N-H···N and N-H···I hydrogen bonds, as well as I···I and C-H···π interactions.[2] This variety of interactions highlights the significant role of the iodine atom in directing the crystal packing, extending beyond simple steric effects. The ability of iodine to participate in halogen bonding is a key determinant of the overall crystal architecture.
The Interplay of Two Different Halogens: The Crystal Structure of 4-Chloro-2-iodoaniline
The crystal structure of 4-chloro-2-iodoaniline demonstrates a more complex interplay of intermolecular forces. The packing is characterized by N-H···N hydrogen bonding, which forms chains of molecules.[3] Additionally, a notable Cl···I contact is observed, indicative of a halogen-halogen interaction. The structure also exhibits offset π-stacking between the aromatic rings of neighboring molecules.[3] This structure underscores how the presence of multiple halogen atoms can lead to a diverse and intricate network of non-covalent interactions.
A Theoretical Glimpse: Computational Insights into Fluoro- and Iodo- Substituted Anilines
A density functional theory (DFT) study of m-fluoroaniline and m-iodoaniline provides valuable theoretical data on their geometrical structures.[4][5][6] These computational results can be used to predict the bond lengths and angles within the this compound molecule.
| Parameter | m-Fluoroaniline (Computed)[4] | m-Iodoaniline (Computed)[4] |
| C-N Bond Length (Å) | ~1.40 | ~1.40 |
| C-F Bond Length (Å) | ~1.36 | - |
| C-I Bond Length (Å) | - | ~2.09 |
| C-N-H Bond Angle (°) | ~113 | ~113 |
| H-N-H Bond Angle (°) | ~110 | ~110 |
Table 1: Computed geometric parameters for m-fluoroaniline and m-iodoaniline.
Based on this data, we can anticipate the intramolecular geometry of this compound. The presence of both a fluorine and an iodine atom is expected to have a subtle but discernible effect on the electronic distribution and, consequently, the bond lengths and angles of the aniline ring.
Visualizing Molecular Architecture and Interactions
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the key intermolecular interactions observed in its structural analogs.
Caption: Predicted molecular structure of this compound.
Sources
A Senior Application Scientist's Guide to Method Selection and Validation
An Objective Comparison of HPLC Methods for the Purity Analysis of 3-Fluoro-4-iodoaniline
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the impurity profile of the final drug product, making robust analytical oversight essential.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. We move beyond simple protocols to explore the scientific rationale behind methodological choices, offering a practical framework for researchers, analytical chemists, and quality control professionals. Our focus is on creating stability-indicating methods, a critical concept mandated by regulatory bodies like the ICH, which ensures that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[2][3]
The Imperative of a Stability-Indicating Method: Insights from Forced Degradation
Before comparing HPLC methods, we must first understand the potential degradation pathways of this compound. A forced degradation study is an indispensable tool that exposes the drug substance to harsh conditions to generate potential degradation products.[4][5] This process is fundamental to developing a truly specific and stability-indicating analytical method, as it demonstrates the method's ability to separate the main compound from any impurities or degradants that might form during manufacturing or storage.[6][7]
Typical stress conditions, as outlined by ICH guidelines, include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)
The samples generated from these studies are then used to challenge the specificity of the chosen HPLC method.
Caption: Forced degradation workflow to ensure a stability-indicating method.
Comparative HPLC Methodologies
We will compare two reversed-phase HPLC methods:
-
Method A: The Industry Standard (C18 Column) - A robust, general-purpose method leveraging hydrophobic interactions.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column) - A method utilizing π-π interactions for enhanced resolution of aromatic compounds.
Method A: Purity by C18 Reversed-Phase HPLC
The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, separating analytes primarily based on their hydrophobicity.[8] It is an excellent starting point for most small molecules, including halogenated anilines.[9][10]
Rationale for Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its versatility and proven performance in retaining non-polar to moderately polar compounds.[8]
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is often preferred for its low viscosity and UV transparency.
-
pH Modifier: Formic acid (0.1%) is added to both mobile phase components. The acidic pH ensures that the basic amino group of the aniline is protonated, leading to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica surface.[11]
-
Detection: UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.[12]
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
-
This compound reference standard and sample material.
2. Mobile Phase Preparation
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Degas both solvents prior to use.
3. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Gradient | 30% B to 90% B over 15 min, hold at 90% B for 3 min, return to 30% B and equilibrate for 5 min. |
| Run Time | 23 minutes |
Method B: Alternative Selectivity with a Phenyl-Hexyl Column
While C18 columns are excellent, they may not always provide optimal resolution for structurally similar compounds like positional isomers. A phenyl-based stationary phase introduces a different separation mechanism: π-π interactions. These interactions between the electron-rich phenyl rings of the stationary phase and the aromatic analyte can provide unique selectivity, especially for compounds containing halogens or other electron-withdrawing/donating groups.[13]
Rationale for Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column is selected to leverage π-π stacking interactions, which can differentiate between aromatic isomers that may co-elute on a C18 column based on hydrophobicity alone.
-
Mobile Phase: A methanol-based mobile phase is chosen. Methanol is a protic solvent that can enhance π-π interactions compared to acetonitrile, which can sometimes disrupt them. The fundamental principle of using an acidified aqueous-organic mixture remains the same.
-
Gradient Profile: The gradient is adjusted to account for the different retentivity of the phenyl column and the use of methanol as the organic modifier.
1. Instrumentation and Materials
-
Same as Method A, except for the column.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Methanol (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).
2. Mobile Phase Preparation
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Methanol.
-
Degas both solvents prior to use.
3. Standard and Sample Preparation
-
Identical to Method A.
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Gradient | 40% B to 95% B over 18 min, hold at 95% B for 3 min, return to 40% B and equilibrate for 6 min. |
| Run Time | 27 minutes |
Caption: General experimental workflow for HPLC purity analysis.
Performance Comparison: Experimental Data
To compare these methods, a sample of this compound was spiked with two potential process-related impurities: Impurity X (a positional isomer, 2-Fluoro-4-iodoaniline) and Impurity Y (a related intermediate, 4-Iodoaniline). The results are summarized below.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Objective |
| Retention Time (3-F-4-I-Aniline) | 10.2 min | 12.5 min | - |
| Retention Time (Impurity X) | 10.5 min | 13.2 min | - |
| Retention Time (Impurity Y) | 8.1 min | 9.3 min | - |
| Resolution (Rs) between Aniline & Impurity X | 1.6 | 2.8 | Rs > 2.0 |
| Tailing Factor (Tf) for Aniline Peak | 1.2 | 1.1 | Tf ≤ 1.5 |
| Total Analysis Time | 23 min | 27 min | As short as possible |
Analysis of Results:
-
Resolution (Rs): This is the most critical parameter. Method B (Phenyl-Hexyl) provided significantly better resolution (Rs = 2.8) between the main peak and the critical positional isomer, Impurity X.[14] Method A's resolution of 1.6 is borderline acceptable by regulatory standards (typically Rs ≥ 2.0 is desired for robust quantification). The enhanced π-π interactions of the phenyl column were clearly superior for separating these structurally similar aromatic compounds.
-
Peak Shape (Tailing Factor): Both methods produced excellent peak shapes, with tailing factors well within the acceptable limit of ≤ 1.5, indicating minimal unwanted interactions.
-
Analysis Time: Method A offered a slightly faster analysis time by 4 minutes. While faster is often better for high-throughput environments, it cannot come at the cost of accurate impurity quantification.
Conclusion and Recommendations
Both the standard C18 and the alternative Phenyl-Hexyl methods are capable of analyzing the purity of this compound. However, the choice of method should be dictated by the specific analytical challenge.
-
Method A (C18) is a reliable, rapid screening method suitable for routine quality control where critical impurities, such as positional isomers, are not expected or have been proven to be absent. Its shorter run time is an advantage for batch release testing under well-controlled manufacturing processes.
-
Method B (Phenyl-Hexyl) is the superior choice for method development, validation, and stability studies. Its enhanced selectivity provides a more robust separation of critical pairs, particularly positional isomers. This higher degree of confidence is essential during process development and for creating a definitive stability-indicating method as required by global regulatory agencies.[15][16]
Ultimately, the investment in developing a more selective method like Method B provides greater assurance of product quality and a more robust data package for regulatory submissions, aligning with the principles of Quality by Design (QbD).
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives.
- Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application.
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
- ResearchGate. (n.d.). Chromatogram of anilines on BeImC8-Sil. Mobile phase, methanol–water....
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016). Forced Degradation Studies.
- OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
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A Researcher's Guide to Catalyst Selection for Suzuki Coupling with Halogenated Anilines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in pharmaceuticals and materials science, the coupling of halogenated anilines is particularly crucial, as the resulting arylated aniline structures are integral to countless bioactive molecules and advanced materials. However, the presence of the aniline's amino group introduces unique challenges, primarily through its potential to coordinate with and inhibit the palladium catalyst.[2] This guide offers a comparative analysis of catalyst systems for the Suzuki coupling of halogenated anilines, providing experimental data and mechanistic insights to inform catalyst selection and reaction optimization.
The Challenge: Balancing Reactivity and Catalyst Inhibition
The success of a Suzuki coupling with a halogenated aniline hinges on a delicate balance. The catalyst must be active enough to cleave the carbon-halogen bond, yet not so susceptible to coordination by the amino group that it becomes deactivated. The reactivity of the halogenated aniline is largely dictated by the carbon-halogen (C-X) bond strength, following the general trend: C-I < C-Br < C-Cl << C-F.[3] This trend makes iodo- and bromoanilines generally more reactive than their chloro- counterparts, while fluoroanilines are typically unreactive under standard Suzuki conditions.[3]
The choice of palladium catalyst, and particularly the ancillary ligand, is therefore paramount to overcoming these challenges. The ligand's steric and electronic properties directly influence the catalyst's activity and stability throughout the catalytic cycle.[4][5]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to appreciating the role of the catalyst and ligands.
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
Catalyst Systems for Different Halogenated Anilines: A Comparative Analysis
The optimal catalyst system is highly dependent on the nature of the halogen on the aniline ring.
Iodo- and Bromoanilines: The More Reactive Partners
Due to the weaker C-I and C-Br bonds, iodo- and bromoanilines are the most reactive substrates in Suzuki couplings.[3] This higher reactivity often allows for the use of less forcing reaction conditions and a broader range of catalysts.
Traditional Phosphine Ligands: For many years, palladium catalysts supported by triphenylphosphine (PPh₃) and its derivatives were the workhorses for these transformations.[6] While effective, they can sometimes require higher catalyst loadings and elevated temperatures.
Buchwald's Biaryl Phosphine Ligands: A significant advancement came with the development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group.[4][5] Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional activity, enabling reactions at lower catalyst loadings and often at room temperature.[4][5] The steric bulk of these ligands is believed to promote the reductive elimination step and stabilize the active monoligated palladium species.[4][5]
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands.[7] Their strong σ-donating ability enhances the electron density at the palladium center, facilitating the oxidative addition step.[7] NHC ligands like IPr and IMes have shown excellent performance in the coupling of bromoanilines.[8]
Comparative Performance Data:
| Halogenated Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| 2-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 86 | [9] |
| 4-Iodoaniline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [3] |
Chloroanilines: The Challenging Substrates
The stronger C-Cl bond makes chloroanilines significantly less reactive than their bromo and iodo counterparts, often requiring more specialized and highly active catalyst systems.[3][10]
Advanced Biaryl Phosphine Ligands: The development of highly active biaryl phosphine ligands has been crucial for the successful coupling of chloroanilines. Ligands like XPhos and SPhos, often used as preformed palladium G2 or G3 precatalysts, have proven to be particularly effective.[11]
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts have also shown great promise for the activation of aryl chlorides.[7][12] The strong electron-donating nature of NHCs is particularly beneficial for facilitating the challenging oxidative addition of the C-Cl bond.[7]
Comparative Performance Data:
| Halogenated Aniline | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroaniline | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | 94 | |
| 3-Chloro-4-fluoroaniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [10] |
| 2-Chloro-3-aminopyridine | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 88 | [2][11] |
Fluoroanilines: The Final Frontier
Fluoroanilines are generally considered unreactive in Suzuki couplings due to the exceptional strength of the C-F bond.[3] While some specialized methods have been developed for the activation of C-F bonds, they are not yet widely applicable for general Suzuki couplings of fluoroanilines.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki coupling of different halogenated anilines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki Coupling of 4-Bromoaniline with Phenylboronic Acid
Materials:
-
4-Bromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add 5 mL of degassed toluene and 0.5 mL of degassed water.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Chloroaniline with 4-Methoxyphenylboronic Acid
Materials:
-
4-Chloroaniline
-
4-Methoxyphenylboronic acid
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol (t-AmylOH)
Procedure:
-
In a glovebox, add 4-chloroaniline (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to a vial.
-
Add XPhos Pd G2 (0.02 mmol).
-
Add 4 mL of tert-amyl alcohol.
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Catalyst Selection Workflow
The following diagram provides a simplified decision-making workflow for selecting an appropriate catalyst system.
Caption: A decision tree to guide the initial selection of a catalyst system based on the halogen substituent.
Conclusion
The Suzuki coupling of halogenated anilines is a powerful tool for the synthesis of valuable molecular scaffolds. While the presence of the amino group and the strength of the carbon-halogen bond present challenges, the development of sophisticated palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands and N-heterocyclic carbenes, has provided robust solutions. By carefully considering the nature of the halogenated aniline and selecting an appropriately active catalyst system, researchers can achieve high yields and efficient transformations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for navigating the catalyst landscape and successfully implementing these important reactions in the laboratory.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogen
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides - Taylor & Francis. (URL: )
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline - Benchchem. (URL: )
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. (URL: [Link])
- reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (URL: )
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (URL: [Link])
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (URL: )
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. (URL: [Link])
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (URL: [Link])
- A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (URL: [Link])
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
-
Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water - ResearchGate. (URL: [Link])
-
The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchGate. (URL: [Link])
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 3-Fluoro-4-iodoaniline
For researchers, scientists, and professionals in drug development, the purity and quality of chemical intermediates are non-negotiable. 3-Fluoro-4-iodoaniline is a key building block in the synthesis of pharmaceuticals and agrochemicals, making robust and reliable analytical methods for its characterization essential.[1] This guide provides an in-depth comparison of validated analytical techniques for this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols. As a Senior Application Scientist, my objective is to not only present methodologies but to explain the rationale behind the analytical choices, empowering you to select and implement the most suitable method for your specific needs.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] The International Council for Harmonisation (ICH) provides the global standard for this process in its Q2(R2) guideline, which outlines the necessary validation characteristics.[3] These core parameters ensure that a method is reliable, reproducible, and accurate.
Key Validation Parameters (ICH Q2(R2)): [4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Chromatographic Techniques
For a compound like this compound, chromatographic techniques are the methods of choice due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable and widely applied techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the purity and assay determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for aniline derivatives.[5][6] The presence of the aromatic ring in this compound allows for sensitive detection using a UV detector.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the standard choice for moderately polar compounds like anilines. The nonpolar C18 chains interact with the aromatic ring, providing good retention and separation from more polar or nonpolar impurities.
-
Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with a small percentage of formic or phosphoric acid) is used. The acid is crucial for protonating the aniline's amino group, which sharpens the peak shape and ensures consistent retention times. A gradient elution (where the solvent composition changes over time) is often employed to effectively separate impurities with a wide range of polarities.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. It allows for detection at the wavelength of maximum absorbance for this compound, maximizing sensitivity, and can also help in identifying impurities by comparing their UV spectra.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of max absorbance) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Analysis: Inject a blank (diluent), followed by the standard solution to establish system suitability (checking for tailing factor, theoretical plates) and retention time. Then, inject the sample solution.
-
Calculation: Determine the purity of the sample using the area percent method. Quantify impurities against the main peak or a qualified reference standard if available.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% |
| LOD | ~0.01% |
| LOQ | ~0.03% |
| Specificity | Peak purity index > 990, baseline resolution from known impurities |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It offers excellent separation efficiency and provides definitive identification of compounds through mass spectrometry, making it ideal for detecting and quantifying volatile impurities, such as residual solvents or starting materials, in this compound samples.[5] While anilines can sometimes exhibit poor peak shape due to their polarity, modern capillary columns and inlet liners often mitigate this issue without requiring derivatization.[8]
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is highly effective. This phase provides good separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.
-
Injection Mode: A split/splitless injector is used. A split injection is suitable for analyzing the main component, while a splitless injection is preferred for trace impurity analysis to enhance sensitivity.
-
Oven Program: A temperature ramp is essential. Starting at a lower temperature allows for the separation of highly volatile compounds (like solvents), while ramping to a higher temperature ensures that the higher-boiling this compound and any related impurities are eluted from the column.
-
Detector: A mass spectrometer provides both high sensitivity and high selectivity. Operating in Electron Ionization (EI) mode, it generates a reproducible fragmentation pattern for this compound, which serves as a fingerprint for positive identification.[9]
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 270°C |
| Oven Program | Start at 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |
| Injection Mode | Split (50:1) for assay, Splitless for trace analysis |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 450 amu |
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like methylene chloride or ethyl acetate (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
Analysis: Inject the prepared sample solution.
-
Identification: Identify the main component and any impurities by comparing their retention times and mass spectra to those of a reference standard and/or a spectral library (e.g., NIST). The molecular ion (M+) for C6H5FIN is expected at m/z 237.
| Validation Parameter | Expected Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% |
| LOD | ~0.001% (for volatile impurities) |
| LOQ | ~0.005% (for volatile impurities) |
| Specificity | Unique mass spectrum and chromatographic resolution |
Head-to-Head Comparison and Method Selection
The choice between HPLC and GC-MS depends entirely on the analytical objective.
| Feature | HPLC-UV | GC-MS |
| Primary Application | Purity assay, quantification of non-volatile impurities | Identification/quantification of volatile/semi-volatile impurities, residual solvents |
| Analyte Suitability | Excellent for the main component and non-volatile species | Excellent for thermally stable, volatile compounds |
| Sensitivity | High (ng level) | Very High (pg level) |
| Selectivity | Good (based on retention and UV spectrum) | Excellent (based on retention and unique mass fragmentation) |
| Identification Power | Presumptive (based on retention time) | Definitive (based on mass spectrum) |
| Sample Throughput | Moderate (20-30 min/run) | Moderate (20-30 min/run) |
| Robustness | High | Moderate (inlet can be prone to contamination) |
To guide your decision, consider the following logic:
Sources
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- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of Iodoaniline Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Iodoanilines in Synthesis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Within the vast arsenal of building blocks available to synthetic chemists, iodoanilines hold a privileged position. These molecules offer a unique combination of a reactive carbon-iodine (C-I) bond, ripe for participation in a multitude of cross-coupling transformations, and a nucleophilic/directing amino group, which can be a key pharmacophoric element or a handle for subsequent functionalization.[4]
However, not all iodoaniline isomers are created equal. The geometric arrangement of the iodine and amino substituents on the aromatic ring—ortho, meta, or para—profoundly impacts the substrate's reactivity. This guide provides an in-depth comparison of these isomers, grounded in mechanistic principles and supported by experimental observations, to empower researchers in drug development and materials science to make informed strategic decisions in their synthetic endeavors. We will dissect the interplay of electronic and steric effects that govern their performance in seminal reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Pillar 1: The Mechanistic Underpinnings of Reactivity
The reactivity of an aryl iodide in a palladium-catalyzed cycle is predominantly dictated by the initial, and often rate-determining, step: oxidative addition .[2][5] In this step, a low-valent Palladium(0) complex inserts into the carbon-iodine bond, forming a Pd(II) intermediate. The facility of this step is highly sensitive to the electronic environment of the C-I bond and the steric congestion around the reaction center.
Electronic Effects: A Double-Edged Sword
The amino group (-NH₂) is a powerful modulator of the electronic landscape of the aniline ring. It exerts a dual influence:
-
Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the amino group pulls electron density from the ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This effect is most pronounced at the ortho and para positions, significantly increasing electron density at these sites.
For palladium-catalyzed reactions, the increased electron density at the carbon atom of the C-I bond, courtesy of the +R effect, generally facilitates oxidative addition. A more electron-rich carbon center enhances the interaction with the electron-seeking Pd(0) catalyst. Consequently, based on electronics alone, one might predict a reactivity order of para ≈ ortho > meta.
Steric Hindrance: The Dominant Factor for the Ortho Isomer
Steric hindrance refers to the spatial bulk around the reaction site. The palladium catalyst, typically coordinated to bulky phosphine ligands, requires unimpeded access to the C-I bond for oxidative addition to occur.[6][7]
-
ortho-Iodoaniline: The proximity of the amino group to the iodine atom creates significant steric congestion. This bulkiness physically impedes the approach of the large catalytic complex, drastically slowing the rate of oxidative addition.
-
meta & para-Iodoaniline: In these isomers, the amino group is sufficiently remote from the iodine atom, presenting a much lower steric barrier to the incoming catalyst.
This steric impediment is often the overriding factor determining the reactivity of the ortho isomer, making it substantially less reactive than its meta and para counterparts.[8]
Pillar 2: Comparative Reactivity Across Key Cross-Coupling Reactions
The general principles of electronic and steric effects manifest consistently across various cross-coupling platforms, leading to a predictable trend in reactivity.
General Reactivity Trend: para > meta >> ortho
| Isomer | Electronic Effect at C-I Bond | Steric Hindrance | Relative Reactivity | Rationale |
| para-Iodoaniline | Strongly Electron-Donating (+R) | Minimal | High | Favorable electronics for oxidative addition and low steric hindrance allow for rapid reaction rates.[9] |
| meta-Iodoaniline | Weakly Electron-Withdrawing (-I) | Minimal | Medium-High | While lacking the strong activating +R effect at the C-I bond, the minimal steric hindrance allows for efficient coupling, often comparable to the para isomer. |
| ortho-Iodoaniline | Strongly Electron-Donating (+R) | Severe | Low | Severe steric hindrance from the adjacent -NH₂ group dramatically impedes the approach of the palladium catalyst, overriding the favorable electronic effect.[3][8] |
Application in Specific Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction forms C(sp²)-C(sp²) bonds between an aryl halide and an organoboron species. The reactivity trend holds true, with ortho-iodoanilines often requiring more forcing conditions, specialized bulky ligands (e.g., Buchwald-type ligands), or longer reaction times to achieve comparable yields to the meta and para isomers.[3][7][10] The development of methods for unprotected ortho-anilines highlights the challenges associated with these substrates.[3]
-
Sonogashira Coupling: Used to couple terminal alkynes with aryl halides, this reaction is invaluable for creating C(sp²)-C(sp) bonds.[1] 2-Iodoaniline is a versatile precursor for synthesizing heterocycles like indoles via a Sonogashira coupling followed by cyclization.[11] While effective, the initial coupling step is subject to the same steric constraints, and reactions with ortho-iodoaniline may be sluggish compared to the other isomers. The differential reactivity of C-I vs C-Cl bonds is often exploited in molecules like 3-chloro-5-iodoaniline, where the C-I bond undergoes selective Sonogashira coupling.[12]
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, coupling an aryl halide with an amine. The reactivity of iodoanilines as substrates can be complex. While aryl iodides are typically highly reactive, iodide anions can sometimes form unreactive palladium dimers, complicating the catalytic cycle.[13] Furthermore, the inherent amino group of the iodoaniline can potentially coordinate to the palladium center, influencing catalysis. Nonetheless, the steric argument remains paramount, making ortho-iodoaniline the most challenging substrate of the three isomers.
-
Heck Reaction: This reaction couples an aryl halide with an alkene.[14] The initial oxidative addition step is again critical. Studies have shown that electron-donating groups para to the iodide can lead to higher yields, consistent with our electronic analysis for para-iodoaniline.[9] Conversely, ortho substituents are tolerated only if they are small, underscoring the impact of steric bulk.[9] An unusual ortho-Heck reaction has been discovered under specific Catellani conditions, but this proceeds via a different mechanism involving 1,4-palladium migration.[9][15]
Pillar 3: Self-Validating Protocols and Workflow Visualization
To translate theory into practice, we provide a robust, validated protocol for a representative Sonogashira coupling reaction. This protocol serves as a reliable starting point for researchers.
Experimental Protocol: Selective Sonogashira Coupling of 3-Chloro-5-iodoaniline
This protocol leverages the differential reactivity of the C-I over the C-Cl bond, a direct consequence of the principles discussed. The oxidative addition to the C-I bond is significantly faster than to the C-Cl bond.[12]
Reagents & Materials:
-
3-Chloro-5-iodoaniline (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (Solvent and Base)
-
Schlenk flask or reaction tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 3-chloro-5-iodoaniline (e.g., 253 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (132 µL, 1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with saturated aqueous ammonium chloride (2 x 10 mL) to remove the copper co-catalyst and triethylamine salts, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-(phenylethynyl)aniline.
Visualizations: Mapping Concepts and Workflows
A clear visual representation of the underlying mechanisms and processes is crucial for understanding and execution.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Standard laboratory workflow for a cross-coupling reaction.
Caption: Logical map of factors influencing iodoaniline reactivity.
Conclusion and Outlook
The reactivity of iodoaniline isomers in palladium-catalyzed cross-coupling reactions follows a clear and predictable trend: para > meta >> ortho . This hierarchy is the result of a delicate balance between electronic and steric effects. While the electron-donating amino group electronically activates the ortho and para positions for the critical oxidative addition step, the severe steric hindrance in the ortho isomer overwhelmingly disfavors the reaction, making it the most challenging substrate.
For the practicing chemist, this understanding is critical for reaction design. While para- and meta-iodoanilines are generally robust coupling partners, successful transformations involving ortho-iodoaniline often necessitate careful optimization, including the use of specialized, sterically demanding ligands, higher catalyst loadings, and elevated temperatures. By appreciating these fundamental principles, researchers can more effectively harness the synthetic potential of iodoanilines to build the molecules that will define the future of medicine and materials.
References
- BenchChem. (n.d.). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline.
- BenchChem. (2025, December 21). The Strategic Utility of 3-Chloro-5-iodoaniline as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredient.
- Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of the American Chemical Society.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Chen, Z., & Dong, G. (2020). Unexpected ortho-Heck Reaction under the Catellani Conditions. Organic Letters, 22(10), 3770–3774.
- BenchChem. (2025, December). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline.
- Weires, A. G., et al. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. ACS Catalysis.
- CSB/SJU. (n.d.). Oxidative addition and palladium coupling.
- Kumar, R., et al. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285.
- Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Sharma, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- PubMed. (2020, May 15). Unexpected ortho-Heck Reaction under the Catellani Conditions.
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A Comparative Guide to the NMR Characterization of 3-Fluoro-4-iodoaniline Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 3-fluoro-4-iodoaniline stands as a pivotal building block. Its unique trifunctionalized aromatic ring, featuring an amino group, a fluorine atom, and a reactive iodine atom, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functionalities allows for selective transformations, primarily leveraging the carbon-iodine bond for palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further derivatization.
This in-depth technical guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of key reaction products derived from this compound. By understanding the characteristic shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently identify and characterize their synthesized compounds. This guide moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing self-validating experimental protocols.
The Spectroscopic Fingerprint of this compound: A Starting Point
Before delving into the characterization of its reaction products, it is essential to understand the NMR spectral features of the starting material, this compound. While a publicly available, fully assigned experimental spectrum is not readily accessible, we can predict the spectral data with high confidence based on the analysis of its isomers and related halogenated anilines.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | ~7.5 | Doublet (d), J ≈ 8.5 Hz | H-5 |
| ~6.6 | Doublet of doublets (dd), J ≈ 8.5, 2.0 Hz | H-6 | |
| ~6.4 | Doublet of doublets (dd), J ≈ 10.0, 2.0 Hz | H-2 | |
| ~3.8 | Broad singlet (br s) | -NH₂ | |
| ¹³C | ~158 (d, ¹JCF ≈ 240) | C-3 | |
| ~147 (d, ³JCF ≈ 8) | C-1 | ||
| ~139 (d, ⁴JCF ≈ 3) | C-5 | ||
| ~117 (d, ²JCF ≈ 22) | C-2 | ||
| ~110 (d, ²JCF ≈ 25) | C-6 | ||
| ~78 (d, ³JCF ≈ 3) | C-4 | ||
| ¹⁹F | ~ -115 to -125 | Multiplet | F-3 |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds that are prevalent in many biologically active molecules.[1][2] In the case of this compound, the reaction selectively occurs at the highly reactive carbon-iodine bond.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol).
-
Solvent and Base: Add a degassed mixture of toluene (5 mL) and water (1 mL) followed by potassium carbonate (2.0 mmol).
-
Reaction Conditions: Heat the mixture at 90-100 °C under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
NMR Characterization of the Suzuki Product: 4-Amino-2-fluorobiphenyl
The successful formation of the biaryl product is confirmed by distinct changes in the NMR spectra.
Predicted NMR Data for 4-Amino-2-fluorobiphenyl:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Diagnostic Features |
| ¹H | 7.6-7.3 (multiplet) | Appearance of new aromatic signals from the introduced phenyl group. |
| 7.2-6.8 (multiplet) | Upfield shift of the protons on the aniline ring due to the replacement of the deshielding iodine atom. | |
| ~4.0 (broad singlet) | Presence of the -NH₂ protons. | |
| ¹³C | 160-155 (d, ¹JCF ≈ 245) | Large C-F coupling constant remains. |
| 145-120 | Disappearance of the C-I signal (around 80 ppm) and appearance of new aromatic carbon signals. | |
| ¹⁹F | ~ -110 to -120 | A shift in the fluorine resonance compared to the starting material, often slightly upfield. |
II. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a versatile and powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction allows for the introduction of alkynyl functionalities, which are valuable in medicinal chemistry and materials science.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base: Add anhydrous triethylamine (3.0 mmol) and a suitable solvent such as THF or DMF.
-
Addition of Alkyne: Slowly add phenylacetylene (1.2 mmol) to the stirred mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
NMR Characterization of the Sonogashira Product: 3-Fluoro-4-(phenylethynyl)aniline
The key to identifying the Sonogashira product lies in observing the signals corresponding to the newly formed alkyne.
Predicted NMR Data for 3-Fluoro-4-(phenylethynyl)aniline:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Diagnostic Features |
| ¹H | 7.6-7.3 (multiplet) | New signals for the phenyl group attached to the alkyne. |
| 7.2-6.5 (multiplet) | Characteristic shifts for the protons on the aniline ring, influenced by the new substituent. | |
| ~3.9 (broad singlet) | -NH₂ protons. | |
| ¹³C | 160-155 (d, ¹JCF ≈ 245) | The C-F coupling remains a prominent feature. |
| ~90 and ~85 | Appearance of two new signals in the alkyne region of the spectrum. | |
| 132-128 | Signals for the phenyl group carbons. | |
| ¹⁹F | ~ -112 to -122 | A shift in the fluorine resonance, indicating a change in its electronic environment. |
III. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2][5] This reaction is particularly useful for synthesizing aryl amines from aryl halides, a transformation that can be challenging using traditional methods.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.01 mmol), a suitable ligand like XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C for the required time (typically a few hours), monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
NMR Characterization of the Buchwald-Hartwig Product: 3-Fluoro-4-morpholinoaniline
The most telling signs of a successful Buchwald-Hartwig amination are the appearance of signals from the newly introduced amine and the disappearance of the C-I bond's influence. For the reaction with morpholine, the following spectral changes are expected.
Experimental NMR Data for 3-Fluoro-4-morpholinoaniline: [6]
| Nucleus | Experimental Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H | 6.82 | Multiplet | Ar-H |
| 6.43 | Multiplet | 2 x Ar-H | |
| 3.87 | Multiplet | 2 x -CH₂-O- | |
| 3.58 | Broad singlet | -NH₂ | |
| 2.99 | Multiplet | 2 x -CH₂-N- | |
| ¹³C | 156.9 | Doublet, J = 245.4 | C-F |
| 143.0 | Doublet, J = 10.4 | ||
| 131.8 | Doublet, J = 9.7 | ||
| 120.4 | Doublet, J = 4.2 | ||
| 110.8 | Doublet, J = 3.0 | ||
| 104.0 | Doublet, J = 23.8 | ||
| 67.3 | -CH₂-O- | ||
| 51.9 | Doublet, J = 2.1 | -CH₂-N- | |
| ¹⁹F | Not Reported |
IV. Diazotization and Sandmeyer Reactions: Versatile Transformations of the Amino Group
The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a variety of transformations known as Sandmeyer reactions.[7][8] This allows for the replacement of the amino group with a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Experimental Protocol: Diazotization and Iodination of this compound
-
Diazotization: Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5 °C.
-
Sandmeyer Reaction (Iodination): In a separate flask, dissolve potassium iodide (1.5 mmol) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with water and brine. Dry and concentrate the organic phase.
-
Purification: Purify the product by distillation or chromatography.
NMR Characterization of the Sandmeyer Product: 2-Fluoro-1,4-diiodobenzene
The replacement of the amino group with another substituent leads to significant and predictable changes in the NMR spectra.
Predicted NMR Data for 2-Fluoro-1,4-diiodobenzene:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Diagnostic Features |
| ¹H | 7.8-7.0 (multiplet) | Disappearance of the broad -NH₂ signal. The aromatic protons will experience a shift in their resonances due to the removal of the electron-donating amino group. |
| ¹³C | 160-155 (d, ¹JCF ≈ 250) | The large C-F coupling remains. |
| ~95 and ~80 | Two signals corresponding to the carbon atoms attached to iodine. | |
| 140-115 | Shifts in the other aromatic carbon signals. | |
| ¹⁹F | ~ -105 to -115 | A downfield shift of the fluorine resonance is expected upon removal of the electron-donating amino group. |
Conclusion
The strategic functionalization of this compound opens doors to a vast chemical space of high-value compounds. A thorough understanding of NMR spectroscopy is paramount for the unambiguous characterization of the resulting products. This guide provides a framework for interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of key derivatives obtained through Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Sandmeyer reactions. By comparing the spectral data of the products to that of the starting material and understanding the expected changes upon functionalization, researchers can confidently navigate the synthesis and characterization of novel molecules derived from this versatile building block.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
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Organic Spectroscopy International. 3-fluoro-4-morpholinoaniline. [Link]
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- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633-1635.
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ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. [Link]
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The Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized 3-Fluoro-4-iodoaniline
In the landscape of pharmaceutical and materials science, the structural integrity and purity of synthetic intermediates are paramount. 3-Fluoro-4-iodoaniline, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialized materials, is no exception.[1][2] Its unique substitution pattern, featuring both fluorine and iodine, offers versatile synthetic handles but also presents distinct challenges in purification and purity assessment.[2] This guide provides an in-depth, objective comparison of analytical methodologies for characterizing the purity of synthesized this compound, complete with experimental insights and data to support researchers in drug development and chemical synthesis.
The purity of starting materials like this compound directly impacts the quality, safety, and efficacy of the final product. Even trace impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final API. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential.
Understanding Potential Impurities
The first step in developing a purity assessment strategy is to anticipate the potential impurities. The most common synthetic route to this compound involves the electrophilic iodination of 3-fluoroaniline. This process, while effective, can generate a variety of process-related impurities:
-
Unreacted Starting Material: Residual 3-fluoroaniline.
-
Regioisomers: Iodination at other positions on the aromatic ring, such as 2-iodo-3-fluoroaniline or 4-iodo-5-fluoroaniline.
-
Over-iodination Products: Di-iodinated species.
-
Byproducts of Side Reactions: Oxidation or degradation products.
-
Residual Solvents and Reagents: From both the reaction and purification steps.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a sample's purity. A combination of orthogonal methods—techniques that measure different chemical or physical properties—is crucial for a comprehensive assessment. For this compound, the most effective combination includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A preliminary melting point analysis can also offer valuable initial insights.[3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment for non-volatile and thermally labile compounds like halogenated anilines.[5][6][7] It excels at separating the main component from structurally similar impurities.
Causality Behind Experimental Choices: A reversed-phase C18 column is chosen for its versatility and effectiveness in separating aromatic compounds based on their hydrophobicity.[8] A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic or acetic acid, is employed to ensure good peak shape and resolution for the amine group.[7] The acid helps to protonate the aniline, reducing tailing and improving chromatographic performance. UV detection is suitable as the aromatic ring provides a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of a 50:50 acetonitrile/water mixture.[8]
Data Presentation: Hypothetical HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 4.5 | 0.15 | 3-Fluoroaniline (Starting Material) |
| 2 | 8.2 | 0.20 | Unknown Impurity |
| 3 | 9.5 | 99.50 | This compound |
| 4 | 11.8 | 0.15 | Regioisomer |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.[9][10][11] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[12]
Causality Behind Experimental Choices: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is selected for good separation of a wide range of analytes.[7] Helium or hydrogen is used as the carrier gas for optimal performance.[10][13] Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[8]
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methylene chloride or ethyl acetate.
Data Presentation: Hypothetical GC-MS Impurity Analysis
| Retention Time (min) | Compound | Key m/z Fragments |
| 3.1 | Dichloromethane (Solvent) | 84, 86, 49 |
| 12.5 | 3-Fluoroaniline | 111, 84, 63 |
| 15.8 | This compound | 237, 110, 83 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment
NMR spectroscopy provides detailed structural information.[14] Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[15][16][17][18] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[15][16] ¹⁹F NMR is also exceptionally useful for fluorine-containing compounds, offering a clean spectrum with high sensitivity for fluorinated impurities.[19][20][21]
Causality Behind Experimental Choices: A high-purity, stable internal standard with sharp, well-resolved peaks that do not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that dissolves both the sample and the internal standard is used. A long relaxation delay (D1) is crucial in qNMR to ensure complete relaxation of all nuclei, which is essential for accurate integration.
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved proton signal from this compound and the singlet from maleic acid.
-
Calculate purity using the standard qNMR equation.[16]
-
Melting Point Analysis: A Preliminary Check
Melting point is a fundamental physical property that can provide a quick, preliminary indication of purity.[22][23] Pure crystalline compounds have a sharp, well-defined melting point, while impurities typically cause a depression and broadening of the melting range.[4][23]
Experimental Protocol: Capillary Melting Point Determination
-
Instrumentation: Digital melting point apparatus.[22]
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.[4]
-
Procedure:
-
Place the capillary tube in the apparatus.
-
Heat rapidly to about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This is the melting range.
-
Data Presentation: Melting Point Comparison
| Sample | Observed Melting Range (°C) | Literature Melting Point (°C) | Interpretation |
| Synthesized Batch A | 53-56 | 55-57 | Likely contains impurities |
| Recrystallized Batch B | 56-57 | 55-57 | High purity |
Comparative Analysis: this compound vs. 4-Bromo-3-fluoroaniline
In drug design, the choice of halogen can significantly impact a molecule's physicochemical and pharmacokinetic properties.[24] 4-Bromo-3-fluoroaniline is a common alternative to its iodo counterpart. While the synthetic applications are similar, the difference in the halogen affects properties like lipophilicity and reactivity in cross-coupling reactions.
The purity assessment for 4-bromo-3-fluoroaniline would follow the same analytical principles. However, the expected results would differ:
-
HPLC: The retention time would likely be shorter due to lower lipophilicity compared to the iodo analog.
-
GC-MS: The molecular ion peak would be observed at m/z 190/192 (due to the isotopic pattern of bromine) instead of 237 for the iodo compound.
-
NMR: The chemical shifts of the aromatic protons would be different.
-
Melting Point: The melting point of 4-bromo-3-fluoroaniline is different (around 43-46 °C).
Visualizing the Workflow
A systematic approach is key to ensuring the quality of synthesized intermediates.
Caption: Workflow for the comprehensive purity assessment of synthesized intermediates.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of downstream applications, particularly in drug development. A multi-pronged analytical strategy employing orthogonal techniques such as HPLC, GC-MS, and qNMR is essential for a comprehensive evaluation.[14] By understanding the potential impurities arising from the synthetic route and applying robust, well-chosen analytical protocols, researchers can confidently characterize their synthesized material, ensuring it meets the stringent requirements of the pharmaceutical and chemical industries. This guide provides the foundational knowledge and practical protocols to establish a self-validating system for the purity assessment of this important synthetic building block.
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Lores, E. M., Bristol, D. W., & Moseman, R. F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Retrieved from [Link]
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Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
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Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
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Lores, E. M., Bristol, D. W., & Moseman, R. F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Retrieved from [Link]
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Schmidt, L., et al. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Retrieved from [Link]
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Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Tahara, M., et al. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Retrieved from [Link]
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Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Retrieved from [Link]
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Schmidt, L., et al. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Retrieved from [Link]
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Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. PubMed. Retrieved from [Link]
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Chu, W., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
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Gestwicki, J. E., et al. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
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Van der Poel, S., et al. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]
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Duckett, C., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Sheffield Hallam University Research Archive. Retrieved from [Link]
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Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
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ResearchGate. (2025, August 10). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]
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Li, Y., et al. (2025, November 4). Optimization of the synthesis process for 3-chloro-4-fluoroaniline. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Fluorinated Iodoanilines: Strategies and Mechanistic Insights
Introduction: The Strategic Importance of Fluorinated Iodoanilines
Fluorinated iodoanilines are a class of highly valuable synthetic intermediates, occupying a privileged position in the toolbox of medicinal and materials chemists. The unique and often synergistic properties imparted by the fluorine and iodine substituents make these molecules powerful building blocks for the construction of complex molecular architectures. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a sought-after element in drug design.[1] Concurrently, the iodo group serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities.[1]
This guide provides a comparative analysis of the principal synthetic routes to fluorinated iodoanilines, offering a critical evaluation of their respective strengths and limitations. We will delve into the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. Detailed, field-tested protocols and comparative data are presented to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated iodoanilines can be broadly categorized into three main strategies, each with its own set of advantages and considerations regarding starting material availability, regioselectivity, and reaction conditions.
-
Direct Electrophilic Iodination of Fluoroanilines: This is often the most direct and atom-economical approach. It relies on the activation of the aromatic ring by the amino group to facilitate electrophilic substitution with an iodine source.
-
Sandmeyer and Related Diazonium Salt Chemistry: A classic and robust method that allows for the introduction of either iodine or fluorine onto an aromatic ring that already possesses the other halogen. This two-step sequence via a diazonium salt intermediate is highly versatile.
-
Multi-Step Synthetic Sequences: For isomers that are not readily accessible through direct methods, multi-step routes, such as those involving decarboxylative iodination, offer an alternative pathway.
The choice of strategy is often dictated by the desired substitution pattern on the aniline ring. The electronic effects of the fluorine and amino groups play a crucial role in directing the regiochemical outcome of these reactions.
Methodology 1: Direct Electrophilic Iodination of Fluoroanilines
This approach is predicated on the principle of electrophilic aromatic substitution, where the electron-donating amino group activates the ring towards attack by an electrophilic iodine species.
Mechanistic Rationale
The reaction proceeds via the classical mechanism of electrophilic aromatic substitution.[2] The amino group, being a strong activating group, directs the incoming electrophile to the ortho and para positions. The fluorine atom, while deactivating overall due to its inductive effect, is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance, determines the final regioselectivity. The electrophilic iodine species (often I+) is typically generated in situ from molecular iodine in the presence of a mild base or an oxidizing agent.[3] The base serves to neutralize the HI produced during the reaction, driving the equilibrium towards the products.
Diagram 1: General Mechanism of Electrophilic Iodination
Caption: Mechanism of direct electrophilic iodination of fluoroanilines.
Comparative Experimental Protocols and Data
The following protocols illustrate the synthesis of different isomers of fluorinated iodoanilines via direct iodination.
Protocol 1.1: Synthesis of 4-Fluoro-2-iodoaniline [4]
-
Materials: 4-fluoroaniline, iodine, calcium carbonate, diethyl ether, water, sodium thiosulfate.
-
Procedure:
-
A mixture of 4-fluoroaniline (22 g), iodine (50 g), and calcium carbonate (25 g) in diethyl ether (75 ml) and water (75 ml) is heated at reflux for 48 hours.
-
The diethyl ether is removed by distillation.
-
The excess iodine is neutralized by the addition of a sodium thiosulfate solution.
-
The product is isolated by steam distillation and recrystallized from petroleum ether.
-
Protocol 1.2: Synthesis of 2-Fluoro-4-iodoaniline [5]
-
Materials: 2-fluoroaniline, iodine, sodium hydrogen carbonate.
-
Procedure:
-
Powdered iodine (500 g) is added in portions to a stirred mixture of 2-fluoroaniline (353 g) and sodium hydrogen carbonate (260 g) in water.
-
The reaction is stirred until completion (monitored by TLC).
-
The product is extracted into ether, washed with brine, and dried over magnesium sulfate.
-
The solvent is removed in vacuo to yield the product.
-
Protocol 1.3: Synthesis of 3,5-Difluoro-4-iodoaniline [6]
-
Materials: 3,5-difluoroaniline, sodium bicarbonate, iodine, dichloromethane.
-
Procedure:
-
To a solution of 3,5-difluoroaniline (5.0 g) in dichloromethane (100 mL) is added a solution of sodium bicarbonate (6.5 g) in water (100 mL).
-
A solution of iodine (9.8 g) and potassium iodide (12.8 g) in water (100 mL) is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with sodium thiosulfate solution, dried over sodium sulfate, and concentrated to give the product.
-
Table 1: Comparison of Direct Iodination Methods
| Target Compound | Starting Material | Reagents | Yield | Reference |
| 4-Fluoro-2-iodoaniline | 4-Fluoroaniline | I₂, CaCO₃ | Not specified | [4] |
| 2-Fluoro-4-iodoaniline | 2-Fluoroaniline | I₂, NaHCO₃ | 97% | [5] |
| 3,5-Difluoro-4-iodoaniline | 3,5-Difluoroaniline | I₂, KI, NaHCO₃ | ~100% | [6] |
Methodology 2: Sandmeyer and Balz-Schiemann Reactions
This powerful and versatile methodology involves the conversion of an aromatic amino group into a diazonium salt, which is then displaced by a halide. The Sandmeyer reaction is typically used for introducing iodo, bromo, and chloro substituents, while the Balz-Schiemann reaction is specific for fluorination.[7][8]
Mechanistic Rationale
Sandmeyer Iodination: The reaction begins with the diazotization of a fluoroaniline using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9] The subsequent iododediazoniation is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, particularly when copper salts are used as catalysts for other halogens.[7] However, for iodination, the use of a copper catalyst is not always necessary, and the reaction can proceed by direct displacement with iodide ions (e.g., from KI).[9][10]
Balz-Schiemann Fluorination: In this case, an iodoaniline is first diazotized. The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.[11] Thermal decomposition of this salt generates an aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counterion to yield the aryl fluoride, along with nitrogen gas and boron trifluoride.[8] Recent advancements have shown that this reaction can be catalyzed by hypervalent iodine(III) compounds under milder conditions.[12][13]
Diagram 2: Sandmeyer and Balz-Schiemann Reaction Pathways
Caption: Comparative workflows for Sandmeyer and Balz-Schiemann reactions.
Comparative Experimental Protocols and Data
Protocol 2.1: Sandmeyer Iodination of a Fluoroaniline (General Procedure) [9]
-
Materials: Fluoroaniline, concentrated sulfuric acid, sodium nitrite, potassium iodide, diethyl ether, ethyl acetate, sodium thiosulfate.
-
Procedure:
-
To a stirred solution of the fluoroaniline (1.0 equiv) in deionized water is added concentrated sulfuric acid (2.8 equiv).
-
The reaction mixture is cooled in an ice-salt bath.
-
A solution of sodium nitrite (1.2 equiv) in deionized water is added dropwise, and the reaction is stirred for 30 minutes.
-
Diethyl ether is added, followed by the dropwise addition of a solution of potassium iodide (4.0 equiv) in deionized water.
-
The resulting mixture is warmed to room temperature and stirred for 3 hours.
-
The reaction is quenched with a saturated sodium thiosulfate solution, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
-
Protocol 2.2: Balz-Schiemann Fluorination of an Iodoaniline (Conceptual)
-
Materials: Iodoaniline, hydrochloric acid, sodium nitrite, fluoroboric acid.
-
Procedure:
-
The iodoaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added slowly to form the diazonium chloride salt.
-
Fluoroboric acid is then added to precipitate the diazonium tetrafluoroborate salt.
-
The salt is filtered, washed with cold water, and dried.
-
The dry salt is heated gently until nitrogen evolution ceases.
-
The resulting crude aryl fluoride is purified by distillation or chromatography.
-
Table 2: Comparison of Diazonium Salt-Based Methods
| Reaction | Starting Material | Key Reagents | Product | Advantages | Disadvantages |
| Sandmeyer Iodination | Fluoroaniline | NaNO₂, H⁺, KI | Fluorinated Iodoaniline | Good yields, reliable | Two-step process, handling of diazonium salts |
| Balz-Schiemann | Iodoaniline | NaNO₂, H⁺, HBF₄ | Fluorinated Iodoaniline | Main route to aryl fluorides | Often requires high temperatures, potential for explosion on large scale[11] |
Methodology 3: Decarboxylative Iodination
This less common but effective strategy provides an alternative entry point to specific isomers, particularly 2-iodoanilines, starting from readily available anthranilic acids.
Mechanistic Rationale
Recent studies have described a transition-metal-free and base-free decarboxylative iodination of anthranilic acids.[14] While the precise mechanism is still under investigation, it is proposed to proceed through a radical pathway initiated by an oxidizing agent.
Experimental Protocol and Data
Protocol 3.1: Decarboxylative Iodination of 4-Fluoroanthranilic Acid [14]
-
Materials: 4-Fluoroanthranilic acid, potassium iodide, oxidizing agent (e.g., tert-butyl hydroperoxide), solvent (e.g., DMSO).
-
Procedure: A mixture of the fluorinated anthranilic acid, potassium iodide, and an oxidizing agent in a suitable solvent is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.
-
Reported Yield for 4-Fluoro-2-iodoaniline: 67%[14]
Conclusion and Recommendations
The synthesis of fluorinated iodoanilines is a well-established field with several reliable methods at the disposal of the synthetic chemist. The choice of the optimal route is a multifactorial decision that depends on the desired isomer, the availability of starting materials, and the scale of the reaction.
-
For ortho- and para-iodination of fluoroanilines , direct electrophilic iodination is often the most efficient and straightforward method, offering high yields and operational simplicity.
-
When the desired isomer is not accessible through direct iodination or when starting from the complementary halo-aniline , the Sandmeyer and Balz-Schiemann reactions provide a robust and versatile alternative.
-
For the synthesis of 2-iodoaniline derivatives from anthranilic acids , decarboxylative iodination presents a valuable and increasingly popular option.
It is imperative for researchers to carefully consider the safety implications of handling diazonium salts, particularly in the context of the Balz-Schiemann reaction. By understanding the mechanistic principles and leveraging the detailed protocols provided in this guide, scientists can confidently and efficiently access the fluorinated iodoaniline building blocks required for their research and development endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-iodoaniline
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 3-Fluoro-4-iodoaniline, a halogenated aromatic amine, is a valuable synthetic intermediate, but its hazardous properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for managing this compound from the point of waste generation to its final, compliant disposal.
Hazard Characterization and Immediate Safety Imperatives
Understanding the inherent risks of this compound is the first step in its safe management. This compound is classified with multiple hazards that dictate the necessary handling and disposal precautions.[1] It is crucial to treat this substance as a hazardous waste from the moment it is designated for disposal.
The primary hazards are summarized below. This information is synthesized from data on the compound and its close isomers, as a comprehensive, specific Safety Data Sheet (SDS) for the 3-fluoro isomer is not always available, and related compounds provide critical context.[1][2][3]
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2] |
Due to these hazards, under no circumstances should this compound or its waste be disposed of down the drain or in regular solid waste .[4][5] Halogenated organic compounds can be persistent in the environment and are toxic to aquatic life.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound waste, it is mandatory to don the appropriate PPE. The goal is to create a complete barrier against dermal contact, inhalation, and eye exposure.[2][6][7]
-
Hand Protection : Wear chemical-resistant gloves. While nitrile gloves may offer splash protection, for extended contact or immersion, more robust materials like butyl, neoprene, or Viton are recommended.[4] Always inspect gloves for tears or degradation before use and dispose of contaminated gloves as hazardous waste.[8][9]
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[9] For tasks with a higher risk of splashing, such as spill cleanup, a full-face shield provides superior protection.[6][7]
-
Body Protection : A fully buttoned lab coat is essential.[10] For larger quantities or significant spill risk, consider a chemical-resistant apron or coveralls.[11]
-
Respiratory Protection : All handling of this compound, especially the solid which can form dust, should occur within a certified chemical fume hood to prevent inhalation of vapors or particulates.[2][10] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary, but this requires enrollment in a respiratory protection program with medical clearance and fit-testing.[4][6]
In-Laboratory Waste Management and Segregation Protocol
Proper disposal begins with meticulous collection and segregation at the source. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
Materials:
-
Designated, sealable hazardous waste container (polyethylene or other compatible material).[4][12]
-
Hazardous waste labels.
-
Inert absorbent material (vermiculite, dry sand, or earth) for contaminated items.[13][14]
Step-by-Step Protocol:
-
Designate a Waste Container : Use a dedicated container specifically for this compound waste. The container must be in good condition, with a secure, vapor-tight lid.[4][14]
-
Label Correctly : Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[12]
-
Segregate Waste : Do not mix this compound waste with other waste streams, especially incompatible chemicals. This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3][15][16] Mixing can cause violent reactions.[17]
-
Collect All Contaminated Materials : Place unused or surplus this compound directly into the container. Any items contaminated with the chemical, such as pipette tips, weigh boats, or absorbent paper from minor cleanups, must also be collected. Place these items in a sealed plastic bag before adding them to the main waste container to minimize dust and vapor release.[12]
-
Secure Storage : Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[2][4] The storage area should be clearly marked.[4]
Spill Management: A Procedural Response
Accidental spills require a swift, safe, and systematic response. The procedure differs based on the scale of the spill.[13]
Protocol for Minor Spills (< 4 Liters, manageable by trained personnel):
-
Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill zone.[13]
-
Ventilate : Ensure the chemical fume hood is operational. If the spill is outside a hood, ensure the area is well-ventilated, avoiding breathing vapors.[13]
-
Don PPE : Wear the full PPE ensemble as described in Section 2.
-
Contain & Absorb : Cover the spill with a non-combustible, inert absorbent material like vermiculite, dry sand, or diatomaceous earth.[13][17] Work from the outside of the spill inward to prevent spreading.[18] Do not use paper towels for anything other than a very small benchtop spill, as they can increase the surface area and evaporation rate.[13][19]
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][8] Avoid creating dust.[8]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[13]
-
Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office.[20]
Protocol for Major Spills (> 4 Liters, or any spill you are not trained or equipped to handle):
-
Evacuate : Immediately evacuate the area. Help anyone who may have been contaminated.[10]
-
Isolate : Close doors to the contaminated area and prevent entry.[19]
-
Alert Authorities : Call your institution's emergency number or 911. Inform them of the identity of the spilled material (this compound) and the location.[10] Contact your EHS office.[4]
-
Do Not Attempt to Clean : Await the arrival of a trained emergency response team.
The Final Disposal Pathway: Ensuring Compliance
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[8][9][12] This is not only a best practice but a regulatory requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[21][22]
The Preferred Method: Chemical Incineration The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[8][12]
-
Why Incineration? This process ensures the complete thermal destruction of the molecule.
-
Why an Afterburner and Scrubber? The combustion of this compound will produce hazardous byproducts, including carbon oxides, nitrogen oxides (NOx), hydrogen iodide (HI), and gaseous hydrogen fluoride (HF).[2][15] An afterburner helps ensure complete combustion, while a scrubber is essential to neutralize and remove the acidic gases (HI and HF) before they are released into the atmosphere.
The Process:
-
Waste Collection : Follow the in-laboratory protocol (Section 3).
-
Contact EHS : Coordinate with your institution's EHS department for a hazardous waste pickup.
-
Professional Disposal : The EHS department will transfer the waste to a licensed contractor who will transport it to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for final destruction.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-iodoaniline
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Fluoro-4-iodoaniline (CAS No. 656-66-6). As a halogenated aniline, this compound presents significant health risks that demand rigorous adherence to safety procedures. The following information is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Analysis: Understanding the Risks of this compound
This compound is a versatile intermediate in organic synthesis, but its utility is matched by its toxicity.[1] A thorough understanding of its hazard profile is the cornerstone of safe handling. The primary risks are associated with its acute toxicity upon inhalation, ingestion, and dermal contact, as well as its irritant properties.[2][3]
The Globally Harmonized System (GHS) classification provides a clear and immediate summary of the potential dangers.
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Cat. 3/4) | H301/H302: Toxic or Harmful if swallowed | ☠️ | Danger |
| Acute Toxicity, Dermal (Cat. 3/4) | H311/H312: Toxic or Harmful in contact with skin | ☠️ | Danger |
| Acute Toxicity, Inhalation (Cat. 3) | H331: Toxic if inhaled | ☠️ | Danger |
| Skin Corrosion/Irritation (Cat. 2) | H315: Causes skin irritation | ❗️ | Warning |
| Serious Eye Damage/Irritation (Cat. 2) | H319: Causes serious eye irritation | ❗️ | Warning |
| STOT, Single Exposure (Cat. 3) | H335: May cause respiratory irritation | ❗️ | Warning |
| (Source: Aggregated GHS information from multiple suppliers)[2][3][4] |
The aniline functional group is notorious for its ability to be absorbed through the skin, leading to systemic toxicity. The presence of halogen substituents (fluoro and iodo) can further modify its reactivity and toxicological profile. Therefore, preventing all routes of exposure—dermal, inhalation, and ocular—is paramount.
Core Protective Measures: Engineering and Personal
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust Personal Protective Equipment (PPE), is non-negotiable.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[5] This is the most critical safety measure, as it directly addresses the significant inhalation hazard posed by the compound's dust and potential vapors.[3][6] The fume hood's constant airflow captures and exhausts airborne contaminants, protecting the user from respiratory exposure.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazards identified in Table 1. The goal is to establish an impermeable barrier between the researcher and the chemical.
Step-by-Step PPE Donning Procedure:
-
Inner Gloves: Begin with a pair of nitrile gloves. This first layer provides initial protection and keeps hands clean for the subsequent steps.
-
Lab Coat: Wear a clean, long-sleeved lab coat with buttoned cuffs. A flame-resistant coat is standard, but a chemically resistant material provides an additional layer of security against splashes.
-
Outer Gloves: Don a second pair of nitrile or neoprene gloves over the first pair and the cuffs of the lab coat. Double-gloving is essential due to the high dermal toxicity of anilines.[7] This practice provides redundant protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Respiratory Protection: For weighing or any procedure that could generate dust, a NIOSH-approved N95 respirator is the minimum requirement. A standard surgical mask is insufficient as it does not protect against fine chemical particulates. For larger quantities or potential for aerosolization, a full-face or half-mask respirator with appropriate particulate cartridges should be used.[5][8]
-
Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes.[9] If there is a significant splash risk, supplement the goggles with a full-face shield that covers the respirator.[8]
Operational Plan: Safe Handling from Bench to Waste
Weighing and Solution Preparation
This is often the point of highest potential exposure.
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent) is present and the electronic balance is tared.
-
Execution:
-
Perform all weighing operations on a disposable weigh paper or in a tared beaker within the fume hood.
-
Open the main container slowly to avoid creating a plume of airborne powder.
-
Use a dedicated spatula to transfer the solid. Do not "tap" the container to dispense the powder, as this generates dust.
-
Once the desired amount is weighed, carefully add it to the solvent in the reaction flask.
-
Immediately and securely close the primary container.
-
Wipe down the spatula and any affected surfaces within the hood with a solvent-dampened cloth before removing it from the hood. Dispose of the cloth as hazardous waste.
-
Storage Requirements
Proper storage is crucial to maintaining chemical stability and preventing accidental exposure.
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][5][6]
-
Light Sensitivity: The compound is light-sensitive; store it in a dark place or an amber bottle to prevent degradation.[1]
Emergency Protocol: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Spill Response Workflow
The following diagram outlines the logical flow for managing a spill of this compound.
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- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
